p-NH2-Bn-DOTA
Description
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Properties
IUPAC Name |
2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDUAGNNSZVTN-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to p-NH2-Bn-DOTA: A Versatile Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as p-NH2-Bn-DOTA. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Core Chemical Properties and Structure
This compound is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure incorporates a para-aminobenzyl group, which serves as a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, and other targeting vectors.[1] The DOTA macrocycle provides a robust coordination cage for a wide variety of radiometals.
The chemical structure of this compound is presented below:
Caption: Chemical Structure of this compound.
A summary of its key chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid | [1] |
| CAS Number | 181065-46-3 | [1] |
| Chemical Formula (Free Base) | C₂₃H₃₅N₅O₈ | [1] |
| Molecular Weight (Free Base) | 509.55 g/mol | [1] |
| Chemical Formula (4HCl salt) | C₂₃H₃₅N₅O₈·4HCl | [2] |
| Molecular Weight (4HCl salt) | 655.4 g/mol | [2] |
| Solubility | Soluble in water (100 mg/mL with sonication) | [1] |
Quantitative Data: Stability of DOTA Complexes
The thermodynamic stability of the metal-chelator complex is a critical parameter for in vivo applications. The DOTA cage forms highly stable complexes with a range of trivalent metal ions used in nuclear medicine. The stability is often expressed as the logarithm of the formation constant (log K).
| Metal Ion | log K Value | Reference(s) |
| La³⁺ | 22.9 | [1] |
| Lu³⁺ | 25.4 | [1] |
| Gd³⁺ | 24.6 | [3] |
| Y³⁺ | 24.9 | [4] |
| Cu²⁺ | 22.5 | [2] |
| Ga³⁺ | 21.3 | [5][6] |
| Pb²⁺ | 25.3 | [7] |
| Ac³⁺ | 16.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and application of this compound in radiopharmaceutical development.
Synthesis and Purification of this compound
A representative multi-step synthesis for this compound, starting from p-nitrobenzyl ethylenediamine, is outlined below. This process involves a "crab-like" cyclization to form the macrocyclic backbone, followed by alkylation of the amine groups and reduction of the nitro group.[8]
Step 1: Synthesis of 2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane
-
React a bisbromoamide with p-nitrobenzyl ethylenediamine.
-
Perform a reduction of the resulting cyclic diamide to yield the nitrobenzyl-substituted cyclen.
Step 2: Alkylation of the Macrocycle
-
Alkylate the four nitrogen atoms of the 2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane with a protected haloacetic acid derivative (e.g., tert-butyl bromoacetate).
-
This reaction is typically carried out in an organic solvent with a non-nucleophilic base.
Step 3: Deprotection of Carboxylic Acids
-
Remove the protecting groups from the carboxylate arms, often using strong acid (e.g., trifluoroacetic acid).
Step 4: Reduction of the Nitro Group
-
Reduce the nitro group on the benzyl ring to an amine group. This can be achieved through catalytic hydrogenation (e.g., using Pd/C catalyst) or with other reducing agents.
Step 5: Purification
-
Purify the final this compound product using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of this compound to Biomolecules
The primary amine of this compound can be conjugated to various functional groups on biomolecules. A common strategy involves converting the amine to a more reactive species, such as an isothiocyanate, or coupling it to an activated carboxyl group on the biomolecule.
Protocol for Antibody Conjugation (via Isothiocyanate conversion):
-
Activation of this compound: Convert the amino group of this compound to an isothiocyanate (p-SCN-Bn-DOTA) using thiophosgene. This activated chelator can then be directly conjugated to primary amines (e.g., lysine residues) on an antibody.
-
Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, typically a carbonate or borate buffer at pH 8.5-9.5.[9][10]
-
Conjugation Reaction: Add the activated p-SCN-Bn-DOTA to the antibody solution at a specific molar ratio (e.g., 5 to 50-fold excess of the chelator).[9] Incubate the reaction mixture at 37°C for 1-2 hours.[9]
-
Purification: Remove the excess, unconjugated chelator from the antibody-DOTA conjugate using size-exclusion chromatography (e.g., a PD-10 column).[10][11]
Caption: Workflow for Antibody-DOTA Conjugation.
Radiolabeling of this compound Conjugates
The DOTA-conjugated biomolecule can be radiolabeled with various medically relevant radionuclides. The following are representative protocols for Gallium-68 and Lutetium-177.
Protocol for ⁶⁸Ga-Labeling:
-
Elution of ⁶⁸Ga: Elute Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultra-pure hydrochloric acid (e.g., 0.1 M HCl).[7]
-
Trapping and Elution (Optional but recommended): Trap the ⁶⁸Ga³⁺ from the generator eluate on a cation exchange cartridge. Elute the ⁶⁸Ga³⁺ from the cartridge using an acidified sodium chloride solution directly into the reaction vial.[2][7]
-
Labeling Reaction:
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.[7]
-
The final product should be sterile filtered before administration.
-
Caption: Workflow for ⁶⁸Ga-Labeling of DOTA-Conjugates.
Protocol for ¹⁷⁷Lu-Labeling:
-
Reaction Setup:
-
Addition of ¹⁷⁷Lu: Add ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Incubation: Heat the reaction mixture at 80-100°C for 20-30 minutes.[13]
-
Quenching and Quality Control:
-
After incubation, quench the reaction by adding a solution of DTPA to complex any free ¹⁷⁷Lu.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
In Vitro and In Vivo Evaluation
In Vitro Stability Assay:
-
Incubate the purified radiolabeled conjugate in human or animal serum/plasma at 37°C.[14]
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.
-
Analyze the aliquots by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate versus dissociated radiometal or other degradation products.[14][15]
In Vivo Biodistribution Study:
-
Administer a known amount of the radiolabeled conjugate to laboratory animals (e.g., mice or rats) via intravenous injection.[16][17]
-
At predetermined time points post-injection, euthanize the animals.
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[17]
Caption: Workflow for In Vivo Biodistribution Studies.
Conclusion
This compound is a versatile and indispensable tool in the field of radiopharmaceutical sciences. Its well-defined chemical structure, with distinct functionalities for biomolecule conjugation and metal chelation, allows for the systematic development of targeted imaging and therapeutic agents. The robust stability of its metal complexes ensures the safe and effective delivery of radionuclides to the target site in vivo. The experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug development endeavors, ultimately contributing to the advancement of personalized medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Standardization of methodology to derivatization and radiolabeling of the anti-CD20 monoclonal antibody from bifunctional chelator DOTA-NHS-Ester [inis.iaea.org]
- 4. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified synthesis of the bifunctional chelating agent 2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-N,N'',N'''-tetraacetic acid [inis.iaea.org]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of 177Lu-DOTA-Trastuzumab: an insight into the in-house optimized radiochemistry procedures employed for patient dose preparation [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of p-NH2-Bn-DOTA for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-NH2-Bn-DOTA), a critical bifunctional chelating agent for bioconjugation in the development of targeted radiopharmaceuticals and other molecular imaging agents. This document details the multi-step synthesis of the nitro precursor, its subsequent reduction to the amine, and the conversion to the isothiocyanate derivative for conjugation to biomolecules.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the synthesis of its nitro-functionalized precursor, p-nitrobenzyl-DOTA (p-NO2-Bn-DOTA). This is followed by the reduction of the nitro group to an amine, yielding the target molecule, this compound. For bioconjugation, the amine is often converted to a more reactive isothiocyanate group (p-SCN-Bn-DOTA).
Synthesis of p-nitrobenzyl-DOTA (p-NO2-Bn-DOTA)
A large-scale synthesis of p-NO2-Bn-DOTA has been described, starting from (S)-p-nitrophenylalanine.[1] The overall yield for the nine-step synthesis is approximately 5.6%.[1]
Quantitative Data for the Synthesis of p-NO2-Bn-DOTA
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | N-(tert-butoxycarbonyl)-(S)-p-nitrophenylalanine | (S)-p-nitrophenylalanine | Di-tert-butyl dicarbonate, NaOH | 99 | [1] |
| 2 | N-(tert-butoxycarbonyl)-(S)-p-nitrophenylalanine N-hydroxysuccinimide ester | N-(tert-butoxycarbonyl)-(S)-p-nitrophenylalanine | N-hydroxysuccinimide, Dicyclohexylcarbodiimide | 82 | [1] |
| 3 | N-(tert-butoxycarbonyl)-(S)-p-nitrophenylalanylglycylglycylglycine | N-(tert-butoxycarbonyl)-(S)-p-nitrophenylalanine N-hydroxysuccinimide ester | Triglycine | 99 | [1] |
| 4 | (S)-p-Nitrophenylalanylglycylglycylglycine | N-(tert-butoxycarbonyl)-(S)-p-nitrophenylalanylglycylglycylglycine | Trifluoroacetic acid | ~100 | [1] |
| 5 | (S)-11-(p-Nitrobenzyl)-3,6,9,12-tetraazadodecanol | (S)-p-Nitrophenylalanylglycylglycylglycine | Borane-tetrahydrofuran complex | 51 | [1] |
| 6 | N,N',N'',N'''-Tetra-p-tosyl-(S)-11-(p-nitrobenzyl)-3,6,9,12-tetraazadodecanol | (S)-11-(p-Nitrobenzyl)-3,6,9,12-tetraazadodecanol | p-Toluenesulfonyl chloride, Triethylamine | 58 | [1] |
| 7 | 1,4,7,10-Tetraaza-2-(p-nitrobenzyl)-1,4,7-tris(p-tosyl)cyclododecane | N,N',N'',N'''-Tetra-p-tosyl-(S)-11-(p-nitrobenzyl)-3,6,9,12-tetraazadodecanol | Sodium hydride | 40 | [1] |
| 8 | 1,4,7,10-Tetraaza-2-(p-nitrobenzyl)cyclododecane | 1,4,7,10-Tetraaza-2-(p-nitrobenzyl)-1,4,7-tris(p-tosyl)cyclododecane | HBr in acetic acid, Phenol | 80 | [1] |
| 9 | 2-(p-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-NO2-Bn-DOTA) | 1,4,7,10-Tetraaza-2-(p-nitrobenzyl)cyclododecane | Bromoacetic acid, NaOH | 70 | [1] |
Experimental Protocol: Synthesis of p-NO2-Bn-DOTA
The detailed nine-step protocol is adapted from Renn, O., and Meares, C. F. (1992). Bioconjugate Chem., 3(6), 563-569.[1] Due to the extensive nature of this synthesis, researchers are directed to the original publication for the full experimental details.
Reduction of p-NO2-Bn-DOTA to this compound
The reduction of the aromatic nitro group to a primary amine is a critical step. Common methods include catalytic hydrogenation and reduction with tin(II) chloride.[2]
Experimental Protocol: Reduction using Tin(II) Chloride
This protocol is a general method for the reduction of aryl nitro compounds and can be adapted for p-NO2-Bn-DOTA.[3]
-
Dissolution: Dissolve p-NO2-Bn-DOTA in ethanol.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by chromatography.
Conversion of this compound to p-SCN-Bn-DOTA for Bioconjugation
The amine group of this compound is often converted to a more reactive isothiocyanate group (p-SCN-Bn-DOTA) for efficient conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, to form a stable thiourea linkage.[4] This is typically achieved by reaction with thiophosgene.[5]
Experimental Protocol: Synthesis of p-SCN-Bn-DOTA
This protocol is a general method for the synthesis of isothiocyanates from anilines.[5]
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of chloroform and water.
-
Addition of Base: Add a base, such as calcium carbonate or sodium bicarbonate, to the mixture.
-
Addition of Thiophosgene: Add thiophosgene dropwise to the stirred mixture at a low temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to proceed at room temperature for several hours.
-
Work-up: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude p-SCN-Bn-DOTA, which can be purified by chromatography.
Bioconjugation of p-SCN-Bn-DOTA to Antibodies
The isothiocyanate group of p-SCN-Bn-DOTA readily reacts with primary amines on biomolecules.
Quantitative Data for Antibody Conjugation
| Parameter | Value | Reference |
| Molar excess of p-SCN-Bn-DOTA to antibody | 5 to 50-fold | [6] |
| Reaction pH | 8.5 - 9.0 | [6] |
| Reaction Buffer | 0.2 M Carbonate buffer | [6] |
| Reaction Temperature | Room temperature or 37°C | [6] |
| Reaction Time | 1 to 12 hours | [6] |
| Purification Method | Ultrafiltration or Size Exclusion Chromatography | [6] |
Experimental Protocol: Antibody Conjugation
This protocol describes the conjugation of p-SCN-Bn-DOTA to a monoclonal antibody.[6]
-
Antibody Preparation:
-
Purify the monoclonal antibody using standard methods (e.g., Protein A chromatography).
-
Perform buffer exchange into a conjugation buffer (e.g., 0.2 M carbonate buffer, pH 9.0) using ultrafiltration with an appropriate molecular weight cutoff (e.g., 50 kDa).[6]
-
Determine the antibody concentration spectrophotometrically at 280 nm.
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in a suitable solvent (e.g., a mixture of 10% DMSO in carbonate buffer).[6]
-
Add the desired molar excess of the dissolved p-SCN-Bn-DOTA to the antibody solution.[6]
-
Incubate the reaction mixture with gentle mixing. Reaction conditions can be varied (e.g., room temperature for 12 hours or 37°C for 1 hour).[6]
-
-
Purification of the Conjugate:
-
Remove unconjugated chelator by ultrafiltration or size exclusion chromatography (e.g., using a PD-10 column).[6]
-
-
Characterization:
-
Determine the average number of chelators per antibody molecule using MALDI-TOF mass spectrometry.
-
Assess the integrity of the antibody conjugate using SDS-PAGE.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of p-NH2-Bn-DOTA in Chelation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator p-NH2-Bn-DOTA (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid). It details its mechanism of action in metal chelation, experimental protocols for its use, and quantitative data pertinent to its application in the development of radiopharmaceuticals and other metal-based diagnostic and therapeutic agents.
Introduction to this compound
This compound is a derivative of the highly stable macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The addition of a para-aminobenzyl group provides a reactive handle for covalent conjugation to biomolecules, such as peptides, antibodies, and nanoparticles, without significantly compromising the inherent metal-chelating properties of the DOTA cage.[1][2] This bifunctional nature makes this compound a critical component in the design of targeted radiopharmaceuticals for applications in nuclear medicine, including Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1][3]
The core function of this compound lies in its ability to form thermodynamically stable and kinetically inert complexes with a wide range of metal ions, particularly trivalent radiometals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[4][5] This ensures that the radioactive metal is securely held in vivo, minimizing off-target toxicity and enabling precise delivery to the desired biological target.
Mechanism of Chelation
The chelation of a metal ion by this compound is a complex process governed by the coordination chemistry of the DOTA macrocycle. The DOTA cage consists of a twelve-membered tetraaza ring with four appended carboxylate arms. These eight donor atoms (four nitrogen and four oxygen) create a pre-organized cavity that can encapsulate a metal ion.
The chelation process can be conceptualized as follows:
-
Initial Interaction: The metal ion initially interacts with the carboxylate groups of the DOTA ligand.
-
Macrocyclic Encapsulation: The flexible macrocycle then wraps around the metal ion, with the four nitrogen atoms coordinating to the metal center.
-
Formation of a Stable Complex: The final complex is a highly stable, caged structure where the metal ion is coordinated by the four nitrogen atoms of the cyclen ring and the four carboxylate oxygens. For many trivalent metal ions, this results in an octadentate coordination, although the precise coordination number and geometry can vary depending on the ionic radius of the metal.[6]
An important structural consideration for benzyl-substituted DOTA derivatives is the formation of stereoisomers. The benzyl group can be positioned on either a "corner" or a "side" of the macrocyclic ring, leading to two distinct regioisomers.[7] Furthermore, the DOTA macrocycle itself can adopt different conformations, leading to square antiprismatic (SAP) and twisted square antiprismatic (TSAP) coordination geometries.[7] The relative populations of these isomers can influence the overall stability and properties of the metal complex.
Quantitative Data
The selection of a chelator for a specific application is heavily reliant on quantitative data regarding the stability of its metal complexes and the efficiency of the labeling process.
Stability Constants
The thermodynamic stability of a metal-chelator complex is described by the stability constant (log K). Higher log K values indicate a more stable complex. While extensive data for this compound is not compiled in a single source, the stability constants of its complexes are expected to be comparable to, though slightly lower than, those of the parent DOTA molecule due to the electronic effects of the benzyl substituent. The table below presents available stability constant data for DOTA with relevant metal ions.
| Metal Ion | log K of DOTA Complex | Reference(s) |
| Ga(III) | 21.3 | [8] |
| Lu(III) | 22.4 | [6] |
| Y(III) | 24.9 | [6] |
| Cu(II) | 22.5 | [6] |
| In(III) | 23.9 | [6] |
| Zr(IV) | >30 | [7] |
Note: The stability of Ga(III) complexes with benzyl-DOTA derivatives can be influenced by the formation of different isomers, with some isomers exhibiting higher stability than others.[6]
Radiolabeling Efficiency
The efficiency of incorporating a radionuclide into the chelator is a critical parameter for the production of radiopharmaceuticals. This is often reported as radiochemical yield (RCY) or radiochemical purity (RCP). The following table summarizes typical radiolabeling efficiencies reported for DOTA and its derivatives under various conditions.
| Radionuclide | Precursor | Conditions | RCY/RCP | Reference(s) |
| ⁶⁸Ga | DOTA-peptide | 95°C, 15-20 min, pH 3.5-4.0 | >95% | [9] |
| ¹⁷⁷Lu | DOTA-antibody | 37°C, 60 min, pH 5.5 | >98% | [5] |
| ⁹⁰Y | DOTA-antibody | 37°C, 60 min, pH 5.5 | >98% | [5] |
| ⁶⁴Cu | p-SCN-Bn-DOTA-antibody | 37°C, 90 min, pH 5.5 | >98% | [4] |
| ²²⁵Ac | p-SCN-Bn-DOTA-antibody | Room temp, 12 h, pH 8.5 | 75-87% | [10] |
Experimental Protocols
The following sections provide generalized protocols for the synthesis, conjugation, and radiolabeling of this compound. These should be considered as starting points and may require optimization for specific applications.
Synthesis of this compound
The synthesis of this compound typically starts from its nitro-precursor, p-NO2-Bn-DOTA, which can be synthesized through a multi-step process involving the alkylation of cyclen. A simplified overview of a synthetic route is provided below.[8]
-
Synthesis of p-NO2-Bn-DOTA: This involves the reaction of a suitably protected cyclen derivative with a para-nitrobenzyl halide, followed by alkylation of the remaining secondary amines with a protected form of bromoacetic acid.
-
Reduction of the Nitro Group: The nitro group of p-NO2-Bn-DOTA is then reduced to the amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent mixture (e.g., methanol/water).
-
Deprotection and Purification: The protecting groups on the carboxylate arms are removed, typically under acidic conditions, followed by purification of the final this compound product, often by chromatography.
Conjugation to Biomolecules
The primary amine of this compound can be used for conjugation to various functional groups on biomolecules. A common approach is to first convert the amine to a more reactive isothiocyanate (-NCS) group, forming p-SCN-Bn-DOTA, which readily reacts with primary amines (e.g., lysine residues) on proteins to form a stable thiourea linkage.[4][10]
Protocol for Conjugation of p-SCN-Bn-DOTA to an Antibody:
-
Antibody Preparation: Buffer exchange the antibody into an amine-free buffer at a slightly basic pH (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Chelator Preparation: Dissolve p-SCN-Bn-DOTA in a small volume of a non-aqueous solvent like DMSO.
-
Conjugation Reaction: Add a molar excess of the dissolved p-SCN-Bn-DOTA to the antibody solution. The reaction is typically carried out at room temperature or 37°C for several hours.
-
Purification: Remove unreacted chelator and byproducts using size-exclusion chromatography (e.g., a PD-10 column).
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry.
Radiolabeling of this compound Conjugates
The radiolabeling of DOTA-conjugated biomolecules is a critical step in the preparation of radiopharmaceuticals. The conditions for radiolabeling vary depending on the radionuclide.
Generalized Protocol for ⁶⁸Ga Labeling:
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl.
-
Buffering: Add a suitable buffer (e.g., sodium acetate) to the eluate to adjust the pH to 3.5-4.5.
-
Labeling Reaction: Add the DOTA-conjugated biomolecule to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 95-100°C for 5-15 minutes.
-
Quality Control: Assess the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
Generalized Protocol for ¹⁷⁷Lu Labeling:
-
Reaction Mixture: In a sterile vial, combine the DOTA-conjugated biomolecule with ¹⁷⁷LuCl₃ in a suitable buffer (e.g., ammonium acetate or sodium ascorbate) at a pH of 4.5-5.5.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 80-100°C) for 15-30 minutes.
-
Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like DTPA to scavenge any free ¹⁷⁷Lu.
-
Purification (if necessary): If the radiochemical purity is not sufficiently high, the product can be purified using methods like C18 solid-phase extraction.
-
Quality Control: Determine the radiochemical purity by ITLC or HPLC.
Conclusion
This compound is a versatile and robust bifunctional chelator that plays a pivotal role in the development of targeted radiopharmaceuticals. Its strong metal-binding capabilities, coupled with a functional group for straightforward bioconjugation, have made it an indispensable tool in nuclear medicine. A thorough understanding of its chelation mechanism, stability with various radiometals, and the nuances of its conjugation and radiolabeling chemistry is essential for the successful design and implementation of novel diagnostic and therapeutic agents. The information and protocols provided in this guide serve as a foundational resource for researchers and developers in this exciting and rapidly evolving field.
References
- 1. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macrocyclics.com [macrocyclics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified synthesis of the bifunctional chelating agent 2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-N,N'',N'''-tetraacetic acid [inis.iaea.org]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to p-NH2-Bn-DOTA: A Versatile Chelator for Research and Drug Development
For Immediate Release
This technical guide provides an in-depth overview of S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as p-NH2-Bn-DOTA. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals and imaging agents, playing a critical role in advancing diagnostic and therapeutic strategies in oncology and other disease areas. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental context, and logical workflows.
Core Compound Data
The accurate identification and characterization of this compound are fundamental for its application. There can be variations in the reported molecular weights due to the compound existing in different forms, such as the free acid or a salt. The primary CAS number for the free acid form is 181065-46-3.[1][2][3][4][5]
| Parameter | Value | Notes |
| Synonyms | S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, p-Aminobenzyl-DOTA | |
| CAS Number | 181065-46-3 | For the free acid form. |
| Molecular Formula | C23H35N5O8 | |
| Molecular Weight | 509.55 g/mol [5][6] | This value corresponds to the free acid. The hydrochloride salt (C23H35N5O8·4HCl) has a molecular weight of 655.4 g/mol .[1][3] |
A related compound, this compound-tetra(t-Bu ester), has a distinct CAS number (446061-19-4) and a higher molecular weight due to the presence of tert-butyl ester protecting groups.[7]
Logical Workflow for Bioconjugation
The primary utility of this compound lies in its ability to be conjugated to a biomolecule (e.g., an antibody, peptide, or small molecule) and subsequently chelate a radionuclide for imaging or therapy. The workflow involves several key steps, from biomolecule selection to the final radiolabeled conjugate.
Caption: General workflow for biomolecule conjugation with this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound. The following outlines a general protocol for the conjugation of this compound to a monoclonal antibody (mAb) and subsequent radiolabeling.
1. Activation of Monoclonal Antibody:
-
Objective: To introduce a reactive group on the antibody for conjugation with the amine group of this compound.
-
Methodology:
-
Prepare a solution of the mAb in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Activate the carboxyl groups on the mAb using a standard coupling agent such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 15-30 minutes).
-
Remove excess activation reagents by size-exclusion chromatography.
-
2. Conjugation of this compound to the Activated Antibody:
-
Objective: To covalently link this compound to the activated mAb.
-
Methodology:
-
Add a molar excess of this compound to the activated mAb solution. The ratio will depend on the desired number of chelators per antibody and should be optimized.
-
Adjust the pH of the reaction mixture to approximately 8.5-9.0 to facilitate the reaction between the NHS ester and the primary amine of this compound.
-
Incubate the reaction mixture for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the resulting DOTA-mAb conjugate from unreacted this compound and other byproducts using size-exclusion chromatography or dialysis.
-
3. Radiolabeling of the DOTA-mAb Conjugate:
-
Objective: To chelate a radionuclide within the DOTA cage of the conjugate.
-
Methodology:
-
Prepare a solution of the DOTA-mAb conjugate in a metal-free buffer (e.g., ammonium acetate buffer, pH 5.5-6.5).
-
Add the desired radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga) in a suitable formulation to the conjugate solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 37-42°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time will depend on the radionuclide.
-
Determine the radiolabeling efficiency using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
If necessary, purify the radiolabeled conjugate from unincorporated radionuclide using size-exclusion chromatography.
-
Signaling Pathway Context
The application of this compound-conjugated biomolecules often involves targeting specific signaling pathways implicated in disease. For example, a DOTA-conjugated antibody targeting a cell surface receptor like HER2 can be used to deliver a therapeutic radionuclide to cancer cells overexpressing this receptor, thereby inducing DNA damage and apoptosis.
Caption: Simplified pathway of targeted radionuclide therapy.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. p-NH₂-Bn-DOTA | AxisPharm [axispharm.com]
- 3. This compound from China manufacturer - Pukang [pu-kang.com]
- 4. This compound(B-200) | 181065-46-3 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p-NH₂-Bn-DOTA-tetra(t-Bu ester) | AxisPharm [axispharm.com]
A Comprehensive Technical Guide to p-NH2-Bn-DOTA for Radiopharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of radiopharmaceutical chemistry, the development of robust and versatile chelating agents is paramount for the successful design of targeted diagnostic and therapeutic agents. Among the most prominent chelators is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a macrocyclic ligand renowned for its ability to form highly stable complexes with a wide range of radiometals. The bifunctional derivative, p-NH2-Bn-DOTA (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid), has emerged as a critical tool for researchers. Its aminobenzyl group provides a convenient handle for covalent attachment to biomolecules such as peptides, antibodies, and nanoparticles, enabling the targeted delivery of radionuclides for applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radionuclide therapy.
This in-depth technical guide provides a comprehensive overview of this compound for beginners in radiopharmaceutical chemistry. It covers the fundamental principles, detailed experimental protocols, and key data to facilitate its effective use in the laboratory.
Core Concepts of this compound Chemistry
This compound is a bifunctional chelator, meaning it possesses two distinct functional components: a chelating moiety and a reactive functional group for bioconjugation.
-
The DOTA Cage: The core of the molecule is the DOTA macrocycle, which consists of a twelve-membered ring containing four nitrogen atoms. The four carboxylate arms extending from these nitrogens are responsible for coordinating with a radiometal ion. This forms a thermodynamically stable and kinetically inert complex, which is crucial to prevent the release of the radiometal in vivo, as free radiometals can lead to off-target toxicity and poor imaging contrast.
-
The Aminobenzyl Linker: Attached to the carbon backbone of the DOTA macrocycle is a p-aminobenzyl group. The primary amine (-NH2) on this linker serves as the point of attachment to biomolecules. This is typically achieved by forming a stable amide or thiourea bond with a corresponding functional group on the targeting molecule, such as a carboxyl group or an isothiocyanate.
The general workflow for creating a radiopharmaceutical using this compound involves a two-step process: first, the conjugation of the chelator to the targeting biomolecule, and second, the radiolabeling of the resulting conjugate with a medically relevant radionuclide.
Quantitative Data Summary
The following tables summarize key quantitative data for DOTA-based radiopharmaceuticals, providing a reference for expected outcomes in experimental work.
Table 1: Radiolabeling Efficiency and Specific Activity of DOTA-Conjugates
| Radionuclide | Biomolecule | Radiolabeling Efficiency (%) | Specific Activity | Reference Conditions |
| 64Cu | hu14.18K322A Antibody | >95% | 127-370 MBq/mg | 37°C for 30 min.[1] |
| 68Ga | DOTA-BN[2-14]NH2 | >80% | 7.5-8.0 GBq/µmol | 95°C for up to 25 min.[2] |
| 68Ga | DOTATATE | ~99% | 1200-1850 MBq/nM | 95°C for 7-10 min. |
| 177Lu | DOTA-BN[2-14]NH2 | >98% | 33.6 GBq/µmol | pH 5.5-6.0, 100°C for 30 min.[3] |
| 177Lu | Rituximab | >98% | ~0.6 GBq/mg | - |
| 90Y | Rituximab | >98% | ~0.6 GBq/mg | - |
| 225Ac | S01 Antibody | 75.6 - 86.7% | ~37 kBq/mg | Reaction at 37°C.[4][5] |
Table 2: In Vitro Stability of DOTA-Radioconjugates
| Radionuclide | Biomolecule | Stability in Serum | Time Points | Reference |
| 64Cu | Rituximab | <6% dissociation | 48 hours | [6] |
| 177Lu | DOTA-BN[2-14]NH2 | >98% intact | 24 hours | [3] |
| 177Lu | [Pro1,Tyr4]-bombesin | >98% intact | 7 days | [3] |
| 67Cu | NOTA-trastuzumab | 97 ± 1.7% | 5 days | [7] |
| 67Cu | DOTA-trastuzumab | 28 ± 4% | 5 days | [7] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experimental procedures involving this compound and its derivatives.
Protocol 1: Conjugation of this compound to a Peptide via Amide Bond Formation
This protocol describes the coupling of the primary amine of this compound to a carboxylic acid group on a peptide.
Materials:
-
This compound
-
Peptide with an available carboxylic acid group (e.g., C-terminus or on an acidic amino acid side chain)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the Peptide:
-
Dissolve the peptide in anhydrous DMF.
-
Add DCC (1.1 equivalents) and NHS (1.2 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated peptide.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated peptide solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the DMF under vacuum.
-
Wash the residue with DCM and diethyl ether to remove unreacted starting materials and byproducts.
-
Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Conjugation of an Antibody with p-SCN-Bn-DOTA (A Common Alternative)
This protocol details the widely used method of conjugating an antibody via the isothiocyanate derivative of DOTA, which reacts with primary amines on lysine residues. The principles are directly applicable to this compound after its conversion to the isothiocyanate form.
Materials:
-
Monoclonal antibody (mAb)
-
p-SCN-Bn-DOTA
-
0.1 M Sodium bicarbonate buffer (pH 8.5-9.0)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in a small volume of DMSO.
-
Add the p-SCN-Bn-DOTA solution to the antibody solution at a molar ratio of 10-20 fold excess of the chelator.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the DOTA-antibody conjugate from unconjugated chelator using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).
-
Determine the number of chelators per antibody using methods like MALDI-TOF mass spectrometry.
-
Protocol 3: Radiolabeling of DOTA-Conjugates with Lutetium-177 (177Lu)
Materials:
-
DOTA-conjugated biomolecule
-
177LuCl3 in 0.04 M HCl
-
0.1 M Sodium acetate buffer (pH 4.5-5.0)
-
L-methionine solution (30 mg/mL, as a radioprotectant)
-
Heating block or water bath
-
Quality control system (e.g., radio-HPLC or radio-TLC)
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated biomolecule (e.g., 30 µg of PSMA-ALB-56).
-
Add 160 µL of 0.1 M sodium acetate buffer.
-
Add 10 µL of L-methionine solution.[5]
-
Add the desired amount of 177LuCl3 (e.g., ~2 mCi).
-
-
Radiolabeling:
-
Gently mix the solution.
-
Incubate the reaction mixture at 95°C for 15 minutes.[5]
-
-
Quality Control:
-
After cooling, determine the radiochemical purity using radio-HPLC or radio-TLC.
-
Protocol 4: Radiolabeling of DOTA-Conjugates with Gallium-68 (68Ga) from a Generator
Materials:
-
DOTA-conjugated biomolecule
-
68Ge/68Ga generator
-
Cation exchange cartridge (e.g., SCX)
-
5 M NaCl / 5.5 M HCl solution
-
1 M Sodium acetate buffer (pH 4.5)
-
Heating block
Procedure:
-
68Ga Elution and Trapping:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl.
-
Pass the eluate through a cation exchange cartridge to trap the 68Ga3+.
-
-
Reaction Setup:
-
In a sterile reaction vial, prepare a solution of the DOTA-conjugated biomolecule (e.g., 25-35 nmol) in 0.35 mL of 1 M sodium acetate buffer.[6]
-
-
Radiolabeling:
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC or radio-TLC.
-
Protocol 5: Quality Control of Radiolabeled DOTA-Peptides
A. Radio-HPLC Method for 177Lu-DOTA-TATE
-
System: Waters Acquity Arc UHPLC with a PDA detector and a Berthold Lb 514 Flowstar radio-detector.[4]
-
Column: Reversed-phase Symmetry Shield C18 (4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Gradient: A suitable gradient to separate the radiolabeled peptide from free 177Lu.
-
Expected Retention Times: Free [177Lu]LuCl3 ~1.7 min; [177Lu]Lu-HA-DOTA-TATE ~13.5 min.[4]
B. Radio-TLC Method for 68Ga-DOTATATE
-
Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.[8]
-
Mobile Phase: 0.1 M sodium citrate, pH 5.5.[8]
-
Procedure:
-
Spot a small amount of the reaction mixture onto the bottom of the ITLC strip.
-
Develop the chromatogram in a chamber containing the mobile phase.
-
Scan the strip using a radio-TLC scanner.
-
-
Expected Rf values: Labeled peptide remains at the origin (Rf = 0.1-0.2), while free 68Ga migrates with the solvent front (Rf = 1.0).[8]
Visualizing Cellular Pathways and Workflows
Cellular Internalization of DOTA-Conjugated Antibodies
Upon binding to a cell surface antigen, DOTA-conjugated antibodies are typically internalized through receptor-mediated endocytosis. This process is crucial for the efficacy of antibody-drug conjugates and targeted radionuclide therapies where the payload needs to be delivered inside the cell. The primary pathway is often clathrin-mediated endocytosis.[9][10]
Caption: Receptor-mediated endocytosis of a DOTA-conjugated antibody.
General Workflow for Radiopharmaceutical Preparation
The overall process of preparing a DOTA-based radiopharmaceutical follows a logical sequence from conjugation to quality control, ensuring the final product is safe and effective for its intended use.
Caption: Workflow for preparing a DOTA-based radiopharmaceutical.
Conclusion
This compound is a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals. Its robust DOTA core ensures stable radiometal complexation, while the aminobenzyl linker provides a versatile site for conjugation to a wide array of biomolecules. This guide has provided a foundational understanding of its chemistry, summarized key quantitative data, and offered detailed experimental protocols for its use. By following these guidelines, researchers new to the field can confidently incorporate this compound into their radiopharmaceutical design and development pipeline, contributing to the advancement of molecular imaging and targeted radionuclide therapy.
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 9. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 10. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
theoretical principles of metal chelation with p-NH2-Bn-DOTA
Thermodynamics of Chelation
The thermodynamic stability of a metal-p-NH2-Bn-DOTA complex is a measure of the strength of the metal-ligand bond at equilibrium. It is quantified by the stability constant (log K), with higher values indicating a more stable complex. The DOTA macrocycle is known to form exceptionally stable complexes with a wide range of metal ions due to the chelate and macrocyclic effects.
Table 1: Thermodynamic Stability Constants (log K) of DOTA Metal Complexes
| Metal Ion | Ionic Radius (Å) | log K |
| Ga(III) | 0.62 | 21.3 |
| Cu(II) | 0.73 | 22.5 |
| In(III) | 0.80 | 25.3 |
| Y(III) | 0.90 | 24.9 |
| Lu(III) | 0.86 | 25.5 |
| Ac(III) | 1.12 | ~23-24 |
| Zr(IV) | 0.72 | High |
Note: These values are for DOTA and serve as a close approximation for p-NH2-Bn-DOTA. The exact values can vary with experimental conditions such as temperature and ionic strength.
The high thermodynamic stability of these complexes is crucial for in vivo applications to prevent the release of potentially toxic free metal ions.
Kinetics of Chelation
Kinetic inertness refers to the rate at which a metal complex forms and dissociates. For radiopharmaceutical applications, rapid formation (radiolabeling) at mild conditions (low temperature and physiological pH) and slow dissociation in vivo are highly desirable.
The formation of DOTA complexes can be slow due to the rigid macrocyclic structure that requires conformational changes to encapsulate the metal ion. Radiolabeling with DOTA and its derivatives often requires heating to achieve reasonable reaction rates.
The dissociation of DOTA complexes is generally very slow, contributing to their excellent in vivo stability. This kinetic inertness is a key advantage of DOTA-based chelators, as it prevents trans-chelation of the radiometal to other biological molecules. The p-aminobenzyl substituent is not expected to significantly alter the kinetic properties of the DOTA macrocycle.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from cyclen (1,4,7,10-tetraazacyclododecane). A common strategy involves the synthesis of a p-nitrobenzyl derivative, followed by the alkylation of the cyclen ring and subsequent reduction of the nitro group to an amine.
General Synthetic Workflow
A Technical Guide to p-NH2-Bn-DOTA: Applications in Targeted Radionuclide Therapy and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator p-NH2-Bn-DOTA (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) has emerged as a cornerstone in the development of targeted radiopharmaceuticals. Its robust coordination chemistry with a wide array of medically relevant radionuclides, coupled with a versatile functional group for bioconjugation, has positioned it as a critical component in the design of agents for both diagnostic imaging and therapeutic applications in oncology and other diseases. This technical guide provides an in-depth review of the applications of this compound, focusing on its use in conjugating targeting moieties, radiolabeling procedures, and the resulting preclinical and clinical outcomes.
Core Applications of this compound
This compound serves as a critical linker between a targeting biomolecule (e.g., antibody, peptide, or small molecule) and a radionuclide. The primary amine group on the benzyl moiety allows for covalent attachment to various functional groups on the targeting vector, while the DOTA cage securely chelates the chosen radioisotope. This modularity enables the development of highly specific radiopharmaceuticals that can deliver a radioactive payload directly to the site of disease, minimizing off-target toxicity.
The primary applications of this compound-based radiopharmaceuticals lie in:
-
Positron Emission Tomography (PET) Imaging: Chelating positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) allows for high-resolution, non-invasive imaging of disease-specific biomarkers, aiding in diagnosis, staging, and monitoring of therapeutic response.
-
Targeted Radionuclide Therapy (TRT): By chelating therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound facilitates the targeted delivery of cytotoxic radiation to tumor cells.
Experimental Protocols
Conjugation of this compound to Targeting Moieties
The conjugation of this compound to biomolecules is a critical step in the synthesis of a radiopharmaceutical. The primary amine of this compound is often converted to a more reactive isothiocyanate group (p-SCN-Bn-DOTA) for efficient coupling to primary amines (e.g., lysine residues) on proteins and peptides, forming a stable thiourea bond.
General Protocol for Antibody Conjugation with p-SCN-Bn-DOTA:
-
Antibody Preparation: The antibody is buffer-exchanged into a carbonate/bicarbonate buffer (e.g., 0.1 M, pH 9.0) to ensure the availability of deprotonated primary amines for reaction.
-
Chelator Activation (if starting with this compound): Conversion to p-SCN-Bn-DOTA is typically achieved using thiophosgene. However, commercially available p-SCN-Bn-DOTA is commonly used.
-
Conjugation Reaction: p-SCN-Bn-DOTA, dissolved in a small amount of an organic co-solvent like DMSO, is added to the antibody solution at a specific molar ratio (e.g., 5-50 fold molar excess of chelator to antibody).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) with gentle mixing.
-
Purification: The resulting immunoconjugate is purified from excess, unconjugated chelator using methods such as size-exclusion chromatography or ultrafiltration.
-
Characterization: The number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) is determined, often by mass spectrometry.
Radiolabeling of DOTA-Conjugates
The chelation of the radionuclide within the DOTA cage is a thermodynamically favorable process, but requires careful optimization of reaction conditions to achieve high radiochemical purity and specific activity.
Detailed Radiolabeling Protocol for ⁶⁸Ga:
-
Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure hydrochloric acid (e.g., 0.1 M HCl).
-
Purification and Concentration (Optional but Recommended): The ⁶⁸Ga eluate can be purified and concentrated using a cation-exchange cartridge. The trapped ⁶⁸Ga is then eluted with a small volume of a suitable solution (e.g., acidified 5 M NaCl).
-
Reaction Mixture Preparation: The DOTA-conjugated biomolecule is dissolved in a reaction buffer (e.g., sodium acetate or HEPES) to maintain an optimal pH (typically 3.5-4.5).
-
Radiolabeling Reaction: The purified ⁶⁸Ga eluate is added to the buffered DOTA-conjugate solution.
-
Heating: The reaction vial is heated in a dry heat block or water bath to 95°C for 5-15 minutes.[1]
-
Quality Control: The radiochemical purity is determined using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.
Detailed Radiolabeling Protocol for ¹⁷⁷Lu:
-
Reagent Preparation: The DOTA-conjugated biomolecule is dissolved in a suitable reaction buffer, such as ammonium acetate or sodium acetate, to maintain a pH between 4.0 and 5.5. An antioxidant, like L-ascorbic acid or gentisic acid, is often added to prevent radiolysis.[2]
-
Radiolabeling Reaction: A solution of ¹⁷⁷LuCl₃ in dilute HCl is added to the buffered DOTA-conjugate solution.
-
Incubation: The reaction mixture is incubated at an elevated temperature, typically between 80°C and 100°C, for 15 to 30 minutes.[3][4]
-
Quenching: The reaction may be quenched by the addition of a solution of DTPA to complex any free ¹⁷⁷Lu.
-
Purification: If necessary, the radiolabeled conjugate is purified from unchelated ¹⁷⁷Lu and other impurities using methods like C18 solid-phase extraction.
-
Quality Control: Radiochemical purity is assessed by radio-TLC or radio-HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing this compound and its derivatives for the development of radiopharmaceuticals.
Table 1: Radiolabeling Efficiency and Molar Activity
| Radionuclide | Targeting Moiety | Chelator-to-Moiety Ratio | Radiolabeling Yield (%) | Molar Activity (GBq/µmol) | Reference |
| ⁶⁸Ga | DOTA-TATE | N/A | >95 | 18 ± 4 | [5] |
| ¹⁷⁷Lu | PSMA-ALB-56 | N/A | >97 | ~90 | [6] |
| ¹⁷⁷Lu | Rituximab | 5.8:1 | >98 | ~0.6 | [7] |
| ⁶⁸Ga | DOTA-Peptides | N/A | >95 | ~1 | [8] |
| ⁶⁸Ga | DOTA-[Thi⁸, Met(O₂)¹¹]SP | N/A | >95 | 18 ± 4 | [1] |
| ¹⁷⁷Lu | DOTA-Peptides | N/A | >95 | N/A | [3] |
Table 2: Preclinical Biodistribution Data (%ID/g)
| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake | Liver Uptake | Kidney Uptake | Blood Clearance | Reference |
| [⁶⁴Cu]ch14.18-p-NH₂-Bn-DOTA | Neuroblastoma | 48 h | ~15 | 4.74 ± 0.77 | ~3 | Slow | [9] |
| [¹⁷⁷Lu]Lu-1C1m-Fc (1 DOTA) | TEM-1 positive tumor | 24 h | 18.8 ± 1.5 | ~5 | ~10 | 10.2 ± 0.6 | [10] |
| [¹⁷⁷Lu]Lu-1C1m-Fc (11 DOTA) | TEM-1 positive tumor | 24 h | 5.3 ± 1.6 | ~35 | ~5 | 2.2 ± 0.7 | [10] |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Raji xenograft | 72 h | 9.3 ± 1.0 | ~5 | ~3 | ~5 | [7] |
| ¹⁷⁷Lu-DOTA-anti-CD20 | Normal mice | 24 h | N/A | ~2 | ~2 | ~15 | [11] |
| [⁶⁸Ga]Ga-DM | Healthy mice | 60 min | N/A | ~5 | ~15 | ~10 | [12] |
| ¹⁷⁷Lu-tetulomab | Daudi xenografts | 48 h | ~25 | ~3 | ~2 | ~5 | [13] |
Table 3: Clinical Biodistribution Data (SUVmax)
| Radiopharmaceutical | Patient Population | Organ with Highest Uptake | SUVmax in Highest Uptake Organ | SUVmax in Liver | SUVmax in Spleen | Reference |
| ⁶⁸Ga-DOTA-TATE | Normal Subjects | Spleen | 28.27 ± 5.99 | ~7 | 28.27 ± 5.99 | [14] |
| ⁶⁸Ga-DOTA-JR11 | Metastatic NET | Kidneys | ~6 | 1.1 | 1.4 | [15][16] |
| ⁶⁸Ga-DOTA-NOC | GEP-NETs | Variable (Tumor) | 22.8 ± 18.6 (lesions) | Variable | Variable | [17] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological and chemical processes involved in the application of this compound-based radiopharmaceuticals, the following diagrams have been generated using the DOT language.
Chemical Workflow: From Chelator to Radiopharmaceutical
Caption: General workflow for the synthesis of a DOTA-based radiopharmaceutical.
Targeted Radionuclide Therapy Workflow
Caption: Workflow of targeted radionuclide therapy using a DOTA-conjugate.
PSMA Signaling Pathway
Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.[18][19][20][21]
Somatostatin Receptor Signaling Pathway
Caption: SSTR activation leads to inhibition of adenylyl cyclase and downstream effects.[6][9][22][23]
Conclusion
This compound remains a vital tool in the field of nuclear medicine, enabling the development of a diverse range of targeted radiopharmaceuticals. Its reliable conjugation chemistry and stable chelation of various radionuclides have facilitated significant advances in both diagnostic imaging and radionuclide therapy. The continued exploration of novel targeting moieties and radionuclides, in conjunction with the robust platform provided by this compound, promises to further expand the horizons of personalized medicine. This guide serves as a comprehensive resource for researchers and developers, providing essential data and protocols to aid in the design and implementation of the next generation of targeted radiopharmaceuticals.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Biodistribution and radiation dose estimates for 68Ga-DOTA-JR11 in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. urotoday.com [urotoday.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
Methodological & Application
Application Notes and Protocols for p-NH2-Bn-DOTA Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical step in the development of antibody-drug conjugates (ADCs) for radioimmunotherapy (RIT) and diagnostic imaging. The bifunctional chelator, p-aminobenzyl-DOTA (p-NH2-Bn-DOTA), allows for the stable chelation of various radiometals. Unlike its commonly used counterparts, p-SCN-Bn-DOTA or DOTA-NHS ester which react with primary amines on the antibody, this compound possesses a primary amine group. This necessitates a different conjugation strategy that targets the carboxyl groups of the antibody, typically found on aspartic and glutamic acid residues and the C-terminus.
This document provides a detailed protocol for the conjugation of this compound to antibodies using a two-step carbodiimide crosslinking method involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). Additionally, it outlines methods for the characterization of the resulting conjugate and discusses the underlying mechanism of action for DOTA-based radioimmunoconjugates.
Data Presentation: Quantitative Parameters in DOTA-Antibody Conjugation
The efficiency of the conjugation process and its impact on the antibody's biological function are critical quality attributes. The following tables summarize key quantitative data from representative studies on DOTA-antibody conjugation. Optimizing the chelator-to-antibody ratio (CAR) is crucial, as a higher CAR can increase the specific activity of the radiolabeled antibody but may negatively affect its immunoreactivity.[1][2]
Table 1: Effect of Molar Ratio of Chelator to Antibody on Conjugation Efficiency
| Molar Ratio (Chelator:Antibody) | Resulting Average Chelator-to-Antibody Ratio (CAR) | Reference |
| 5:1 | 1.62 ± 0.5 | [1] |
| 10:1 | 6.42 ± 1.72 | [1] |
| 20:1 | ~2.0 | [3] |
| 50:1 | 11.01 ± 2.64 | [1] |
Table 2: Impact of Chelator-to-Antibody Ratio (CAR) on Immunoreactivity
| Average CAR | Immunoreactive Fraction (%) | Reference |
| 1.62 ± 0.50 | 71.17% | [1] |
| ~4 | 91.4% | [2] |
| 6.42 ± 1.72 | 53.05% | [1] |
| ~7 | 72.8% | [2] |
| ~9 | 47.3% | [2] |
| 11.01 ± 2.64 | 19.37% | [1] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to Antibodies via EDC/Sulfo-NHS Chemistry
This protocol describes the activation of antibody carboxyl groups followed by conjugation to the primary amine of this compound.
Materials:
-
Antibody of interest (in a phosphate-free and amine-free buffer, e.g., 0.1 M MES buffer)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5
-
Desalting columns (e.g., Sephadex G-25 or PD-10)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
Step 1: Antibody Preparation and Carboxyl Group Activation
-
Prepare the antibody in Activation Buffer at a concentration of 2-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxylates, perform a buffer exchange into the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold Activation Buffer.
-
Add EDC and Sulfo-NHS to the antibody solution. A typical starting molar excess is 20-50 fold for EDC and 50-100 fold for Sulfo-NHS relative to the antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the antibody to form a more stable Sulfo-NHS ester.[4][5]
Step 2: Conjugation with this compound
-
Immediately dissolve this compound in Coupling Buffer.
-
Adjust the pH of the activated antibody solution to 7.2-7.5 by adding Coupling Buffer.
-
Add the this compound solution to the activated antibody solution. A molar excess of 10-20 fold of this compound over the antibody is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to block any unreacted Sulfo-NHS esters.
-
Purify the antibody-DOTA conjugate from excess reagents and by-products using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[] Alternative purification methods include dialysis or size-exclusion chromatography.[7]
Protocol 2: Characterization of the Antibody-DOTA Conjugate
1. Determination of Chelator-to-Antibody Ratio (CAR)
-
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Procedure:
-
Obtain the mass spectra of the unconjugated antibody and the purified antibody-DOTA conjugate.
-
The number of DOTA molecules conjugated per antibody can be calculated from the mass shift observed between the conjugated and unconjugated antibody.
-
2. Assessment of Immunoreactivity
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Flow Cytometry.
-
Procedure (ELISA):
-
Coat a microtiter plate with the target antigen.
-
Perform a serial dilution of both the unconjugated antibody and the antibody-DOTA conjugate.
-
Add the antibody solutions to the antigen-coated wells and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance.
-
Compare the binding curves of the conjugated and unconjugated antibodies to determine any loss of immunoreactivity. A significant shift in the EC50 value indicates a reduction in binding affinity.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to antibodies.
Signaling Pathway: Mechanism of Action in Radioimmunotherapy
Caption: Mechanism of targeted radionuclide therapy.
References
- 1. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Peptide Labeling with p-NH2-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of the bifunctional chelator p-NH2-Bn-DOTA to a peptide of interest, followed by radiolabeling with a metallic radionuclide. These protocols are intended for research and development purposes.
Introduction
Radiolabeled peptides are critical tools in nuclear medicine for both diagnostic imaging (e.g., PET and SPECT) and targeted radionuclide therapy. The specific targeting capabilities of peptides are combined with the imaging or therapeutic properties of a radionuclide. This is achieved by stably attaching the radionuclide to the peptide via a bifunctional chelating agent (BFCA).[1]
This compound (para-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a derivative of the macrocyclic chelator DOTA.[2] The DOTA cage is well-established for its ability to form highly stable complexes with a variety of trivalent radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac).[3][4][5] The aminobenzyl group provides a reactive primary amine that can be used to covalently link the chelator to a peptide.
This protocol will cover two primary stages:
-
Conjugation: Covalently attaching this compound to a peptide.
-
Radiolabeling: Incorporating a radionuclide into the DOTA-peptide conjugate.
Data Summary
The efficiency of peptide labeling and the quality of the final radiopharmaceutical are assessed by several quantitative parameters. The following table summarizes typical target values and ranges for these parameters.
| Parameter | Typical Value/Range | Method of Analysis | Description |
| Conjugation Yield | > 80% | HPLC, Mass Spectrometry | The percentage of the initial peptide that is successfully conjugated with the DOTA chelator. |
| Radiochemical Yield (RCY) | > 95% | Radio-TLC, Radio-HPLC | The percentage of the total radioactivity that is incorporated into the DOTA-peptide conjugate.[6][7] |
| Radiochemical Purity (RCP) | > 95% | Radio-TLC, Radio-HPLC | The percentage of radioactivity in the final product that is in the desired chemical form (the radiolabeled peptide).[6][7] |
| Specific Activity | 50 - 450 MBq/nmol (for ⁶⁸Ga) | Calculation based on radioactivity and peptide mass | The amount of radioactivity per mole of the peptide. High specific activity is crucial for receptor-based imaging.[8] |
| Stability in Serum | > 90% after 24h | Radio-HPLC | The stability of the radiolabeled peptide when incubated in human serum to simulate in vivo conditions. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid group on a peptide (e.g., the C-terminus or the side chain of aspartic or glutamic acid). This reaction typically employs a carbodiimide coupling agent.
Materials:
-
Peptide with an available carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system[9][10]
Procedure:
-
Activation of Peptide Carboxyl Group:
-
Dissolve the peptide in anhydrous DMF.
-
Add a 3-fold molar excess of EDC and a 3-fold molar excess of NHS to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid groups by forming an NHS-ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add the activated peptide solution to the this compound solution. A 1.5-fold molar excess of the activated peptide is recommended.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the DOTA-Peptide Conjugate:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris).
-
Acidify the reaction mixture with 0.1% TFA.
-
Purify the DOTA-peptide conjugate using RP-HPLC.[11][12]
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) is typically used to elute the conjugate.
-
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fraction containing the pure DOTA-peptide conjugate.
-
-
Lyophilization and Storage:
-
Pool the pure fractions and lyophilize to obtain the DOTA-peptide conjugate as a white powder.
-
Store the lyophilized product at -20°C or -80°C.
-
Protocol 2: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)
This protocol describes a typical manual radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
Lyophilized DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
1 M Sodium Acetate buffer, pH 4.5[13]
-
Sterile, metal-free water
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Preparation of the Reaction Mixture:
-
Radiolabeling Reaction:
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the DOTA-peptide and buffer.
-
Gently mix the solution.
-
Heat the reaction vial at 85-95°C for 5-15 minutes.[13]
-
-
Purification (if necessary):
-
For many ⁶⁸Ga-DOTA peptides, if the radiochemical purity is high (>95%), no further purification is needed.[3]
-
If purification is required, a C18 SPE cartridge can be used.
-
Condition the cartridge with ethanol and then water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove unchelated ⁶⁸Ga.
-
Elute the radiolabeled peptide with an ethanol/water mixture.
-
-
-
Quality Control:
-
Determine the radiochemical purity using Radio-TLC or Radio-HPLC.[15]
-
Radio-TLC: Use an appropriate solvent system to separate the radiolabeled peptide from free ⁶⁸Ga.
-
Radio-HPLC: Use a C18 analytical column with a gradient of acetonitrile and water (both containing 0.1% TFA) and an in-line radiation detector.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for DOTA-Peptide conjugation and subsequent radiolabeling.
Logical Relationship of Labeled Peptide
References
- 1. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 4. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [iro.uiowa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. bachem.com [bachem.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes & Protocols for Gallium-68 Radiolabeling using p-NH2-Bn-DOTA
Audience: Researchers, scientists, and drug development professionals.
Introduction Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a conveniently short half-life of 68 minutes, making it ideal for Positron Emission Tomography (PET) imaging.[1][2] Its availability from a ⁶⁸Ge/⁶⁸Ga generator system allows for in-house production of radiopharmaceuticals, eliminating the need for an on-site cyclotron.[3][4] The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a versatile and widely used "workhorse" for complexing a variety of radiometals, including ⁶⁸Ga.[5] The bifunctional derivative, p-NH2-Bn-DOTA (para-amino-benzyl-DOTA), provides a primary amine group that allows for covalent conjugation to targeting biomolecules such as peptides, antibodies, or small molecules, enabling the development of targeted ⁶⁸Ga-based imaging agents.[5][6]
The synthesis of ⁶⁸Ga-labeled DOTA-conjugates typically requires heating at temperatures between 80 and 100°C under acidic conditions (pH 3-5) to achieve high radiochemical yields.[5][7] This document provides a detailed protocol for the radiolabeling of this compound with ⁶⁸Ga, including post-labeling purification and essential quality control procedures.
Experimental Workflow & Reaction
The overall workflow for producing a ⁶⁸Ga-labeled DOTA-conjugate involves several key stages, from radionuclide elution to final quality assessment.
Caption: General workflow for 68Ga radiolabeling.
The core of the process is the chelation of the Gallium-68 cation by the DOTA macrocycle.
Caption: Chelation reaction of 68Ga with a DOTA-conjugate.
Optimized Radiolabeling Data
Successful radiolabeling depends on the careful control of several reaction parameters. The optimal conditions can vary slightly depending on the specific peptide or molecule conjugated to the DOTA chelator.
| Parameter | Optimized Value/Range | Typical Radiochemical Purity (RCP) | Reference |
| pH | 3.5 - 4.5 | >95% | [8][9][10] |
| Temperature | 90 - 95 °C | >95% | [5][9][11] |
| Reaction Time | 5 - 15 minutes | >98% | [9][10][11] |
| Precursor Amount | 1 - 20 nmol | >95% | [9] |
| Buffer | Sodium Acetate or HEPES | >97% | [9][12] |
Detailed Experimental Protocols
1. Materials and Reagents
-
⁶⁸Ge/⁶⁸Ga Generator: Pharmaceutical grade (e.g., ITG, Eckert & Ziegler, iThemba LABS).
-
This compound-conjugated precursor: Lyophilized, of high chemical purity.
-
Hydrochloric Acid (HCl): 0.05 M - 0.1 M, ultrapure, for generator elution.[1][13]
-
Sodium Acetate Buffer: 0.3 M to 2.5 M, sterile, metal-free.[10][12]
-
Cation Exchange Cartridge: e.g., SCX cartridge for ⁶⁸Ga concentration.[1]
-
Solid Phase Extraction (SPE) Cartridge: e.g., Sep-Pak C18 light cartridge for purification.[11][12][14]
-
Ethanol: Absolute, pharmaceutical grade.
-
Water for Injection (WFI): Sterile, metal-free.
-
Sterile Vials and Syringes: For reagent handling and final product collection.
-
Heating Block: Capable of maintaining 95°C.
2. Protocol for ⁶⁸Ga Radiolabeling
This protocol is designed for a manual synthesis but can be adapted for automated synthesis modules.[12][15]
Step 2.1: Elution and Concentration of ⁶⁸Ga
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions using 4-5 mL of 0.05 M or 0.1 M HCl to obtain ⁶⁸GaCl₃.[1][13]
-
Pass the ⁶⁸GaCl₃ eluate through a pre-conditioned cation exchange cartridge to trap the [⁶⁸Ga]Ga³⁺.[1]
-
Elute the trapped ⁶⁸Ga from the cartridge using a small volume (e.g., 0.5 mL) of an appropriate eluent (e.g., acidified 5 M NaCl solution or acetone/HCl mixtures) directly into the reaction vial.[1][14][16] This step concentrates the activity and removes radionuclidic impurities.
Step 2.2: Radiolabeling Reaction
-
To a sterile reaction vial, add the desired amount of the this compound-conjugated precursor (e.g., 10-20 µg).
-
Add sodium acetate buffer to the vial to adjust the pH to approximately 3.5 - 4.5.[10]
-
Add the concentrated ⁶⁸Ga solution from Step 2.1 to the reaction vial containing the precursor and buffer.
-
Gently vortex the mixture.
-
Place the reaction vial in a heating block pre-heated to 95°C and incubate for 10-15 minutes.[9][11]
-
After incubation, remove the vial and allow it to cool to room temperature.
Step 2.3: Purification of [⁶⁸Ga]Ga-p-NH2-Bn-DOTA-conjugate
-
Condition a C18 SPE cartridge by washing it sequentially with ethanol (5 mL) followed by WFI (10 mL).
-
Load the crude reaction mixture from Step 2.2 onto the C18 cartridge. The radiolabeled peptide will be retained, while unreacted hydrophilic impurities like free ⁶⁸Ga will pass through.
-
Wash the cartridge with WFI (5-10 mL) to remove any remaining unbound ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-p-NH2-Bn-DOTA-conjugate from the cartridge using a small volume (e.g., 0.5 - 1.0 mL) of 50-70% ethanol in WFI into a sterile collection vial.[13]
-
Dilute the final product with sterile saline or a phosphate buffer solution to reduce the ethanol concentration to a physiologically acceptable level (<10% v/v) and adjust the pH to ~7.0 for injection.[17][18]
3. Quality Control Protocols
Quality control is mandatory to ensure the purity, safety, and efficacy of the final radiopharmaceutical product before administration.[11][17]
Step 3.1: Radiochemical Purity (RCP) Assessment
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to determine the percentage of free (unbound) ⁶⁸Ga.
-
Stationary Phase: ITLC-SG paper strips.
-
Mobile Phase: A 1:1 mixture of 1 M ammonium acetate and methanol is commonly used.[8][18]
-
Procedure: Spot a small amount of the final product on the ITLC strip. Develop the chromatogram.
-
Analysis: In this system, the [⁶⁸Ga]Ga-DOTA-conjugate migrates with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).[18] Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining radiochemical purity and identifying potential impurities.
-
System: A reverse-phase C18 column with a gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA).[11]
-
Detection: A UV detector (to identify the non-radioactive precursor) and a radioactivity detector connected in series.
-
Procedure: Inject a small aliquot of the final product.
-
Analysis: The retention time of the radiolabeled product should match that of the non-radioactive standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the main product peak.[13][17]
-
Step 3.2: Additional Quality Control Tests
| Test | Method | Specification / Acceptance Criteria | Reference |
| pH | pH-indicator strips | 6.5 - 7.5 | [17][18] |
| Radionuclidic Purity | Gamma Spectroscopy (HPGe detector) | ⁶⁸Ge breakthrough < 0.001% | [11][13] |
| Sterility | Standard pharmacopeia method | No microbial growth | [18] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 17.5 EU/V (or as per pharmacopeia) | [17][18] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v | [17][18] |
The radiolabeling of this compound-conjugated molecules with Gallium-68 is a robust and reproducible process that can be readily implemented in a radiopharmacy setting. Adherence to optimized parameters for pH, temperature, and precursor concentration is critical for achieving high radiochemical yields and purity.[9][14] The implementation of stringent quality control measures, including HPLC and ITLC, is essential to ensure the final product is safe and effective for clinical or preclinical PET imaging applications.[17][18] The entire process, from generator elution to final product release, can be completed in under 45-50 minutes, which is well within the practical limits imposed by the half-life of ⁶⁸Ga.[13]
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers | MDPI [mdpi.com]
- 3. (68)Ga-labeled DOTA-peptides and (68)Ga-labeled radiopharmaceuticals for positron emission tomography: current status of research, clinical applications, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Applications of Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. download.uni-mainz.de [download.uni-mainz.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mattioli1885journals.com [mattioli1885journals.com]
- 18. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Lutetium-177 Labeling of p-NH2-Bn-DOTA Conjugates
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the development of radiopharmaceuticals for therapeutic applications.
Introduction: Lutetium-177 (¹⁷⁷Lu) is a beta- and gamma-emitting radionuclide with favorable characteristics for peptide receptor radionuclide therapy (PRRT). Its 6.7-day half-life and suitable energy emissions make it ideal for treating various cancers. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) provides a stable cage for ¹⁷⁷Lu. The p-NH2-Bn-DOTA (para-aminobenzyl-DOTA) derivative allows for robust conjugation to targeting biomolecules, such as peptides or antibodies, via its amine functional group. This document provides a comprehensive protocol for the efficient and reproducible radiolabeling of this compound conjugates with ¹⁷⁷Lu, including detailed quality control procedures.
Data Presentation: Optimized Radiolabeling Parameters
The following table summarizes the key quantitative parameters for achieving high radiochemical purity and specific activity when labeling DOTA-conjugated molecules with Lutetium-177.
| Parameter | Optimal Range | Typical Value | Notes |
| pH | 4.0 - 5.0 | 4.5 | Kinetics are optimal in this range. pH < 4.0 significantly slows the reaction, while pH > 5.0 may lead to the formation of lutetium hydroxides[1][2]. |
| Temperature | 80 - 100 °C | 90 - 95 °C | Heating is required for efficient incorporation of ¹⁷⁷Lu into the DOTA cage[3][4]. |
| Incubation Time | 20 - 45 minutes | 30 minutes | Labeling is often complete within 20-30 minutes at the optimal temperature and pH[1][2][4]. |
| Molar Ratio | Varies | 1:5 (Lu:Chelator) | A molar excess of the DOTA-conjugate is often used to ensure high labeling efficiency. A 1:5 ratio has been shown to be effective for DOTA-TATE[5]. |
| Specific Activity | 40 - 80 MBq/nmol | Varies | Dependent on the specific activity of the ¹⁷⁷LuCl₃ and the concentration of the DOTA-conjugate[3]. |
| Radiochemical Purity (RCP) | > 95% | > 98% | The goal is to achieve high RCP to minimize free ¹⁷⁷Lu in the final product[4][6]. |
Experimental Workflow and Chelation Process
The following diagrams illustrate the overall experimental workflow for radiolabeling and the conceptual process of ¹⁷⁷Lu chelation by the DOTA-conjugate.
Caption: Experimental workflow for ¹⁷⁷Lu labeling of DOTA conjugates.
Caption: Chelation of Lutetium-177 by a this compound conjugate.
Experimental Protocols
Disclaimer: All work with radioactive materials must be conducted in a designated and properly shielded facility (e.g., a hot cell) by trained personnel, following all institutional and national radiation safety regulations.
Materials and Reagents
-
This compound conjugated peptide/antibody
-
Lutetium-177 Chloride ([¹⁷⁷Lu]LuCl₃) in 0.04 M HCl[7]
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Ammonium Acetate Buffer (0.25 M)
-
Diethylenetriaminepentaacetic acid (DTPA) solution (50 mM)
-
Sterile, metal-free water
-
C18 Sep-Pak light cartridges
-
Ethanol (reagent grade)
-
Sterile Saline (0.9% NaCl)
-
Ascorbic Acid (for stabilization, optional)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Dose calibrator
-
ITLC-SG strips
-
HPLC system with radioactivity detector
-
0.1 M Sodium Citrate buffer, pH 5.5 (for ITLC)
Protocol 1: Radiolabeling of this compound Conjugate
-
Preparation: In a sterile, pyrogen-free reaction vial, add the this compound conjugate (e.g., 10-50 µg, depending on the desired specific activity).
-
Buffering: Add sodium acetate buffer (0.1 M, pH 4.5) to the vial to achieve a total reaction volume of approximately 200-500 µL.
-
Addition of Radionuclide: Carefully add the required activity of [¹⁷⁷Lu]LuCl₃ solution to the reaction vial. Ensure thorough mixing.
-
pH Verification: Check that the final pH of the reaction mixture is between 4.0 and 5.0.
-
Incubation: Securely cap the vial and place it in a heating block or water bath pre-heated to 90-95°C. Incubate for 30 minutes.[4]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Quenching (Optional): To chelate any unreacted ¹⁷⁷Lu, add a small volume of DTPA solution to the reaction mixture and let it stand for 5 minutes.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge. The ¹⁷⁷Lu-labeled conjugate will be retained on the solid phase.
-
Wash the cartridge with sterile water (5 mL) to elute any unbound ¹⁷⁷Lu and other hydrophilic impurities.
-
Elute the final product, [¹⁷⁷Lu]Lu-DOTA-conjugate, from the cartridge using 1-2 mL of ethanol.
-
The ethanol can be evaporated under a gentle stream of nitrogen, and the product reconstituted in sterile saline, often containing a stabilizer like ascorbic acid to prevent radiolysis.[7]
-
Protocol 2: Quality Control via Instant Thin-Layer Chromatography (ITLC)
This method is used to determine the radiochemical purity (RCP) by separating the labeled conjugate from free ¹⁷⁷Lu.
-
Preparation: Spot a small amount (~1 µL) of the final product onto the origin of an ITLC-SG strip.
-
Development: Place the strip in a chromatography tank containing 0.1 M sodium citrate buffer (pH 5.5) as the mobile phase.[8][9]
-
Analysis: Allow the solvent to migrate up the strip until it is ~1 cm from the top. Remove the strip and let it dry.
-
Measurement: Analyze the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip in half and counting each section in a gamma counter.
-
Calculation:
-
RCP (%) = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100
-
Protocol 3: Quality Control via High-Performance Liquid Chromatography (HPLC)
HPLC provides a more detailed analysis of the product's purity and identity.
-
System Setup: Use a reverse-phase C18 column connected to a system equipped with a UV detector and a radioactivity detector in series.[6]
-
Mobile Phase: A typical mobile phase is a gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Injection: Inject a small aliquot of the final product onto the column.
-
Analysis: Monitor the chromatogram from both the UV and radioactivity detectors.
-
The free ¹⁷⁷Lu will typically elute early in the gradient (void volume).
-
The labeled conjugate will have a specific retention time. The radioactivity peak should co-elute with the UV peak of the non-radioactive ("cold") standard of the same conjugate.
-
-
Calculation: The RCP is determined by integrating the area of the desired product peak and dividing it by the total area of all radioactive peaks in the chromatogram. The radiochemical purity should be >95%.[6]
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. inis.iaea.org [inis.iaea.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 9. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-NH2-Bn-DOTA in PET Imaging Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, p-NH2-Bn-DOTA (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid), is a cornerstone in the development of targeted Positron Emission Tomography (PET) imaging agents.[1] Its structure incorporates the robust DOTA cage, capable of stably chelating a variety of radiometals, including the widely used Gallium-68 (⁶⁸Ga).[2][3] The presence of a para-aminobenzyl group provides a versatile functional handle for covalent conjugation to a wide range of targeting vectors, such as peptides and antibodies.[4][5] This allows for the creation of radiopharmaceuticals that can specifically bind to biomarkers overexpressed on the surface of cancer cells, enabling non-invasive visualization and quantification of tumors.[6]
These application notes provide a comprehensive overview of the use of this compound in the development of PET imaging agents, with a focus on practical experimental protocols and data interpretation.
Key Applications
-
Targeted Tumor Imaging: Conjugation of this compound to peptides or antibodies that target specific cell surface receptors, such as somatostatin receptors (SSTRs) or gastrin-releasing peptide receptors (GRPRs), allows for the sensitive and specific imaging of neuroendocrine tumors, prostate cancer, and other malignancies.[7][8][9]
-
Theranostics: The DOTA chelator can also complex therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), enabling the development of theranostic pairs where the same targeting molecule can be used for both PET imaging (with ⁶⁸Ga) and targeted radionuclide therapy.[10]
-
Preclinical Research: this compound-based agents are invaluable tools in preclinical cancer models for evaluating new targeting ligands, studying tumor biology, and assessing therapeutic response.[11]
Experimental Protocols
Conjugation of this compound to a Targeting Peptide
This protocol describes the solution-phase conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) via the formation of a stable thiourea bond after converting the amine to an isothiocyanate.
Materials:
-
This compound
-
Targeting peptide with a free amine group
-
Thiophosgene or a suitable equivalent
-
Organic solvent (e.g., N,N-Dimethylformamide, DMF)
-
Base (e.g., Diisopropylethylamine, DIPEA)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography, RP-HPLC)
-
Mass spectrometer
Procedure:
-
Activation of this compound:
-
Dissolve this compound in a suitable organic solvent.
-
Add an excess of thiophosgene and a base (e.g., DIPEA) to the solution.
-
Stir the reaction at room temperature for a specified time to form the isothiocyanate derivative (p-SCN-Bn-DOTA).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Remove the excess reagents and solvent under vacuum.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide in a suitable buffer or organic solvent.
-
Add the activated p-SCN-Bn-DOTA to the peptide solution in a defined molar ratio (e.g., 1.5:1).
-
Adjust the pH of the reaction mixture to slightly basic (pH 8.5-9.0) using a suitable base.
-
Allow the reaction to proceed at room temperature or slightly elevated temperature with gentle stirring.
-
Monitor the formation of the DOTA-peptide conjugate by RP-HPLC.
-
-
Purification and Characterization:
-
Purify the DOTA-peptide conjugate using preparative RP-HPLC.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the conjugate by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the purified conjugate and store it at -20°C or -80°C.[1]
-
Experimental Workflow: Conjugation of this compound to a Peptide
Caption: Workflow for conjugating this compound to a targeting peptide.
Radiolabeling of DOTA-Peptide Conjugate with Gallium-68
This protocol outlines the manual radiolabeling of a DOTA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Hydrochloric acid (HCl, 0.05 M or 0.1 M) for elution
-
Reaction buffer (e.g., Sodium acetate, HEPES)
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Sterile filter (0.22 µm)
Procedure:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.05 M or 0.1 M HCl according to the manufacturer's instructions.
-
Collect the ⁶⁸GaCl₃ eluate in a sterile vial.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the DOTA-peptide conjugate (typically 10-50 µg).
-
Add a reaction buffer to adjust the pH to 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Heat the reaction mixture at 95°C for 5-15 minutes.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Pass the reaction mixture through the C18 cartridge. The ⁶⁸Ga-DOTA-peptide will be retained.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-DOTA-peptide from the cartridge with a small volume of ethanol/water mixture.
-
-
Formulation:
-
Evaporate the ethanol from the eluate.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Experimental Workflow: ⁶⁸Ga-Radiolabeling and Quality Control
Caption: Workflow for ⁶⁸Ga-radiolabeling and subsequent quality control.
Quality Control of ⁶⁸Ga-DOTA-Peptide
Procedures:
-
Radiochemical Purity (RCP):
-
Method: RP-HPLC or instant thin-layer chromatography (ITLC).
-
RP-HPLC: Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid). Monitor the eluate with a radioactivity detector. The peak corresponding to the ⁶⁸Ga-DOTA-peptide should be the major radioactive species.
-
ITLC: Spot the sample on an ITLC strip and develop it with a suitable mobile phase (e.g., 1 M ammonium acetate/methanol). Free ⁶⁸Ga will remain at the origin, while the labeled peptide will migrate.
-
Acceptance Criteria: RCP should typically be >95%.
-
-
pH:
-
Method: Use pH paper or a calibrated pH meter.
-
Acceptance Criteria: The pH of the final formulation should be suitable for injection (typically between 4.5 and 7.5).
-
-
Sterility and Endotoxin Testing:
-
Method: Perform standard sterility tests (e.g., direct inoculation or membrane filtration) and Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins.
-
Acceptance Criteria: The product must be sterile and have endotoxin levels within acceptable limits for parenteral administration.
-
In Vivo PET/CT Imaging and Biodistribution in a Tumor-Bearing Mouse Model
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered model)
-
⁶⁸Ga-DOTA-peptide imaging agent
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Gamma counter
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the animal on the scanner bed with appropriate monitoring.
-
-
Tracer Administration:
-
Administer a known amount of the ⁶⁸Ga-DOTA-peptide (typically 3-15 MBq) via tail vein injection.
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET scans at specified time points post-injection (e.g., 30, 60, 120 minutes).[1]
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the tumor and major organs in the co-registered PET/CT images.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (optional but recommended):
-
At the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).[11]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development and evaluation of ⁶⁸Ga-DOTA-peptide imaging agents.
Table 1: Radiochemical and Physicochemical Properties
| Parameter | Method | Typical Value/Specification | Reference |
| Radiochemical Purity | RP-HPLC, ITLC | > 95% | |
| Molar Activity | Calculated | 10-50 GBq/µmol | |
| pH | pH meter/strip | 4.5 - 7.5 | |
| Sterility | USP <71> | Sterile | |
| Endotoxins | LAL Test | < 17.5 EU/mL |
Table 2: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Cell Line | IC₅₀ (nM) | Reference |
| ⁶⁸Ga-DOTA-TATE | SSTR2 | H69 | 1.2 ± 0.2 | N/A |
| ⁶⁸Ga-RM2 | GRPR | PC-3 | 9.3 ± 3.3 | [7] |
Table 3: In Vivo Tumor Uptake and Biodistribution in Mice (%ID/g at 1h post-injection)
| Organ/Tissue | ⁶⁸Ga-DOTA-TATE (SSTR2-positive tumor) | ⁶⁸Ga-RM2 (GRPR-positive tumor) | Reference |
| Blood | 0.5 ± 0.1 | 0.3 ± 0.1 | [7] |
| Tumor | 12.5 ± 2.8 | 15.2 ± 4.8 | [6][7] |
| Liver | 1.1 ± 0.3 | 0.8 ± 0.2 | [7] |
| Kidneys | 18.2 ± 3.5 | 3.5 ± 0.9 | [7] |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 | [6] |
| Bone | 0.4 ± 0.1 | 0.3 ± 0.1 | [6] |
Signaling Pathways of Targeted Receptors
The efficacy of PET imaging agents derived from this compound relies on the overexpression of specific receptors on tumor cells. Understanding the signaling pathways initiated by these receptors provides a biological context for their role as imaging targets.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Caption: Simplified SSTR2 signaling cascade leading to anti-tumor effects.
Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway
Caption: GRPR signaling pathway promoting tumor growth and progression.
Conclusion
This compound is a highly adaptable and effective bifunctional chelator for the development of targeted PET imaging agents. The protocols and data presented herein provide a framework for researchers to conjugate this chelator to various targeting molecules, perform radiolabeling with ⁶⁸Ga, and conduct preclinical evaluations. The successful application of these agents in visualizing tumors relies on the fundamental principles of receptor-targeted molecular imaging, offering a powerful tool in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-NH2-Bn-DOTA in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy (TRT) is a promising therapeutic strategy that delivers cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[1] This approach utilizes targeting moieties, such as monoclonal antibodies or small molecules, conjugated to a chelator that firmly holds a therapeutic radionuclide. The bifunctional chelator, p-aminobenzyl-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-NH2-Bn-DOTA), is a cornerstone in the development of next-generation radiopharmaceuticals. Its primary amine group provides a convenient handle for covalent attachment to targeting biomolecules, while the DOTA macrocycle forms highly stable complexes with a variety of therapeutic radiometals, most notably Lutetium-177 (¹⁷⁷Lu).[2]
These application notes provide detailed protocols for the conjugation of this compound to targeting molecules, subsequent radiolabeling with ¹⁷⁷Lu, and methods for in vitro and in vivo evaluation of the resulting radioconjugates. The protocols are designed to be a comprehensive resource for researchers in both academic and industrial settings.
I. Conjugation of this compound to Targeting Molecules
The primary amine of this compound allows for its conjugation to various functional groups on targeting biomolecules. A common strategy involves the reaction of the amine with an isothiocyanate-functionalized targeting molecule or the conversion of the amine to an isothiocyanate for reaction with amines on the targeting molecule. The following protocol details the conjugation of p-SCN-Bn-DOTA (a commercially available derivative of this compound) to the lysine residues of a monoclonal antibody, such as trastuzumab.
Protocol 1: Antibody Conjugation with p-SCN-Bn-DOTA
This protocol is adapted for conjugating an isothiocyanate-functionalized DOTA chelator to a monoclonal antibody like trastuzumab.
Materials:
-
Trastuzumab (or other monoclonal antibody)
-
p-SCN-Bn-DOTA
-
Sodium carbonate buffer (0.2 M, pH 9.5)
-
Sodium acetate buffer (0.2 M, pH 5.0)
-
Amicon Ultra centrifugal filter units (MWCO 10 kDa)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free water
Procedure:
-
Antibody Preparation: Prepare a solution of trastuzumab at a concentration of 5 mg/mL in sodium carbonate buffer (0.2 M, pH 9.5).
-
Chelator Preparation: Dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Purification:
-
After incubation, purify the DOTA-trastuzumab conjugate from unconjugated chelator using Amicon Ultra centrifugal filter units (10 kDa MWCO).
-
Wash the conjugate three times with sodium acetate buffer (0.2 M, pH 5.0).
-
Resuspend the final conjugate in sodium acetate buffer (0.2 M, pH 5.0) and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Characterization (Optional but Recommended):
-
Storage: Store the purified DOTA-trastuzumab conjugate at 2-8°C until ready for radiolabeling.
Experimental Workflow for Antibody Conjugation
Caption: Workflow for conjugating p-SCN-Bn-DOTA to an antibody.
II. Radiolabeling with Lutetium-177
The DOTA-conjugated targeting molecule can be efficiently radiolabeled with ¹⁷⁷Lu. The following protocol provides a general method for the radiolabeling of DOTA-peptides and DOTA-antibodies.
Protocol 2: ¹⁷⁷Lu-Labeling of DOTA-Conjugates
Materials:
-
DOTA-conjugated peptide or antibody
-
¹⁷⁷LuCl₃ solution (high specific activity)
-
Sodium acetate or ammonium acetate buffer (0.1-0.2 M, pH 4.5-5.5)
-
Ascorbic acid (optional, as a radioprotectant)
-
Gentisic acid (optional, as a radioprotectant)
-
Sterile water for injection
-
Heating block or water bath
-
C18 Sep-Pak cartridge (for peptides) or PD-10 desalting column (for antibodies) for purification
-
Ethanol (for C18 cartridge elution)
-
Sterile 0.22 µm filter
Procedure:
-
Reaction Setup:
-
In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated molecule. For a patient dose of [¹⁷⁷Lu]Lu-trastuzumab, approximately 3.0 mg of the DOTA-conjugate is used.[5]
-
Add the appropriate buffer (e.g., sodium acetate, pH 5.0) to the reaction vial.
-
(Optional) Add a radioprotectant such as ascorbic acid to prevent radiolysis, especially for high activity preparations.
-
-
Radiolabeling:
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial. The molar ratio of DOTA-conjugate to ¹⁷⁷Lu should be optimized, but an excess of the conjugate is typically used to ensure high radiolabeling efficiency.
-
Gently mix and ensure the final pH of the reaction mixture is between 4.5 and 5.5.
-
Incubate the reaction mixture at 95°C for 15-30 minutes for DOTA-peptides, or at 37°C for 30-90 minutes for DOTA-antibodies.[3][[“]]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the crude product using instant thin-layer chromatography (ITLC) or radio-HPLC. A mobile phase of 0.1 M sodium citrate can be used with paper chromatography to separate labeled conjugate from free ¹⁷⁷Lu.[3] An RCP of >95% is generally desired.
-
-
Purification (if necessary):
-
If the RCP is below the desired threshold, purify the radiolabeled conjugate.
-
For peptides, a C18 Sep-Pak cartridge can be used. The reaction mixture is loaded onto the pre-conditioned cartridge, washed with sterile water, and the product is eluted with ethanol/water mixtures.
-
For antibodies, a PD-10 desalting column is suitable for removing unchelated ¹⁷⁷Lu.
-
-
Final Formulation:
-
The purified product is formulated in a physiologically compatible buffer (e.g., saline with a small amount of stabilizer like ascorbic acid).
-
The final product should be passed through a sterile 0.22 µm filter into a sterile vial.
-
Radiolabeling and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and clinical translation of [177Lu]Lu-trastuzumab for radioimmunotheranostics of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
Application Notes and Protocols for the Purification of p-NH2-Bn-DOTA Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with the bifunctional chelator p-NH2-Bn-DOTA (para-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a critical step in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The p-aminobenzyl group provides a versatile handle for conjugation to peptides, often through the formation of a stable thiourea or amide bond. Following the conjugation reaction, a heterogeneous mixture containing the desired DOTA-peptide conjugate, unreacted peptide, excess DOTA, and other side products is typically obtained. Therefore, robust and efficient purification is paramount to ensure the safety and efficacy of the final product.
This document provides detailed application notes and protocols for the purification of this compound conjugated peptides, focusing on the widely employed techniques of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE). These methods are essential for isolating the desired conjugate with high purity, which is a prerequisite for subsequent radiolabeling and in vitro/in vivo evaluations.
Key Purification Strategies
The primary methods for purifying this compound conjugated peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).
-
RP-HPLC is the gold standard for achieving high-purity peptide conjugates. It separates molecules based on their hydrophobicity, allowing for the fine resolution of the desired product from closely related impurities.[1]
-
SPE is a rapid and economical method for sample cleanup and concentration. It is particularly useful for removing excess unconjugated DOTA, salts, and other small molecule impurities prior to a final polishing step by HPLC or for applications where ultra-high purity is not required.[2][3]
Experimental Protocols
Protocol 1: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the purification of this compound conjugated peptides using a C18 column. The specific gradient conditions may need to be optimized depending on the hydrophobicity of the peptide.
Materials:
-
Crude this compound conjugated peptide solution
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)
-
RP-HPLC system with a preparative or semi-preparative C18 column (e.g., 10 µm particle size, 250 x 4.6 mm or larger)[4]
-
UV detector (set to 220 nm and 280 nm)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide conjugate in a minimal amount of a suitable solvent, such as a low concentration of Solvent B in Solvent A (e.g., 5-10% ACN in water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 5-10 column volumes at a consistent flow rate.
-
-
Sample Injection and Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient of increasing Solvent B concentration to elute the bound components. A typical gradient might be:
-
5% to 95% Solvent B over 30 minutes.[4]
-
-
Monitor the elution profile using the UV detector at 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks observed in the chromatogram. The desired this compound conjugated peptide is expected to elute later than the unconjugated peptide due to the increased hydrophobicity imparted by the DOTA moiety.
-
-
Purity Analysis and Product Pooling:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Confirm the identity of the desired product in the pure fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the fractions containing the purified conjugate with a purity of ≥95%.
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound conjugated peptide as a fluffy white powder.
-
Protocol 2: Desalting and Preliminary Purification by Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the cleanup of crude this compound conjugated peptides using a C18 SPE cartridge. This method is effective for removing salts and excess unconjugated this compound.
Materials:
-
Crude this compound conjugated peptide solution
-
C18 SPE cartridge
-
Conditioning Solvent: 100% Acetonitrile (ACN)
-
Equilibration Solvent: 0.1% TFA in water
-
Wash Solvent: 5% ACN in 0.1% TFA/water
-
Elution Solvent: 50-80% ACN in 0.1% TFA/water
-
SPE vacuum manifold (optional)
Procedure:
-
Cartridge Conditioning:
-
Pass 3-5 mL of the Conditioning Solvent (100% ACN) through the C18 SPE cartridge.
-
-
Cartridge Equilibration:
-
Pass 3-5 mL of the Equilibration Solvent (0.1% TFA in water) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dissolve the crude peptide conjugate in the Equilibration Solvent.
-
Load the sample onto the conditioned and equilibrated SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 mL of the Wash Solvent (5% ACN in 0.1% TFA/water) to remove salts and other highly polar impurities. Unconjugated this compound may also be partially removed in this step.
-
-
Elution:
-
Elute the peptide conjugate from the cartridge with 1-3 mL of the Elution Solvent (50-80% ACN in 0.1% TFA/water). The optimal ACN concentration for elution should be determined empirically for each specific conjugate.
-
-
Analysis and Further Purification:
-
Analyze the eluted fraction by analytical RP-HPLC and mass spectrometry to confirm the presence and preliminary purity of the desired product.
-
The eluate can be lyophilized and then subjected to RP-HPLC for final purification as described in Protocol 1.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of DOTA-conjugated peptides.
Table 1: RP-HPLC Purification Parameters and Outcomes for DOTA-Peptides
| Parameter | Typical Value/Range | Reference |
| Column Type | Reversed-Phase C18 | [4][5] |
| Column Dimensions | 250 x 4.6 mm (analytical) to 250 x 9.4 mm (semi-preparative) | [4][5] |
| Particle Size | 5 - 10 µm | [4][5] |
| Mobile Phase A | 0.1% TFA in Water | [4][6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [4][6] |
| Flow Rate | 1.0 - 4.0 mL/min | [4][5] |
| Gradient | 5-95% B over 30 min (typical) | [4] |
| Purity Achieved | >95% | [7] |
| Recovery Yield | 60-90% (dependent on scale and crude purity) | [5] |
Table 2: Solid-Phase Extraction (SPE) Parameters and Typical Performance
| Parameter | Typical Condition/Solvent | Reference |
| Stationary Phase | C18 | [2] |
| Conditioning Solvent | 100% Acetonitrile | [3] |
| Equilibration Solvent | 0.1% TFA in Water | [3] |
| Wash Solvent | 5% Acetonitrile in 0.1% TFA/Water | [3] |
| Elution Solvent | 50-80% Acetonitrile in 0.1% TFA/Water | [3] |
| Primary Purpose | Desalting and removal of small molecule impurities | [2] |
| Typical Recovery | >85% |
Visualizations
Experimental Workflow for Purification and Characterization
Caption: Workflow for the purification and analysis of this compound peptides.
Signaling Pathway (Illustrative Example of Peptide Application)
While the purification process itself does not involve a signaling pathway, the resulting DOTA-conjugated peptide is designed to interact with one. The following is an illustrative example of a DOTA-peptide targeting a generic cell surface receptor.
Caption: Targeted action of a radiolabeled DOTA-peptide conjugate.
Logical Relationship of Purification Steps
Caption: Decision logic for purification of this compound conjugated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. d-nb.info [d-nb.info]
Characterization of p-NH2-Bn-DOTA Bioconjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of bioconjugates synthesized using the bifunctional chelator p-NH2-Bn-DOTA. This chelator is instrumental in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1][2]
The this compound (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) serves as a critical linker, covalently attaching to biomolecules such as peptides and antibodies through its amine functional group. The DOTA cage then securely chelates a variety of radiometals. This document outlines the essential experimental procedures for conjugating this compound to biomolecules, subsequent radiolabeling, and in vitro stability assessment.
Bioconjugation of this compound to Proteins
The primary amine group on this compound allows for its covalent attachment to biomolecules, most commonly through the formation of a stable thiourea bond with lysine residues on proteins after conversion to an isothiocyanate (p-SCN-Bn-DOTA).[3][4]
Experimental Workflow: Bioconjugation
Caption: Workflow for this compound Bioconjugation.
Protocol: Antibody Conjugation with p-SCN-Bn-DOTA
This protocol is a generalized procedure based on common methodologies.[4][5] Researchers should optimize parameters such as molar ratios and incubation times for their specific antibody.
-
Antibody Preparation:
-
Prepare a solution of the antibody in a suitable buffer (e.g., PBS).
-
Perform a buffer exchange into a carbonate/bicarbonate buffer (0.1-0.2 M, pH 8.5-9.0) using an appropriate method like ultrafiltration with a molecular weight cutoff filter (e.g., 50 kDa).[4]
-
Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a stock concentration (e.g., 10-25 mg/mL).[4]
-
Add the desired molar excess of p-SCN-Bn-DOTA to the antibody solution. Molar ratios can range from 5:1 to 50:1 (chelator:antibody) depending on the desired degree of conjugation.[4][5]
-
Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.[4]
-
-
Purification:
-
Remove unconjugated p-SCN-Bn-DOTA by size-exclusion chromatography (e.g., using a pre-packed PD-10 column equilibrated with metal-free PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
Radiolabeling of DOTA-Bioconjugates
DOTA-bioconjugates can be radiolabeled with a variety of trivalent radiometals. The choice of radionuclide depends on the intended application (e.g., ⁶⁸Ga for PET imaging, ¹⁷⁷Lu for therapy).[6][7]
Experimental Workflow: Radiolabeling
Caption: Workflow for Radiolabeling DOTA-Bioconjugates.
Protocol: Radiolabeling with Lutetium-177
This protocol provides a general method for labeling DOTA-conjugates with ¹⁷⁷Lu.
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-bioconjugate (e.g., 50-100 µg) with a labeling buffer such as 0.25 M ammonium acetate (pH 5.5).
-
Add the required amount of ¹⁷⁷LuCl₃ solution.
-
-
Labeling Reaction:
-
Incubate the reaction mixture at 90-95°C for 15-30 minutes. Optimization of time and temperature may be required for different conjugates.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC-SG) with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0). In this system, the radiolabeled conjugate remains at the origin, while free ¹⁷⁷Lu moves with the solvent front.
-
Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for more precise quantification.[8]
-
If the RCP is below the desired threshold (typically >95%), the product can be purified using size-exclusion chromatography.
-
In Vitro Stability Assessment
Evaluating the stability of the radiolabeled bioconjugate is crucial to ensure that the radiometal remains chelated under physiological conditions.
Experimental Workflow: In Vitro Stability
Caption: Workflow for In Vitro Stability Testing.
Protocol: Serum Stability Assay
-
Incubation:
-
Add the purified radiolabeled bioconjugate to a vial containing fresh human serum.
-
Incubate the mixture in a water bath at 37°C.[9]
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1, 4, 24, 48, 96 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot using ITLC or HPLC to determine the percentage of radioactivity still associated with the bioconjugate.[2]
-
-
Data Interpretation:
-
A high percentage of intact radioconjugate over time indicates good stability. It is important to note that serum stability studies may overestimate in vivo stability, and results should be interpreted with care.[8]
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of DOTA-bioconjugates. These values can serve as a benchmark for researchers.
| Parameter | Value | Biomolecule | Radionuclide | Reference |
| Chelator per Antibody Ratio | 5.03 ± 1.5 | F(ab')₂-trastuzumab | N/A | [9] |
| 1.6 - 2.2 | S01 and nsIgG antibodies | N/A | [3] | |
| 4:1 (optimal) | C595 antibody | N/A | [7] | |
| Radiochemical Purity | >95% | DOTA-Bn-TOC | ⁶⁷Ga | [6] |
| 91.96 ± 0.26% (after 96h) | F(ab')₂-trastuzumab | ¹⁷⁷Lu | [9] | |
| >98% | DOTA-rituximab | ⁶⁴Cu | [10] | |
| Immunoreactive Fraction | 88-94% | Trastuzumab | ⁶⁴Cu | [11] |
| Stability Test | Time Point | % Intact Conjugate | Biomolecule | Radionuclide | Reference |
| Human Serum at 37°C | 96 hours | 91.96 ± 0.26% | F(ab')₂-trastuzumab | ¹⁷⁷Lu | [9] |
| Human Serum at 37°C | 48 hours | >94% | Rituximab (macrocyclic chelators) | ⁶⁴Cu | [10] |
| Human Plasma | Not specified | Favorable stability | p160 peptide | ¹⁷⁷Lu | [12] |
| Human Blood Serum | up to 30 days | >85% | CD20-antibody | ²²⁵Ac | [13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of biological assay conditions on stability assessment of radiometal-labelled peptides exemplified using a 177Lu-DOTA-minigastrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, proteolytic stability, and in vitro evaluation of DOTA conjugated p160 peptide based radioconjugates: [177Lu]Lu–DOTA–p160 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Optimization of the Synthesis of Ac-225-labelled DOTA-Radioimmunoconjugates for Targeted Alpha Therapy, based on Investigations on the Complexation of Trivalent Actinides by DOTA - heiDOK [archiv.ub.uni-heidelberg.de]
Application Notes and Protocols: p-NH2-Bn-DOTA in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-NH2-Bn-DOTA, a versatile bifunctional chelator, in oncology research. The document details its applications in targeted radionuclide therapy and diagnostic imaging, provides step-by-step experimental protocols for conjugation and radiolabeling, and presents key quantitative data in a structured format.
Introduction to this compound
p-Aminobenzyl-DOTA (this compound) is a macrocyclic chelating agent widely employed in the development of radiopharmaceuticals for oncology.[1] Its structure consists of two key components:
-
A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage: This macrocyclic component is capable of forming highly stable complexes with a variety of radiometals, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), as well as diagnostic positron emission tomography (PET) isotopes such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2]
-
A p-aminobenzyl functional group: This amine group serves as a reactive handle for covalent conjugation to targeting biomolecules such as antibodies, peptides, or small molecules.[1] The amine can be readily converted to a more reactive isothiocyanate (-NCS) group, forming p-SCN-Bn-DOTA, which efficiently reacts with primary amines on biomolecules to form a stable thiourea linkage.[3][4][5]
This bifunctional nature allows for the creation of targeted radiopharmaceuticals that can selectively deliver radiation to tumor cells, enabling both diagnostic imaging and therapeutic intervention.[1][4]
Key Applications in Oncology
The primary applications of this compound in oncology research are in the fields of targeted radionuclide therapy and molecular imaging (PET).
-
Targeted Radionuclide Therapy (TRT): By chelating therapeutic isotopes like ¹⁷⁷Lu or ⁹⁰Y, DOTA-conjugated biomolecules can deliver cytotoxic radiation doses directly to cancer cells, minimizing damage to surrounding healthy tissues.[4] This approach is particularly prominent in the treatment of neuroendocrine tumors with ¹⁷⁷Lu-DOTATATE and metastatic castration-resistant prostate cancer with ¹⁷⁷Lu-PSMA-617.[6][7]
-
Positron Emission Tomography (PET) Imaging: When complexed with positron-emitting radionuclides such as ⁶⁸Ga, DOTA-conjugated molecules allow for non-invasive, whole-body imaging of tumor-specific targets.[1][8] This provides valuable information for cancer diagnosis, staging, and monitoring treatment response.[9][10] ⁶⁸Ga-DOTATATE PET/CT is a prime example, used for imaging neuroendocrine tumors with high sensitivity and specificity.[8][9][10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for DOTA-conjugated radiopharmaceuticals found in the literature.
Table 1: Radiolabeling Efficiency and Purity
| Radiopharmaceutical | Radionuclide | Precursor Amount | Activity Used | Reaction Conditions | Radiochemical Yield/Purity | Reference |
| ¹⁷⁷Lu-DOTATATE / PSMA-617 | ¹⁷⁷Lu | 1.0 nmol | 20-50 MBq | 80-95°C, 20-30 min, pH 4.5-5.0 (Acetate Buffer) | >95% | [6][7] |
| ¹⁷⁷Lu-DOTA-Rituximab | ¹⁷⁷Lu | 10 µg | 6 MBq | 37°C, 30 min | Not Specified | [13] |
| ⁹⁰Y-DOTATOC | ⁹⁰Y | Not Specified | Not Specified | Manual Synthesis | 96.2 ± 4.9% | [14] |
| ¹⁷⁷Lu-DOTATOC | ¹⁷⁷Lu | Not Specified | Not Specified | Manual Synthesis | 98.3 ± 0.6% | [14] |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | ¹⁷⁷Lu | Not Specified | > 2 GBq | 95°C, 15 min (Automated with purification) | >98.9% | [15] |
Table 2: In Vitro and In Vivo Performance Data
| Conjugate | Targeting Molecule | Cell Line / Animal Model | Key Finding | Reference |
| ¹⁷⁷Lu-DOTA-8-Aoc-BBN[7-14]NH₂ | Bombesin Analogue | PC-3 Human Prostate Cancer Cells | Specific targeting of GRP receptors expressed on PC-3 cells. | [16] |
| ⁹⁰Y-DOTA-Rituximab | Rituximab (anti-CD20) | Raji cells | Kd = 2.8 ± 0.46 nM; Bmax = 3.6 x 10⁵ molecules/cell. | [13] |
| [¹⁷⁷Lu]Lu-rhPSMA-7.3 | PSMA Ligand | Mouse Model | 2.8-fold and 4.7-fold higher tumor uptake at 1 and 168 h post-injection compared to [¹⁷⁷Lu]Lu-PSMA I&T. | [6] |
| ⁶⁸Ga-DOTATATE | Somatostatin Analog | Pediatric NET patients | Detected bone metastases at a significantly higher rate than CT (p=0.0039). | [9] |
| ⁶⁸Ga-DOTATATE | Somatostatin Analog | Neuroendocrine Tumor Patients | Sensitivity: 72.2-100%; Superior diagnostic performance compared to ¹⁸F-FDG PET/CT and MIBG imaging. | [8][9] |
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
This protocol describes a general method for conjugating the isothiocyanate derivative of this compound to a monoclonal antibody (mAb). The isothiocyanate group reacts with primary amines (e.g., on lysine residues) of the antibody to form a stable thiourea bond.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
p-SCN-Bn-DOTA (e.g., from Macrocyclics or a custom synthesis)
-
Conjugation Buffer: 0.2 M Carbonate buffer, pH 9.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
50 kDa MWCO ultrafiltration spin columns
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC-HPLC) system for analysis
Procedure:
-
Antibody Preparation:
-
Determine the concentration of the mAb solution using a spectrophotometer at 280 nm.
-
Buffer exchange the mAb into the Conjugation Buffer (0.2 M Carbonate buffer, pH 9.0) using a 50 kDa ultrafiltration spin column.[3] Adjust the final concentration to 5-10 mg/mL.
-
-
p-SCN-Bn-DOTA Preparation:
-
Prepare a stock solution of p-SCN-Bn-DOTA in anhydrous DMSO (e.g., 10 mg/mL). This should be prepared fresh.
-
-
Conjugation Reaction:
-
Add the p-SCN-Bn-DOTA stock solution to the antibody solution. The molar ratio of DOTA to mAb is a critical parameter and typically ranges from 5:1 to 50:1.[3] This ratio needs to be optimized for each specific antibody.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.[3] Some protocols may use room temperature for longer incubation times (e.g., 2 hours) or 4°C for 24 hours.[2][13]
-
-
Purification of the DOTA-mAb Conjugate:
-
Characterization:
-
Determine the final concentration of the purified DOTA-mAb conjugate.
-
Assess the integrity and purity of the conjugate using SEC-HPLC.
-
Determine the average number of DOTA molecules conjugated per antibody. This can be done using methods like MALDI-TOF mass spectrometry or a colorimetric assay with a known metal ion.[4][13]
-
-
Storage:
-
Store the purified DOTA-mAb conjugate at 2-8°C.[3] For long-term storage, consider sterile filtration and storage at -20°C or -80°C.
-
Protocol 2: Radiolabeling of a DOTA-Conjugated Peptide with Lutetium-177
This protocol outlines a standard method for radiolabeling a DOTA-conjugated peptide (e.g., DOTATATE, PSMA-617) with ¹⁷⁷Lu.
Materials:
-
DOTA-conjugated peptide
-
¹⁷⁷LuCl₃ solution in dilute HCl (e.g., 0.04 M HCl)
-
Reaction Buffer: 1.0 M Sodium Acetate or Ascorbate buffer, pH 4.5-5.0[6][7]
-
Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 50 mM)
-
C18 Sep-Pak light cartridge for purification
-
Ethanol (reagent grade)
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, lead-shielded reaction vial, add the DOTA-conjugated peptide (e.g., 1-10 nmol).
-
Add the Reaction Buffer to the vial.
-
Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the peptide solution. The final reaction volume is typically kept low (e.g., 100-500 µL) to maintain high reactant concentrations.
-
Gently mix and verify the pH of the reaction mixture is between 4.5 and 5.0.[7]
-
-
Radiolabeling Reaction:
-
Reaction Quenching (Optional but Recommended):
-
After incubation, allow the vial to cool to room temperature.
-
Add a small volume of the DTPA quenching solution to complex any unreacted ¹⁷⁷Lu.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the crude product using radio-TLC or radio-HPLC. The goal is typically an RCP of >95%.
-
-
Purification (if necessary):
-
If the RCP is below the desired specification, the product can be purified using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The ¹⁷⁷Lu-peptide will be retained.
-
Wash the cartridge with sterile water to remove unchelated ¹⁷⁷Lu and hydrophilic impurities.
-
Elute the final product from the cartridge with a small volume of 50-70% ethanol.
-
The ethanol is typically removed by evaporation before formulating the final product in a physiologically compatible buffer (e.g., saline with ascorbate).
-
-
Final Formulation and Sterilization:
-
Formulate the purified product in a suitable buffer for injection. The addition of antioxidants like ascorbic acid or L-methionine is crucial to prevent radiolysis, especially for high-activity preparations.[15]
-
Perform sterile filtration using a 0.22 µm filter into a sterile vial.
-
Mandatory Visualizations
Caption: Workflow for conjugating p-SCN-Bn-DOTA to a monoclonal antibody.
Caption: General workflow for radiolabeling a DOTA-conjugate with ¹⁷⁷Lu.
Caption: The theranostic concept using DOTA-based radiopharmaceuticals.
References
- 1. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
- 2. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular imaging in oncology: Common PET/CT radiopharmaceuticals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The value of 68Ga-DOTATATE PET/CT in diagnosis and management of neuroendocrine tumors compared to current FDA approved imaging modalities: a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guideline for PET/CT imaging of neuroendocrine neoplasms with 68Ga-DOTA-conjugated somatostatin receptor targeting peptides and 18F-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Radiochemical investigations of 177Lu-DOTA-8-Aoc-BBN[7-14]NH2: an in vitro/in vivo assessment of the targeting ability of this new radiopharmaceutical for PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vivo Stability of p-NH2-Bn-DOTA Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bifunctional chelator p-NH2-Bn-DOTA (2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic derivative of DOTA widely used for the development of radiopharmaceuticals.[1][2] Its aminobenzyl group provides a reactive site for conjugation to targeting biomolecules such as antibodies or peptides, while the DOTA cage securely complexes a variety of radiometals for imaging (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In) and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[1] The in vivo stability of the resulting radiolabeled conjugate is a critical parameter, directly influencing imaging quality, therapeutic efficacy, and off-target toxicity. High stability ensures that the radionuclide remains bound to the targeting molecule until it reaches its intended biological target and is cleared from the body, minimizing unwanted accumulation of free radiometal in non-target organs like the liver and bone.[3][4]
These notes provide an overview of the in vivo stability of this compound labeled compounds, supported by quantitative data, and detailed protocols for their preparation and evaluation.
Application Note 1: Quantitative Analysis of In Vivo Stability
The in vivo stability of a radiopharmaceutical is typically assessed through biodistribution studies in animal models. These studies quantify the accumulation of radioactivity in various organs and tumors over time, expressed as the percentage of the injected dose per gram of tissue (%ID/g). A stable conjugate will show high uptake in the target tissue and clearance primarily through expected pathways (renal or hepatobiliary), while an unstable conjugate may lead to high uptake in the liver, spleen, and bone due to the dissociation of the radiometal.[4]
Macrocyclic chelators like DOTA and its derivatives generally form highly stable complexes with radionuclides.[5][6] Studies comparing various chelators for ⁶⁴Cu labeling of antibodies have shown that macrocyclic radioimmunoconjugates, including those with DOTA derivatives, are very stable in serum, with less than 6% dissociation of ⁶⁴Cu over 48 hours.[5][6] This contrasts sharply with acyclic chelators like DTPA derivatives, which demonstrate poor serum stability.[5][6]
Table 1: Comparative In Vitro Serum Stability of ⁶⁴Cu-Labeled Rituximab with Various Chelators
| Chelator Conjugate | Stability at 24h (% Intact) | Stability at 48h (% Intact) | Reference |
|---|---|---|---|
| ⁶⁴Cu-p-SCN-Bn-DOTA-Rituximab | >95% | >94.9% | [5] |
| ⁶⁴Cu-NOTA-Rituximab | >95% | 97.5% ± 0.3% | [5] |
| ⁶⁴Cu-Oxo-DO3A-Rituximab | >95% | >94.9% | [5] |
| ⁶⁴Cu-PCTA-Rituximab | >95% | >94.9% | [5] |
| ⁶⁴Cu-CHX-A”-DTPA-Rituximab | Not specified | 38.2% | [5] |
(Note: p-SCN-Bn-DOTA is a closely related derivative of this compound, differing in the functional group used for conjugation.)
Table 2: Ex Vivo Biodistribution of ⁶⁴Cu-p-NH2-Bn-DOTA-hu14.18K322A in Mice at 48h Post-Injection
| Organ | Uptake (%ID/g ± SD) |
|---|---|
| Blood | 11.2 ± 1.2 |
| Liver | 4.9 ± 0.7 |
| Spleen | 2.5 ± 0.4 |
| Kidney | 3.6 ± 0.4 |
| Muscle | 1.8 ± 0.2 |
| Bone | 2.9 ± 0.5 |
| GD2-positive Tumor (M21) | 31.6 ± 5.8 |
| GD2-negative Tumor (PC-3) | 15.1 ± 2.9 |
(Data derived from studies on the anti-GD2 antibody variant hu14.18K322A.[7])
Table 3: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-Rituximab Conjugates in Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 4h p.i. (SCN-DOTA) | 48h p.i. (SCN-DOTA) | 4h p.i. (NHS-DOTA) | 72h p.i. (NHS-DOTA) | Reference |
|---|---|---|---|---|---|
| Blood | 19.4 ± 2.6 | 13.9 ± 3.8 | 19.7 ± 2.3 | 11.1 ± 1.1 | [8][9] |
| Liver | 7.9 ± 0.9 | 6.8 ± 1.5 | 7.1 ± 1.0 | 5.9 ± 0.5 | [8][9] |
| Spleen | 23.7 ± 1.7 | 27.9 ± 5.3 | 18.7 ± 3.1 | 27.4 ± 1.8 | [8][9] |
| Kidneys | 5.3 ± 0.7 | 4.6 ± 1.0 | 5.0 ± 0.6 | 3.8 ± 0.3 | [8][9] |
| Tumor | 6.8 ± 1.3 | 8.8 ± 3.3 | 7.0 ± 1.1 | 9.3 ± 1.0 | [8][9] |
(Note: This data is for DOTA-Rituximab prepared using p-SCN-Bn-DOTA and DOTA-NHS-ester, which are functionally similar to this compound for evaluating the stability of the final radiometal-DOTA complex.)
The data consistently demonstrates that DOTA-based chelators, including this compound, provide high in vivo stability, leading to effective tumor targeting and retention, with predictable clearance profiles.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody and Radiolabeling
This protocol describes a general method for conjugating this compound to an antibody via amide bond formation and subsequent radiolabeling with a metallic radionuclide like ⁶⁴Cu.
Materials:
-
Antibody (or other protein/peptide) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for two-step conjugation)
-
Radionuclide solution (e.g., ⁶⁴CuCl₂) in metal-free acid
-
Metal-free reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.5)
-
PD-10 desalting column or equivalent size-exclusion chromatography (SEC) system
-
ITLC-SG strips and appropriate mobile phase (e.g., 50 mM EDTA) for quality control
Methodology:
Part A: Antibody Conjugation
-
Preparation: Dissolve this compound in high-purity water or DMSO. Prepare a fresh solution of EDC (e.g., 50 mg/mL) in ultrapure water immediately before use.[3]
-
Reaction Setup: In a metal-free microcentrifuge tube, combine the antibody solution with this compound. A molar ratio of 1:10 to 1:250 (antibody:chelator) is a common starting point, but should be optimized.[3][7]
-
Activation and Conjugation: Add EDC to the antibody-chelator mixture. A 500-fold molar excess of EDC relative to the antibody is often used.[3] Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove unconjugated chelator and reaction byproducts by purifying the DOTA-antibody conjugate using a desalting column (e.g., PD-10) or SEC-HPLC, eluting with a metal-free buffer (e.g., 0.1 M ammonium acetate).
-
Characterization: Determine the number of chelators conjugated per antibody molecule, for example, by using an isotope dilution assay or MALDI-TOF mass spectrometry.[3]
Part B: Radiolabeling
-
Buffering: Place the purified DOTA-antibody conjugate into a metal-free reaction vial. Adjust the pH to between 5.5 and 6.5 using a metal-free buffer like ammonium acetate.
-
Radionuclide Addition: Add the radionuclide solution (e.g., ⁶⁴CuCl₂) to the conjugate solution. The amount of activity will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at 37-43°C for 30-90 minutes.[5][7] Gentle mixing can improve labeling efficiency. Note that DOTA labeling kinetics can be slow at room temperature.[5][6]
-
Purification: After incubation, purify the radiolabeled antibody from free radionuclide using a desalting column, eluting with sterile saline or PBS.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC) or SEC-HPLC.[5] An RCP of >95% is typically required for in vivo use.[7]
Protocol 2: In Vitro Serum Stability Assay
This assay is crucial for predicting the in vivo stability of the radiolabeled compound before committing to animal studies.[10]
Materials:
-
Purified radiolabeled conjugate
-
Fresh human or mouse serum
-
Incubator at 37°C
-
SEC-HPLC system or ITLC-SG strips and appropriate mobile phase
-
Gamma counter or radio-detector for HPLC
Methodology:
-
Incubation: Add a small volume (5-10 µL) of the purified radiolabeled conjugate to a larger volume (e.g., 500 µL) of serum in a microcentrifuge tube.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the serum mixture for analysis.[5]
-
Analysis:
-
SEC-HPLC Method: Inject the aliquot onto a size-exclusion column. The chromatogram will show a peak corresponding to the high-molecular-weight antibody conjugate and potentially a second peak for low-molecular-weight free radiometal or degraded products.[5]
-
ITLC Method: Spot the aliquot onto an ITLC-SG strip. Develop the strip using a mobile phase (e.g., 50 mM EDTA) that mobilizes the free radiometal but leaves the antibody-bound radioactivity at the origin.
-
-
Quantification: Calculate the percentage of radioactivity that remains associated with the conjugate at each time point by integrating the peak areas (HPLC) or counting the radioactivity in the respective sections of the ITLC strip.
Protocol 3: In Vivo Biodistribution and Imaging Study
This protocol outlines the steps for a typical in vivo study in tumor-bearing mice to determine the pharmacokinetics and stability of the radiolabeled compound.[10]
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts)
-
Purified, sterile, and endotoxin-free radiolabeled conjugate
-
Anesthetic (e.g., isoflurane)
-
PET/CT or SPECT/CT scanner
-
Calibrated gamma counter
Methodology:
-
Administration: Administer a known amount of the radiolabeled conjugate (e.g., 5-10 MBq) to each animal, typically via intravenous (tail vein) injection.[3]
-
In Vivo Imaging (Optional): At desired time points (e.g., 1, 24, 48 hours), anesthetize the animals and perform whole-body PET or SPECT scans to visualize the biodistribution of the tracer non-invasively.[3][7][10]
-
Ex Vivo Biodistribution:
-
At the end of the final time point, euthanize the animals according to approved ethical protocols.
-
Dissect key organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone, heart, lungs).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.[10]
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This is done by comparing the counts in the tissue to the counts in a standard prepared from the initial injected dose, correcting for radioactive decay and tissue weight.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MACROCYCLICS p-NH₂-Bn-DOTA | 181065-46-3 | MFCD32661399 | 100mg, Quantity: | Fisher Scientific [fishersci.com]
- 3. Imaging Cancer Using PET – the Effect of the Bifunctional Chelator on the Biodistribution of a 64Cu-Labeled Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-NH2-Bn-DOTA Conjugation Reactions
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing p-NH2-Bn-DOTA for bioconjugation. Find answers to frequently asked questions, troubleshoot common issues, and access detailed protocols to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its conjugation work?
A1: this compound is a bifunctional chelator, a molecule that contains two key parts: a DOTA cage (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for securely binding radiometals, and a para-aminobenzyl (p-NH2-Bn) group.[1] This benzyl group provides a primary amine (-NH2) which serves as a reactive handle. The most common conjugation strategy involves coupling this amine to a carboxyl group (-COOH) on a target molecule, such as a protein, antibody, or peptide, to form a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[2]
Q2: Why is a two-step protocol with different pH values recommended for EDC/NHS conjugation?
A2: A two-step protocol is highly recommended because it optimizes the two critical stages of the reaction independently, leading to higher yields and fewer side reactions.[3]
-
Step 1: Activation (Acidic pH 4.5-6.0): The carboxyl group on the target molecule is activated by EDC to form a highly reactive O-acylisourea intermediate.[2] In the presence of NHS, this is converted to a more stable NHS-ester. This activation step is most efficient at a slightly acidic pH.[3][4]
-
Step 2: Conjugation (Neutral/Basic pH 7.2-8.5): The pH is then raised to couple the activated NHS-ester with the primary amine of this compound. The amine needs to be in its unprotonated (-NH2) form to act as an effective nucleophile, which is favored at a neutral to slightly basic pH.[3]
Q3: What buffers should I use for the reaction?
A3: Buffer selection is critical to avoid interference.
-
Activation Step (pH 4.5-6.0): Use a buffer that does not contain amines or carboxylates. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and recommended choice.[3][4]
-
Coupling Step (pH 7.2-8.5): Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), borate buffer, or carbonate-bicarbonate buffer.[3]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete in the reaction and must be avoided.[3]
Q4: How should I store this compound?
A4: For long-term storage, this compound should be kept at -80°C (up to 6 months) or -20°C (up to 1 month).[1] Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.[4]
Troubleshooting Guide
Q5: I am observing low conjugation yield. What are the possible causes and solutions?
A5: Low yield is a common issue with several potential causes.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect pH | Verify the pH of your buffers for both the activation (4.5-6.0) and conjugation (7.2-8.5) steps. The reaction is highly pH-sensitive.[3][5] |
| Inactive Reagents | EDC is highly sensitive to hydrolysis and moisture.[6] Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use and do not store them. |
| Suboptimal Molar Ratios | The ratio of EDC/NHS to carboxyl groups and the ratio of this compound to the target molecule are critical. An excess of EDC and NHS is typically required. Start with a 2- to 10-fold molar excess of EDC over the target molecule's carboxyl groups and a 1.25- to 2.5-fold molar excess of NHS over EDC.[3] Optimize these ratios for your specific system. |
| Competing Nucleophiles | Ensure your buffers and antibody/protein solution are free of primary amines (e.g., Tris, azide) which will compete with the desired reaction.[7] Perform buffer exchange if necessary. |
| NHS-Ester Hydrolysis | The activated NHS-ester is susceptible to hydrolysis, especially at higher pH.[3] Once the pH is raised for the conjugation step, add the this compound promptly. |
Q6: My protein/antibody is aggregating or precipitating during the reaction. How can I prevent this?
A6: Aggregation can occur when the surface properties of the protein are altered.
| Potential Cause | Troubleshooting Suggestion |
| Loss of Surface Charge | The EDC/NHS reaction neutralizes negatively charged carboxyl groups, which can reduce electrostatic repulsion between protein molecules and lead to aggregation.[8][9] |
| High Protein Concentration | High concentrations can promote intermolecular crosslinking. Try reducing the concentration of your protein. |
| Incorrect Solvent/Buffer | Ensure your protein is in a buffer in which it is highly soluble and stable. Consider adding stabilizers or using a different buffer system. The addition of a small amount of a non-ionic surfactant like Tween 20 may help.[9] |
| Excessive Crosslinking | Too much EDC can lead to unwanted side reactions and aggregation.[6] Try reducing the amount of EDC used in the activation step. |
Q7: I'm having difficulty purifying the final conjugate. What methods are recommended?
A7: Effective purification is essential to remove unreacted this compound, EDC/NHS byproducts, and unconjugated protein.
| Purification Method | Description |
| Size Exclusion Chromatography (SEC) | This is a highly effective method for separating the larger conjugated protein from smaller molecules like free DOTA and reaction byproducts. It is often performed using columns like Sephadex G-25 (e.g., PD-10 columns).[10][11] |
| Diafiltration/Ultrafiltration | Using a centrifugal filter with an appropriate molecular weight cutoff (MWCO) allows for the removal of small molecules while retaining the larger conjugate. This is also an effective way to perform buffer exchange.[10] |
| Dialysis | Dialysis against a suitable buffer can effectively remove small molecule impurities, though it is generally a slower process. |
Key Reaction Parameters & Data
Optimizing the following parameters is crucial for a successful conjugation reaction.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Maximizes NHS-ester formation. MES buffer is recommended.[3] |
| Conjugation pH | 7.2 - 8.5 | Optimizes reaction with the primary amine of this compound. PBS or Borate buffer is suitable.[3] |
| EDC Molar Excess | 2x - 50x (over -COOH) | Highly dependent on the target molecule. Start with a lower excess (e.g., 10x) and optimize.[3][6] |
| NHS Molar Excess | 1.25x - 2.5x (over EDC) | Helps to stabilize the active intermediate and improve efficiency. |
| This compound Molar Excess | 5x - 50x (over protein) | The optimal chelator-to-antibody ratio depends on the application. Higher ratios can sometimes decrease immunoreactivity.[7][12] |
| Reaction Time | Activation: 15-30 minConjugation: 1-2 hours | Reaction times can be optimized. Monitor progress by analytical methods like HPLC.[4] |
| Temperature | Room Temperature | Most protocols perform the reaction at room temperature.[4] |
Detailed Experimental Protocol
This protocol provides a general two-step methodology for conjugating this compound to a protein containing carboxyl groups.
Materials:
-
Protein solution in 0.1 M MES Buffer, pH 5.5-6.0
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) for better aqueous solubility
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl or Hydroxylamine), pH 8.0
-
Purification column (e.g., PD-10 desalting column)
Procedure:
-
Preparation: Bring all reagents to room temperature before opening vials. Prepare fresh solutions of EDC and Sulfo-NHS in water or MES buffer immediately before use.
-
Activation Step (pH 5.5-6.0):
-
To your protein solution in MES buffer, add the desired molar excess of EDC and Sulfo-NHS.
-
For example, add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS relative to the amount of protein.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Step (pH 7.2-7.4):
-
Immediately after activation, perform a buffer exchange into the Coupling Buffer (PBS, pH 7.2) using a desalting column to remove excess EDC/Sulfo-NHS and raise the pH.[4]
-
Alternatively, the pH of the reaction mixture can be carefully raised by adding a calculated amount of a concentrated, amine-free base or buffer.
-
Dissolve this compound in the Coupling Buffer and add it to the activated protein solution (e.g., at a 20-fold molar excess).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching Step:
-
Purification:
-
Purify the final this compound-protein conjugate from unreacted materials using size exclusion chromatography (e.g., PD-10 column) equilibrated with your desired final storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate. Determine protein concentration (e.g., BCA assay) and the degree of conjugation (chelator-to-protein ratio) using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-DOTA complex. Confirm the integrity and purity of the conjugate using HPLC.[14]
-
Visualizations
Caption: General workflow for a two-step this compound conjugation reaction.
Caption: Troubleshooting logic for common conjugation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation of p-NH2-Bn-DOTA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the conjugation of p-NH2-Bn-DOTA to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound conjugates?
A1: Aggregation of this compound conjugates can be triggered by a variety of factors throughout the conjugation and purification process. Key contributors include:
-
Unfavorable Buffer Conditions: The pH, ionic strength, and type of buffer used can significantly impact the stability of the conjugate. A pH close to the isoelectric point (pI) of the protein can minimize its solubility and promote aggregation.[1]
-
Hydrophobicity: The introduction of the this compound moiety, and particularly the subsequent chelated metal ion, can increase the hydrophobicity of the biomolecule, leading to self-association.
-
High Chelator-to-Biomolecule Ratio: A high degree of conjugation can lead to increased hydrophobicity and steric hindrance, promoting the formation of aggregates. A decrease in tumor uptake and accelerated blood clearance have been observed with an increasing number of DOTA units per antibody.
-
Presence of Organic Solvents: The use of organic co-solvents, such as DMSO, to dissolve this compound can destabilize the protein and induce aggregation if not carefully controlled.
-
Temperature and Mechanical Stress: Elevated temperatures and vigorous mixing can lead to protein unfolding and subsequent aggregation.
-
Radiolysis: For radio-labeled conjugates, radiolysis can generate reactive oxygen species that damage the biomolecule and induce aggregation.
Q2: How can I detect and quantify aggregation in my this compound conjugate preparation?
A2: Several analytical techniques can be employed to detect and quantify aggregates:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, providing rapid information on the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to characterize the hydrophobicity of the conjugate and can sometimes separate different aggregated species.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Non-reducing SDS-PAGE can be used to visualize high molecular weight species, indicative of aggregation.
Q3: What is a typical chelator-to-antibody ratio for this compound conjugation, and how does it affect aggregation?
A3: The optimal chelator-to-antibody ratio is a balance between achieving sufficient payload delivery and maintaining conjugate stability. Ratios are often kept low, typically in the range of 1 to 10 DOTAs per antibody. Higher ratios can lead to increased aggregation and may negatively impact the immunoreactivity and pharmacokinetic properties of the antibody. For instance, one study observed a decrease in tumor uptake when the number of DOTA units per antibody exceeded three.
Troubleshooting Guides
Issue 1: Visible precipitation or turbidity observed during or after conjugation.
This is a clear indication of significant aggregation. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for visible aggregation.
Issue 2: Increased aggregate formation detected by SEC or DLS with no visible precipitation.
Even in the absence of visible precipitation, the formation of soluble aggregates can be detrimental. The following table summarizes key parameters to optimize.
| Parameter | Recommended Range/Condition | Rationale |
| Conjugation pH | 1-2 pH units away from the biomolecule's pI. Typically pH 8.0-9.0 for amine coupling. | Minimizes charge-related aggregation by ensuring the protein has a net charge and is well-solvated.[1] |
| Buffer Type | Non-coordinating buffers like HEPES or borate. Phosphate buffers can sometimes promote aggregation. | The choice of buffer can influence protein stability.[2] |
| Chelator:Biomolecule Molar Ratio | Start with a low ratio (e.g., 5:1 to 10:1) and optimize. | Higher ratios increase the risk of aggregation due to increased hydrophobicity and structural changes. |
| Organic Co-solvent | Keep the final concentration of solvents like DMSO or DMF below 5% (v/v) if possible. | Organic solvents can denature proteins, leading to aggregation. |
| Temperature | Perform conjugation at room temperature or 4°C. Avoid elevated temperatures. | Higher temperatures can induce protein unfolding and aggregation. |
| Excipients | Consider adding stabilizers such as arginine (e.g., 50-100 mM), sucrose (e.g., 5%), or polysorbate 80 (e.g., 0.01-0.05%). | These excipients can help to stabilize the protein and prevent aggregation by various mechanisms. |
| For Radioconjugates | Add radical scavengers like ascorbic acid or gentisic acid. | These agents protect the conjugate from radiolysis-induced damage and subsequent aggregation. |
Experimental Protocols
Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation of this compound conjugates.
-
System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A suitable SEC column for protein analysis (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A physiological pH buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram for peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments. The percentage of aggregate can be calculated from the peak areas.
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
DLS provides a rapid assessment of the size distribution of particles in solution.
-
System: A DLS instrument (e.g., Malvern Zetasizer).
-
Sample Preparation: The sample should be visually clear and free of large particles. Filter the sample through a 0.22 µm filter into a clean cuvette. A sample volume of 30-50 µL is typically required.
-
Measurement: Place the cuvette in the instrument and allow the temperature to equilibrate. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: The software will provide an intensity-weighted size distribution. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) gives an indication of the heterogeneity of the sample; a PDI below 0.2 is generally considered monodisperse.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors influencing the aggregation of this compound conjugates and the recommended mitigation strategies.
Caption: Factors leading to aggregation and mitigation strategies.
References
Technical Support Center: Enhancing the Stability of p-NH2-Bn-DOTA Radiopharmaceuticals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of p-NH2-Bn-DOTA radiopharmaceuticals. Our goal is to help you improve the stability and performance of your radiolabeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radiopharmaceuticals?
A1: this compound (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelator. It features a DOTA macrocycle that strongly binds to various radiometals, and an aminobenzyl group that allows for covalent conjugation to biomolecules like peptides, antibodies, or nanoparticles.[1][2] This makes it a versatile tool for developing targeted radiopharmaceuticals for imaging (e.g., PET, SPECT) and therapy.[3][4]
Q2: What are the common stability issues encountered with this compound radiopharmaceuticals?
A2: Common stability issues include:
-
Radiolytic Degradation: The breakdown of the radiopharmaceutical due to radiation, especially at high activities.[5]
-
Formation of Isomers: Benzyl-DOTA derivatives can form multiple isomers upon radiolabeling, particularly with certain radiometals like Gallium-68, which may exhibit different stability profiles.[6][7]
-
In Vitro/In Vivo Dissociation: The radiometal can dissociate from the DOTA chelator in biological media, leading to non-targeted radiation exposure and reduced efficacy.[8][9]
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Suboptimal Radiolabeling: Inefficient incorporation of the radiometal into the DOTA chelator, resulting in low radiochemical yield and purity.[10][11]
Q3: How can I minimize radiolysis of my this compound radiopharmaceutical?
A3: Radiolysis can be mitigated by:
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Using Radical Scavengers: Adding agents like gentisic acid or ascorbic acid to the formulation can prevent radiolytic decomposition.[5]
-
Optimizing Activity Concentration: Lowering the activity concentration can reduce the rate of radiolysis.[5]
-
Low-Temperature Storage: Storing the radiopharmaceutical at low temperatures (e.g., -78°C) can significantly improve its stability.[5]
Q4: What causes the formation of different isomers during radiolabeling of benzyl-DOTA derivatives and how can I address this?
A4: The benzyl group on the DOTA backbone can lead to the formation of stereoisomers during radiometal complexation. These isomers can have different coordination geometries (e.g., N3O3 vs. N4O2 for Gallium), resulting in varying stability.[6][7] While preventing isomer formation can be challenging, you can:
-
Optimize Labeling Conditions: Systematically evaluate the impact of pH and temperature on the isomer ratio.
-
Purification: Use High-Performance Liquid Chromatography (HPLC) to separate the more stable isomer from the less stable one, although this may reduce the overall radiochemical yield.[6]
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the reaction mixture. For many trivalent radiometals like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu, a pH range of 4.0-5.0 is optimal.[11] For ⁶⁸Ga, a slightly lower pH of 3.5-4.2 may be required.[10] | Increased radiochemical yield and purity. |
| Incorrect Temperature | Optimize the incubation temperature. Labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete within 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.[11] ⁶⁸Ga labeling is typically performed at 95°C.[10] Room temperature labeling is generally inefficient for DOTA chelators.[10] | Faster reaction kinetics and higher labeling efficiency. |
| Presence of Competing Metal Ions | Use high-purity reagents and metal-free buffers. Trace metal contaminants can compete with the radiometal for chelation by DOTA.[11] | Reduced interference and improved radiolabeling. |
| Low Precursor Concentration | Increase the concentration of the this compound conjugate. However, for therapeutic applications requiring high specific activity, a minimal molar excess of the conjugate over the radionuclide is desired.[11] | Improved reaction kinetics. |
Issue 2: Poor In Vitro Stability (e.g., in Serum)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Transchelation to Serum Proteins | Ensure complete complexation of the radiometal during labeling. Unchelated radiometals can bind to serum proteins like transferrin.[6] | Reduced non-specific binding and improved stability. |
| Presence of Less Stable Isomers | If applicable (e.g., with ⁶⁷Ga/⁶⁸Ga), purify the more stable isomer using HPLC.[6][7] | Increased stability of the final radiopharmaceutical product. |
| Inappropriate Chelator for the Radiometal | While DOTA is versatile, for certain radiometals, other chelators might offer superior stability. For instance, for ⁶⁴Cu, macrocyclic chelators generally show higher stability than acyclic ones.[2] | Selection of the optimal chelator for the specific application. |
| Radiolysis | Add radical scavengers like gentisic acid or ascorbic acid to the formulation.[5] | Prevention of radiolytic degradation and improved stability over time. |
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in experimental design and comparison.
Table 1: In Vitro Stability of Various Radiometal-Chelator Complexes
| Radiotracer | Stability in 0.9% NaCl (after 4 half-lives at 37°C) | Stability in Human Serum | Reference |
| ⁴⁴Sc-DOTA-RGD | >98% | - | [8] |
| ⁶⁷Cu-DOTA-trastuzumab | 86 ± 2.3% (in PBS after 5 days) | 28 ± 4% (after 5 days) | [12] |
| [¹⁸F]AlF-labeled 3p-C-NETA complex | 94.4 ± 0.3% (in PBS at 240 min) | 92.4 ± 1.2% (at 240 min) | [12] |
| ⁶⁸Ga-functionalized NPs | - | 92% (after 120 min) | [13] |
Table 2: Radiolabeling Conditions and Efficiencies
| Radiometal | Chelator-Peptide | pH | Temperature (°C) | Time (min) | Labeling Efficiency (%) | Reference |
| ⁹⁰Y, ¹⁷⁷Lu | DOTA-peptides | 4.0 - 4.5 | 80 | 20 | >95% | [11] |
| ¹¹¹In | DOTA-peptides | 4.0 - 4.5 | 100 | 30 | >95% | [11] |
| ⁶⁸Ga | DOTA-[Thi⁸, Met(O₂)¹¹]SP | 3.5 - 4.2 | 95 | 15 | 93 ± 2% | [10] |
| ⁶⁴Cu | DOTA-NS | - | 37 | 90 | 81% | [13] |
Experimental Protocols
1. General Protocol for Radiolabeling this compound Conjugates
This protocol is a generalized procedure and may require optimization for specific conjugates and radionuclides.
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Preparation: To a sterile, metal-free reaction vial, add the this compound conjugated biomolecule dissolved in a suitable buffer (e.g., ammonium acetate or sodium acetate buffer, pH 4.0-5.0).
-
Radionuclide Addition: Add the radionuclide solution to the vial. The volume should be minimized to maintain a high concentration of reactants.
-
Incubation: Incubate the reaction mixture at the optimized temperature (e.g., 80-100°C) for the appropriate duration (e.g., 15-30 minutes).[11]
-
Quenching (Optional): The reaction can be stopped by adding a solution of DTPA or EDTA to chelate any remaining free radiometal.
-
Quality Control: Determine the radiochemical purity using methods such as radio-TLC or radio-HPLC.
2. In Vitro Serum Stability Assay
-
Incubation: Add a small volume of the purified radiolabeled conjugate to human serum.
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Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Protein Precipitation: Precipitate the serum proteins by adding an excess of ethanol or acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
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Analysis: Analyze the supernatant, which contains the intact radiopharmaceutical and any dissociated radiometal, using radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical over time.[14][15]
Visualizations
Caption: Workflow for the synthesis, radiolabeling, and evaluation of this compound radiopharmaceuticals.
Caption: A decision tree for troubleshooting low radiolabeling efficiency.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. benchchem.com [benchchem.com]
- 3. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo evaluation of novel ligands for radioimmunotherapy (Journal Article) | ETDEWEB [osti.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Abstracts from the 20th European symposium on radiopharmacy and radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in p-NH2-Bn-DOTA labeling and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during p-NH2-Bn-DOTA labeling experiments.
Section 1: Conjugation of this compound to Biomolecules
This section focuses on the initial step of covalently attaching the this compound chelator to your peptide, antibody, or other targeting molecule.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for conjugating this compound to a biomolecule?
The this compound chelator is typically conjugated to a biomolecule via its primary amine (-NH2) group.[1] This amine group acts as a nucleophile that reacts with an activated carboxyl group (-COOH) on the target biomolecule, such as the side chain of aspartic or glutamic acid, or a terminal carboxyl group, to form a stable amide bond. This process usually requires the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability.
Q2: My conjugation yield is low. What are the potential causes and how can I improve it?
Low conjugation efficiency can stem from several factors. Here's a troubleshooting guide:
-
Inefficient Carboxyl Group Activation: The carboxyl group on your biomolecule must be activated to react with the amine of this compound.
-
Solution: Ensure your EDC and NHS/sulfo-NHS are fresh and have been stored under anhydrous conditions. The activation step is typically performed in an acidic buffer (e.g., MES buffer, pH 5-6) to optimize the EDC reaction.
-
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, which deactivates it.
-
Solution: Perform the reaction promptly after adding the coupling agents. A two-step coupling procedure can be beneficial: first, activate the carboxyl groups at a lower pH (e.g., 5.0), and then add the this compound and raise the pH to 7.5-8.5 for the coupling reaction with the amine.
-
-
Suboptimal pH for Amine Coupling: The primary amine on this compound is most reactive when it is deprotonated (basic conditions).
-
Solution: While activation is best at a slightly acidic pH, the subsequent coupling to the amine is more efficient at a pH of 7.5-9.0.
-
-
Presence of Competing Nucleophiles: Other primary amines on your biomolecule (e.g., lysine residues) or in your buffer (e.g., Tris) can compete with this compound.
-
Solution: Use an amine-free buffer like PBS or borate buffer for the conjugation step. If necessary, use protecting groups for other reactive amines on your biomolecule if site-specific conjugation is required.
-
Q3: Can I use this compound for solid-phase peptide synthesis?
Yes, bifunctional DOTA derivatives can be conjugated to peptides while they are still on the solid-phase resin.[2][3] This approach can streamline the synthesis process by integrating the chelate conjugation directly into the peptide synthesis workflow.[2] Typically, the DOTA derivative is coupled to the N-terminal amine of the resin-bound peptide after the final amino acid has been added and its Fmoc protecting group removed.[2]
Section 2: Radiolabeling of DOTA-Conjugates
Once your biomolecule is successfully conjugated with this compound, the next critical step is the incorporation of a radionuclide.
Frequently Asked Questions (FAQs)
Q4: My radiolabeling yield is consistently low. What are the common pitfalls?
Low radiochemical yield is a frequent issue in DOTA labeling. The following are key factors to investigate:
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Suboptimal pH: The kinetics of metal incorporation into the DOTA cage are highly pH-dependent.[4][5]
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Solution: The optimal pH for radiolabeling DOTA-peptides is typically between 4.0 and 4.5.[4] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, which are unavailable for chelation.[4] For 68Ga, a pH between 3 and 4 is often recommended.[6]
-
-
Presence of Competing Metal Ion Impurities: Trace metal contaminants in the radionuclide solution, buffers, or glassware can compete with the desired radionuclide for binding to DOTA.[7][8] Common culprits include Fe(III), Zn(II), Cu(II), and Al(III).[6][9] For instance, Cd(II) is a strong competitor for 111In incorporation.[4]
-
Solution: Use high-purity water and reagents. All buffers should be prepared with metal-free water and stored in plastic containers. Glassware should be washed with acid to remove any trace metal contaminants. Pre-purification of the radionuclide eluate may be necessary to remove metallic impurities.[9]
-
-
Incorrect Temperature or Incubation Time: DOTA labeling often requires heating to proceed efficiently.
-
Radiolysis: High radioactivity concentrations can lead to the degradation of the DOTA-conjugate.
-
Solution: The addition of radical scavengers, such as ascorbic acid, can help to mitigate radiolysis.[6]
-
Q5: How can I avoid transchelation of the radionuclide from my DOTA-conjugate?
Transchelation is the undesirable transfer of the radionuclide from the DOTA chelator to other molecules, such as proteins in biological systems.[8]
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Ensure Complete Chelation: Incomplete radiolabeling leaves free radionuclides that can bind non-specifically. Optimize your labeling conditions (pH, temperature, time) to achieve a high radiochemical yield (>95%).
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Post-Labeling Quench: After the labeling reaction, adding a strong chelating agent like DTPA can help to scavenge any remaining free radionuclide, preventing it from binding to your target molecule or other components.
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Stability Assessment: Perform in vitro stability assays, such as incubating the radiolabeled conjugate in human serum, to confirm the stability of the complex over time.[11]
Q6: How does the number of DOTA chelators per biomolecule affect the final product?
The ratio of DOTA to your biomolecule can significantly impact its properties.
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High Ratios: While a higher number of chelators can increase the specific activity, it may also alter the biological properties of the molecule. For antibodies, a high degree of conjugation can lead to a decrease in immunoreactivity and faster clearance from the blood.[12]
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Low Ratios: Too few chelators per molecule may result in insufficient specific activity for imaging or therapeutic applications.
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Optimization: It is essential to optimize the DOTA-to-biomolecule ratio to find a balance between achieving adequate specific activity and preserving the biological function of the targeting molecule. This often involves testing different molar ratios during the conjugation step.[12]
Data Presentation
Table 1: Recommended Radiolabeling Conditions for DOTA-Peptides
| Radionuclide | Optimal pH | Temperature (°C) | Incubation Time (min) | Citation(s) |
| 90Y | 4.0 - 4.5 | 80 - 95 | 20 - 40 | [4][10] |
| 111In | 4.0 - 4.5 | 100 | 30 | [4] |
| 177Lu | 4.0 - 4.5 | 80 - 95 | 15 - 20 | [4] |
| 68Ga | 3.0 - 4.0 | 85 - 95 | 5 - 10 | [5][6] |
Table 2: Impact of Common Metal Ion Impurities on DOTA Radiolabeling
| Competing Metal Ion | Affected Radionuclides | Impact | Mitigation Strategies | Citation(s) |
| Fe(III), Cu(II), Zn(II) | 68Ga, 177Lu, 161Tb | High impact on labeling efficiency. | Use metal-free reagents and buffers; acid-wash glassware; pre-purify radionuclide eluate. | [2][6][9] |
| Cd(II) | 111In | Strong competitor for DOTA incorporation. | Use high-purity 111In; check for target material carryover. | [4] |
| Al(III), Ti(IV) | 68Ga | Can interfere with labeling if present in sufficient concentrations. | Use high-quality generators; pre-process eluate if necessary. | [9] |
| Hf(IV), Zr(IV) | 177Lu, 90Y | Do not significantly interfere with incorporation. | Generally not a major concern as they are decay products. | [4] |
Experimental Protocols
Detailed Methodology: Two-Step Conjugation of this compound to a Protein
This protocol describes a general method for conjugating this compound to a protein containing accessible carboxyl groups.
-
Reagent Preparation:
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Prepare a 10 mg/mL solution of the protein in 0.1 M MES buffer, pH 5.5.
-
Prepare fresh 10 mg/mL solutions of EDC and sulfo-NHS in chilled, anhydrous DMSO or water.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.
-
Prepare a 0.1 M borate buffer, pH 8.5.
-
-
Activation of Carboxyl Groups:
-
To the protein solution, add a 50-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately add a 20-fold molar excess of the this compound solution to the activated protein mixture.
-
Adjust the pH of the reaction mixture to 8.0-8.5 by adding the borate buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound and coupling reagents by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the purified DOTA-protein conjugate using a protein assay (e.g., BCA).
-
The number of DOTA molecules conjugated per protein can be determined by methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a suitable metal.
-
Visualizations
Caption: General workflow for this compound conjugation and radiolabeling.
Caption: Troubleshooting decision tree for low radiolabeling efficiency.
Caption: Chemical pathway for this compound conjugation to a carboxyl group.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. macrocyclics.com [macrocyclics.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 11. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of p-NH2-Bn-DOTA Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of p-NH2-Bn-DOTA conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound conjugates?
A1: The most widely used and effective method for purifying this compound conjugates, particularly for peptides and antibodies, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the desired conjugate from unreacted starting materials, excess reagents, and potential side products based on differences in hydrophobicity. Solid-phase extraction (SPE) can also be utilized as a preliminary purification or desalting step.
Q2: What are the potential impurities I might encounter after the conjugation reaction?
A2: Common impurities include unreacted this compound, unconjugated peptide or antibody, excess coupling reagents (e.g., EDC, NHS), and byproducts from the coupling reaction. Additionally, side reactions such as diacylation of the amine or modification of sensitive amino acid residues in the peptide can lead to closely related impurities that may be challenging to separate from the desired product.
Q3: My HPLC chromatogram shows broad or tailing peaks for my conjugate. What could be the cause?
A3: Broad or tailing peaks in RP-HPLC can be caused by several factors:
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Secondary interactions: The analyte may be interacting with the silica backbone of the stationary phase. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can often resolve this.
-
Column overload: Injecting too much sample can lead to poor peak shape. Try reducing the sample concentration or injection volume.
-
Poor solubility: The conjugate may not be fully dissolved in the mobile phase at the point of injection. Ensure your sample is completely solubilized in a suitable solvent, which may include a small amount of organic modifier.
-
Column degradation: The performance of the HPLC column can degrade over time. Consider flushing the column or replacing it if performance does not improve.
Q4: I am observing low recovery of my conjugate after HPLC purification. What are the possible reasons and solutions?
A4: Low recovery can be attributed to several factors:
-
Irreversible adsorption: The conjugate might be irreversibly binding to the stationary phase. This can sometimes be mitigated by using a different column chemistry or modifying the mobile phase composition.
-
Precipitation: The conjugate may be precipitating on the column, especially at high concentrations of the aqueous mobile phase. Reducing the sample concentration or using a shallower gradient can help.
-
Instability: The conjugate might be degrading under the acidic conditions of the mobile phase (if using TFA). If stability is a concern, consider using a different mobile phase additive or a pH closer to neutral, if compatible with the column.
Q5: Can I use Solid-Phase Extraction (SPE) for the final purification of my this compound conjugate?
A5: While SPE is excellent for sample desalting and removal of gross impurities, it generally does not provide the high resolution required to separate the desired conjugate from closely related impurities or unreacted biomolecules. Therefore, SPE is typically used as a pre-purification step before a final polishing step by RP-HPLC.
Troubleshooting Guides
Problem 1: Poor Separation Between Conjugate and Unconjugated Peptide/Antibody
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate HPLC Gradient | Optimize the HPLC gradient. Try a shallower gradient around the elution time of your compounds of interest. | Improved resolution between the peaks corresponding to the conjugate and the unconjugated starting material. |
| Inappropriate Column Chemistry | Select a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size, which may offer different selectivity. | Enhanced separation based on subtle differences in hydrophobicity. |
| Ion-Pairing Agent Issues | Ensure consistent and appropriate concentration of TFA (typically 0.1%) in both mobile phase A and B. | Sharper peaks and more reproducible retention times. |
Problem 2: Presence of Multiple Peaks in the HPLC Chromatogram of the Purified Conjugate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Isomers | Some DOTA chelators can exist as different isomers which may be separable by HPLC. | If isomers are present, you may see multiple, well-resolved peaks with the same mass. This is often inherent to the chemistry and may not be a purity issue. |
| Side Reactions During Conjugation | Analyze the different peaks by mass spectrometry to identify potential side products (e.g., di-conjugated species, modified peptide). | Identification of impurities will guide optimization of the conjugation reaction (e.g., adjusting stoichiometry, pH, or reaction time). |
| Degradation of the Conjugate | Investigate the stability of the conjugate under the purification conditions (e.g., acidic pH of the mobile phase). | If degradation is confirmed, modify the purification method to use less harsh conditions (e.g., different mobile phase additive, lower temperature). |
Experimental Protocols
General Protocol for this compound Conjugation to a Peptide
-
Peptide and this compound Preparation:
-
Dissolve the peptide containing a carboxylic acid group in a suitable buffer, such as 0.1 M MES buffer, pH 6.0.
-
Dissolve this compound in the same buffer.
-
-
Activation of the Carboxylic Acid:
-
Add a 5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 10-fold molar excess of N-hydroxysuccinimide (NHS) to the peptide solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add a 2 to 5-fold molar excess of the this compound solution to the activated peptide solution.
-
Allow the reaction to proceed for 2 to 4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, or by proceeding directly to purification.
-
RP-HPLC Purification Protocol for a this compound-Peptide Conjugate
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 4 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the desired conjugate peak.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified conjugate.
-
Quantitative Data Summary
Table 1: Example HPLC Gradient for this compound-Peptide Purification
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0-5 | 95 | 5 |
| 5-35 | 95 -> 35 | 5 -> 65 |
| 35-40 | 35 -> 5 | 65 -> 95 |
| 40-45 | 5 | 95 |
| 45-50 | 5 -> 95 | 95 -> 5 |
Table 2: Typical Purity Assessment of a Purified this compound Conjugate
| Analytical Method | Parameter | Typical Result |
| Analytical RP-HPLC | Purity | >95% |
| Mass Spectrometry | Molecular Weight | Observed mass matches the calculated mass ± 1 Da |
Visualizations
Caption: Workflow for this compound conjugation and purification.
Caption: Troubleshooting decision tree for HPLC purification issues.
Technical Support Center: p-NH2-Bn-DOTA Radiolabeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH and other critical parameters on the radiolabeling of p-NH2-Bn-DOTA and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling this compound conjugates?
A1: The optimal pH for radiolabeling DOTA-conjugated molecules is generally in the acidic range, typically between 4.0 and 5.5.[1][2] For many DOTA-peptides, the ideal kinetics for radiolabeling are observed between pH 4.0 and 4.5.[2] A pH below 4.0 can significantly slow down the reaction kinetics, while a pH above 5.0 may lead to the formation of radionuclide hydroxides, which reduces the availability of the radionuclide for chelation.[2] For radiolabeling with Gallium-68 (⁶⁸Ga), a pH range of 3.5 to 4.0 is often recommended.[3][4]
Q2: How does the pH for the conjugation of this compound to a targeting molecule differ from the radiolabeling pH?
A2: The conjugation of this compound to a targeting molecule, such as a peptide or antibody, typically requires a basic pH, often in the range of 8.0 to 9.5.[5] This is because the primary amine of the targeting molecule (e.g., the epsilon-amine of a lysine residue) needs to be deprotonated to act as a nucleophile and react with an activated form of the DOTA chelator. For the related compound, p-SCN-Bn-DOTA, which reacts with primary amines, a pH of 8.5 to 9.0 is commonly used for conjugation to antibodies.[6][7]
Q3: What are the consequences of using a suboptimal pH during radiolabeling?
A3: Using a pH outside the optimal range can lead to several issues:
-
Low Radiolabeling Yield: If the pH is too low, the carboxyl groups of the DOTA cage may be protonated, hindering efficient chelation. If the pH is too high, the radionuclide may precipitate as a hydroxide.[2]
-
Formation of Impurities: Suboptimal pH can lead to the formation of radiochemical impurities, such as colloids of the radionuclide.[8]
-
Reduced Specific Activity: Inefficient labeling can result in a lower specific activity of the final radiopharmaceutical.[3]
Q4: What are common sources of error that can affect the pH of the radiolabeling reaction?
A4: Several factors can inadvertently alter the pH of your reaction mixture:
-
Radionuclide Solution: The radionuclide is often supplied in an acidic solution (e.g., 0.04 M HCl for ¹⁷⁷Lu or 0.1 M HCl for ⁶⁸Ga).[9][10] This acidity must be neutralized by the buffer.
-
Buffer Capacity: An insufficient buffer concentration or a buffer with a pKa outside the desired pH range may not adequately maintain the pH upon addition of the acidic radionuclide solution.
-
Inaccurate pH Measurement: Using uncalibrated pH meters or pH strips that are not sensitive enough can lead to incorrect pH adjustments.
Troubleshooting Guides
Guide 1: Low Radiolabeling Yield
If you are experiencing low radiochemical yields, consider the following troubleshooting steps, with a focus on pH-related issues.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the reaction mixture | Verify the pH of your final reaction mixture using a calibrated pH meter or high-precision pH strips. The optimal range is typically 4.0-5.5.[2] Adjust the pH carefully using a suitable buffer, such as sodium acetate.[11] |
| Formation of radionuclide hydroxides | Ensure the pH does not exceed 5.5, as higher pH can cause the precipitation of radionuclides like ¹⁷⁷Lu and ⁹⁰Y as hydroxides.[2] |
| Competition from metal ion impurities | Use high-purity water and reagents. Treat buffers with Chelex resin to remove trace metal contaminants that can compete with the radionuclide for DOTA chelation.[12] |
| Suboptimal reaction temperature or time | Optimize the incubation temperature and time for your specific radionuclide and conjugate. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C.[2] |
| Degradation of the conjugate | Ensure the this compound conjugate is stored properly and has not degraded. Analyze the integrity of the conjugate using methods like HPLC. |
Guide 2: Inconsistent Radiolabeling Results
For variability between experiments, evaluate the following factors.
| Potential Cause | Troubleshooting Step |
| Inconsistent pH adjustment | Standardize your procedure for pH measurement and adjustment. Prepare fresh buffer solutions for each set of experiments. |
| Variability in radionuclide quality | The quality and pH of the radionuclide solution can vary between batches. Always check the specifications of the radionuclide stock. |
| Buffer degradation | Some buffers can degrade over time. Prepare fresh buffer solutions regularly. |
| Pipetting errors | Use calibrated pipettes to ensure accurate addition of all reagents, as small volume changes can affect concentrations and pH. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This is a general protocol and may require optimization for your specific peptide.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.5.
-
Activation of this compound (if necessary): The primary amine of this compound can be reacted with a homobifunctional linker to create a reactive species for conjugation, or it can be used in reactions like reductive amination. A common related approach is to use the isothiocyanate derivative, p-SCN-Bn-DOTA.
-
Conjugation Reaction: Add a molar excess of the activated this compound or p-SCN-Bn-DOTA to the peptide solution.[5]
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for a specified time (e.g., 2-12 hours).[6][7]
-
Purification: Purify the DOTA-peptide conjugate using techniques like size-exclusion chromatography (e.g., PD-10 column) or reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.
Protocol 2: Radiolabeling of a this compound Conjugate with ¹⁷⁷Lu
-
Reagent Preparation: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.[10]
-
Reaction Setup: In a sterile, metal-free vial, add the DOTA-conjugated molecule.
-
pH Adjustment: Add the sodium acetate buffer to the conjugate.
-
Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the vial. The final pH of the reaction mixture should be between 4.0 and 4.5.
-
Incubation: Heat the reaction mixture at 95°C for 15-20 minutes.[2][10]
-
Quality Control: Determine the radiochemical purity using methods like radio-TLC or radio-HPLC.
Visualizations
Caption: Workflow for conjugation and radiolabeling of this compound.
Caption: Troubleshooting workflow for low radiolabeling yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of p-NH2-Bn-DOTA Labeling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on removing unbound metal ions from p-NH2-Bn-DOTA labeling reactions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound metal ions after a labeling reaction?
A1: The presence of unbound metal ions can lead to several issues in downstream applications. These include inaccurate quantification of radiolabeled products, potential for non-specific binding in vitro and in vivo, and increased background signal in imaging studies. Furthermore, trace metal contaminants can interfere with the labeling reaction itself by competing with the desired radionuclide for the DOTA chelator.[1][2][3]
Q2: What are the most common methods for purifying DOTA-labeled compounds?
A2: The primary methods for removing unbound metal ions from DOTA-labeled compounds are Chelex resin purification, size exclusion chromatography (SEC), and analysis via Instant Thin-Layer Chromatography (ITLC) for radiochemical purity assessment. The choice of method depends on the scale of the reaction, the nature of the labeled molecule, and the required purity level.
Q3: How do I choose the best purification method for my experiment?
A3: The selection of a purification method depends on several factors:
-
For removing trace metal contaminants from buffers and solutions before labeling: Chelex resin is highly effective.[4][5]
-
For separating small molecules like unbound metal ions from larger labeled biomolecules (e.g., peptides, antibodies): Size exclusion chromatography is the preferred method.[6][7][8]
-
For rapid assessment of radiochemical purity: Instant Thin-Layer Chromatography (ITLC) is a standard quality control technique.[9][10][11]
Troubleshooting Guide
Q4: My radiochemical purity is consistently low after labeling. What could be the cause?
A4: Low radiochemical purity is often due to the presence of competing metal ion contaminants in the reaction buffer. It is crucial to use metal-free buffers and reagents. Treating your buffers with a chelating resin like Chelex 100 can effectively remove these contaminants.[4][5] Additionally, optimizing reaction conditions such as pH (typically 4-5), temperature, and incubation time is essential for efficient labeling.[2][12]
Q5: After purification with Chelex resin, I still observe unbound metal ions. What should I do?
A5: If Chelex resin treatment is incomplete, consider the following:
-
Increase the amount of resin: The binding capacity of the resin may be exceeded.
-
Increase the incubation time: Allow for sufficient time for the resin to chelate the metal ions.
-
Ensure proper mixing: Gentle agitation is necessary for efficient binding.
-
Check the pH of your solution: Chelex resin is most effective at a pH of 4 or higher.[13]
Q6: During size exclusion chromatography, my labeled product and unbound metal appear in the same fractions. How can I improve separation?
A6: Co-elution can occur if the column resolution is insufficient. To improve separation:
-
Select a resin with an appropriate fractionation range: The resin should be able to separate molecules based on the size difference between your labeled compound and the unbound metal ion.[7][8]
-
Optimize the column length and flow rate: A longer column and a slower flow rate can enhance resolution.[8]
-
Ensure the sample volume is appropriate: Overloading the column can lead to poor separation.[7]
Q7: My ITLC results show streaking or unusual spot retention. What could be the problem?
A7: Issues with ITLC can arise from several factors:
-
Incorrect mobile phase: The composition of the mobile phase is critical for proper separation. For Ga-68 DOTA compounds, a mixture of methanol and 1M ammonium acetate is often used.[9][10]
-
Improper spotting technique: Apply a small, concentrated spot to the baseline to avoid band broadening.
-
Contaminated ITLC strips: Ensure the strips are clean and handled carefully.
Experimental Protocols
Protocol 1: Chelex Resin Treatment of Buffers
This protocol describes the use of Chelex 100 resin to remove divalent metal ion contaminants from buffers used in DOTA labeling reactions.
Materials:
-
Chelex 100 Resin (Biotechnology grade)[4]
-
Buffer solution (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Metal-free conical tubes
-
Shaker or rotator
Procedure:
-
Prepare a 10% (w/v) slurry of Chelex 100 resin in the buffer to be purified.
-
Add the resin slurry to the buffer solution to a final concentration of 1-2% (w/v).
-
Incubate the mixture for at least 1 hour at room temperature with gentle agitation.
-
Allow the resin to settle by gravity or centrifuge at a low speed (e.g., 500 x g for 5 minutes).
-
Carefully decant the supernatant (the purified buffer) into a new metal-free container, avoiding transfer of any resin beads.
-
The purified buffer is now ready for use in the labeling reaction.
Protocol 2: Size Exclusion Chromatography (SEC) for Purification
This protocol outlines the purification of a DOTA-labeled peptide from unbound metal ions using a pre-packed SEC column.
Materials:
-
SEC column with an appropriate molecular weight cutoff (e.g., Sephadex G-25)[7]
-
Mobile phase (e.g., sterile 0.9% saline or PBS)
-
Reaction mixture containing the DOTA-labeled peptide and unbound metal ions
-
Fraction collector or microcentrifuge tubes
-
Gamma counter or other suitable radioactivity detector
Procedure:
-
Equilibrate the SEC column with at least 5 column volumes of the mobile phase.
-
Carefully load the reaction mixture onto the top of the column. The sample volume should not exceed 30% of the total column volume.[7]
-
Begin elution with the mobile phase at a flow rate recommended by the column manufacturer.
-
Collect fractions of a defined volume (e.g., 0.5 mL).
-
Measure the radioactivity in each fraction using a gamma counter.
-
The DOTA-labeled peptide will elute in the earlier fractions (void volume), while the smaller unbound metal ions will be retained by the column and elute later.
-
Pool the fractions containing the purified, labeled peptide.
Protocol 3: Instant Thin-Layer Chromatography (ITLC) for Radiochemical Purity
This protocol details the determination of radiochemical purity of a 68Ga-DOTA-labeled compound using ITLC.
Materials:
-
ITLC-SG (silica gel impregnated) strips[9]
-
Developing chamber
-
Sample of the radiolabeled compound
-
Radio-TLC scanner or gamma counter
Procedure:
-
Add the mobile phase to the developing chamber to a depth of approximately 0.5 cm. Cover and allow the atmosphere to saturate.
-
Draw a faint pencil line approximately 1 cm from the bottom of the ITLC-SG strip.
-
Spot a small volume (1-2 µL) of the radiolabeled sample onto the center of the pencil line.
-
Place the strip into the developing chamber, ensuring the spotted end is immersed in the mobile phase but the spot itself is above the liquid level.
-
Allow the mobile phase to ascend the strip until it is approximately 1 cm from the top.
-
Remove the strip and mark the solvent front with a pencil. Allow the strip to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The labeled DOTA-compound will migrate with the solvent front (Rf ≈ 0.8-1.0), while unbound 68Ga will remain at the origin (Rf ≈ 0-0.1).[9]
-
Calculate the radiochemical purity by dividing the counts in the product peak by the total counts on the strip.
Data Presentation
| Purification Method | Principle | Typical Application | Expected Purity | Advantages | Disadvantages |
| Chelex Resin | Ion exchange chelation of divalent metal ions.[4][14] | Pre-labeling buffer purification. | N/A | High selectivity for metal ions, simple batch process. | Not suitable for removing the radiometal post-labeling. |
| Size Exclusion Chromatography | Separation based on molecular size.[7][8] | Post-labeling purification of biomolecules. | >98%[15][16][17] | Mild conditions, high recovery of labeled product. | Can be time-consuming, potential for sample dilution. |
| Instant Thin-Layer Chromatography | Partition chromatography.[9] | Quality control and radiochemical purity assessment. | N/A | Rapid, requires minimal sample. | Not a preparative purification method. |
Visualizations
Caption: General workflow for this compound labeling, purification, and quality control.
Caption: Decision tree to guide the selection of the appropriate purification method.
References
- 1. Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals [mdpi.com]
- 4. bio-rad.com [bio-rad.com]
- 5. A simple and effective method for the removal of trace metal cations from a mammalian culture medium supplemented with 10% fetal calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Rapid Instant Thin-Layer Chromatography System for Determining the Radiochemical Purity of 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Chelex 100 - Wikipedia [en.wikipedia.org]
- 15. Chelate-free metal ion binding and heat-induced radiolabeling of iron oxide nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Chelate-free metal ion binding and heat-induced radiolabeling of iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-NH2-Bn-DOTA Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-NH2-Bn-DOTA conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in conjugation?
A1: p-Aminobenzyl-DOTA (this compound) is a bifunctional chelator. It features the DOTA macrocycle, which is adept at chelating radiometals for imaging (e.g., PET, SPECT) and therapy, and a p-aminobenzyl group that serves as a reactive handle for covalent attachment to biomolecules such as peptides and antibodies. The aromatic primary amine of the aminobenzyl group is typically activated or reacted with a corresponding functional group on the biomolecule to form a stable conjugate.
Q2: What are the common methods for conjugating this compound to a biomolecule?
A2: There are two primary strategies for conjugating this compound:
-
Activation of the p-amino group: The amine on this compound can be converted to a more reactive functional group, such as an isothiocyanate (using thiophosgene or a substitute) to form p-SCN-Bn-DOTA. This activated chelator then readily reacts with primary amines (e.g., lysine residues) on the biomolecule to form a stable thiourea bond.
-
Coupling via the biomolecule's carboxyl groups: The carboxyl groups on a biomolecule (e.g., aspartic or glutamic acid residues, or the C-terminus) can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). The resulting activated ester can then react with the amino group of this compound to form a stable amide bond.
Q3: What are the potential sources of heterogeneity in my this compound conjugate?
A3: Heterogeneity in your final conjugate can arise from several sources:
-
Regioisomers of this compound: The synthesis of this compound often proceeds through a p-nitrobenzyl-DOTA intermediate. During the formation of the DOTA macrocycle, the benzyl group can be attached at different positions, leading to "corner" and "side" regioisomers. These isomers are difficult to separate and may not interconvert, leading to a heterogeneous mixture of the chelator itself.
-
Variable Chelator-to-Antibody Ratio (CAR): The number of this compound molecules conjugated to each biomolecule can vary, resulting in a mixture of species with different CARs. This can impact the overall charge, hydrophilicity, and in vivo behavior of the conjugate.[1]
-
Multiple Conjugation Sites: For biomolecules with multiple reactive sites (e.g., several lysine residues in an antibody), conjugation can occur at different locations, leading to a variety of positional isomers.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | 1. Inactive this compound: The amino group may have been oxidized or the compound may have degraded. | - Use fresh, high-quality this compound. - Store the chelator under inert gas and protected from light. |
| 2. Inefficient Activation of this compound: Incomplete conversion to the isothiocyanate or other activated species. | - Optimize the activation reaction conditions (e.g., stoichiometry of activating agents, reaction time, temperature). - Use a fresh, high-purity activating agent (e.g., thiophosgene). | |
| 3. Hydrolysis of Activated Species: If using EDC/NHS to activate the biomolecule's carboxyl groups, the NHS-ester is susceptible to hydrolysis. | - Perform the conjugation reaction promptly after activation. - Maintain the recommended pH for the coupling reaction (typically pH 7.2-8.0 for NHS-ester reactions).[2] | |
| 4. Suboptimal Reaction pH: The pH affects the reactivity of both the amino group of this compound and the target functional group on the biomolecule. | - For isothiocyanate reactions with amines, a pH of 8.5-9.5 is generally optimal. - For EDC/NHS coupling to the amine of this compound, a pH of 7.2-8.0 is recommended. | |
| 5. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended reaction. | - Perform buffer exchange of the biomolecule into an amine-free buffer (e.g., phosphate, bicarbonate, or HEPES buffer) prior to conjugation. | |
| Poor Purity of Final Conjugate | 1. Unreacted this compound or Byproducts: Incomplete removal of excess chelator and reaction byproducts. | - Optimize the purification method (e.g., size exclusion chromatography, dialysis, or tangential flow filtration). - Use a column with the appropriate molecular weight cutoff. |
| 2. Oxidation of the Aromatic Amine: The aniline-like amino group of this compound is susceptible to oxidation, which can lead to colored impurities and undesired side products. | - Degas buffers to remove dissolved oxygen. - Consider adding a small amount of an antioxidant like ascorbic acid to the reaction mixture. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Cross-linking of Biomolecules: If activating carboxyl groups on the biomolecule with EDC alone, intermolecular cross-linking can occur. | - Use a two-step activation procedure with EDC and NHS (or sulfo-NHS) to form a more stable amine-reactive intermediate, which minimizes cross-linking.[3] | |
| 4. Formation of N-acylurea: A common side reaction in EDC coupling where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea. | - The addition of NHS or sulfo-NHS helps to suppress this side reaction by rapidly converting the O-acylisourea to the more stable NHS-ester. | |
| Reduced Immunoreactivity of Antibody Conjugate | 1. High Chelator-to-Antibody Ratio (CAR): Excessive conjugation can mask the antigen-binding sites of the antibody.[4] | - Reduce the molar excess of the activated this compound used in the conjugation reaction. - Optimize the reaction time and temperature to control the extent of conjugation. |
| 2. Conjugation at Critical Residues: Modification of amino acids within the antigen-binding site. | - While difficult to control with random conjugation strategies, reducing the overall CAR can decrease the probability of modifying critical residues. - Consider site-specific conjugation methods if preserving immunoreactivity is paramount. | |
| 3. Denaturation of the Antibody: Harsh reaction conditions (e.g., extreme pH, high temperature, organic solvents) can denature the antibody. | - Maintain physiological pH and temperature whenever possible. - Minimize the concentration of organic co-solvents. |
Quantitative Data
Table 1: Impact of Chelator-to-Antibody Ratio (CAR) on Immunoreactivity and Biodistribution of a DOTA-conjugated Antibody [4]
| Molar Excess of p-SCN-Bn-DOTA | Estimated DOTA per Antibody (CAR) | Immunoreactivity (%) | Tumor Uptake (%IA/g at 24h) |
| 5 | 1 | 85.1 ± 1.3 | 10.2 ± 0.6 |
| 10 | 2.5 | Not Reported | Not Reported |
| 15 | 3 | 86.2 ± 2.7 | 18.8 ± 1.5 |
| 30 | 6 | 87.5 ± 1.0 | Not Reported |
| 40 | 8.5 | 78.0 ± 1.4 | Not Reported |
| 50 | 11 | 24.0 ± 1.7 | 5.3 ± 1.6 |
%IA/g = percent injected activity per gram of tissue
Table 2: Comparison of Conjugation Efficiency for DOTA and NOTA Chelators [1]
| Chelator | Molar Excess | pH | Mean Conjugation Rate (Chelator/sdAb) |
| p-SCN-Bn-NOTA | 20 | 8 | 0.4 |
| p-SCN-Bn-DOTA | 20 | 8 | 0.4 |
| p-SCN-Bn-NOTA | 50 | 8 | 0.7 |
| p-SCN-Bn-DOTA | 50 | 8 | 1.1 |
| p-SCN-Bn-NOTA | 20 | 9 | 0.8 |
| p-SCN-Bn-DOTA | 20 | 9 | 1.3 |
Experimental Protocols
Protocol 1: Activation of this compound to p-SCN-Bn-DOTA and Conjugation to an Antibody
This protocol is a general guideline and may require optimization for specific antibodies.
Materials:
-
This compound
-
Thiophosgene or a solid equivalent (e.g., thiocarbonyl diimidazole)
-
Anhydrous, amine-free organic solvent (e.g., dichloromethane, chloroform)
-
Antibody in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25, PD-10 desalting column)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Activation of this compound:
-
Caution: Thiophosgene is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Dissolve this compound in the anhydrous organic solvent.
-
Add a slight molar excess of thiophosgene dropwise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess reagent under vacuum to yield p-SCN-Bn-DOTA.
-
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer (0.1 M sodium bicarbonate, pH 8.5-9.0).
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the p-SCN-Bn-DOTA in a minimal amount of anhydrous DMSO.
-
Calculate the required volume of the p-SCN-Bn-DOTA stock solution to achieve the desired molar excess (e.g., 10 to 50-fold) over the antibody.
-
Slowly add the p-SCN-Bn-DOTA solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.
-
-
Purification:
-
Purify the DOTA-antibody conjugate using a desalting column to remove unconjugated chelator and byproducts.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay with a known metal ion.
-
Assess the purity and integrity of the conjugate by SDS-PAGE and size-exclusion HPLC.
-
Evaluate the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA).
-
Protocol 2: EDC/Sulfo-NHS Coupling of a Peptide's Carboxyl Group to this compound
Materials:
-
Peptide with a free carboxyl group
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Activation Buffer.
-
-
Activation of Peptide:
-
Add a 5 to 10-fold molar excess of EDC and sulfo-NHS to the peptide solution.
-
Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of this compound (dissolved in a minimal amount of Coupling Buffer or DMSO) to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-20 mM to quench any unreacted sulfo-NHS esters.
-
-
Purification:
-
Purify the DOTA-peptide conjugate by RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS.
-
Visualizations
Caption: Workflow for the activation of this compound and subsequent conjugation.
Caption: Potential side reactions in this compound conjugation.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-NH2-Bn-DOTA to Protein Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio for the conjugation of p-NH2-Bn-DOTA to proteins. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual workflows to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the molar ratio in this compound to protein conjugation?
A1: The molar ratio of the activated chelator to the protein is a critical parameter that dictates the average number of DOTA molecules conjugated to each protein molecule, often referred to as the chelator-to-protein ratio. This ratio significantly impacts the resulting conjugate's properties, including its radiolabeling efficiency, stability, immunoreactivity, and in vivo pharmacokinetic profile. An optimized molar ratio is essential for achieving a sufficient number of chelators for effective radiolabeling without compromising the protein's biological function.[1][2]
Q2: How does increasing the molar ratio of this compound affect the protein?
A2: Increasing the molar ratio of the activated this compound during conjugation generally leads to a higher number of DOTA molecules attached to the protein. However, excessive conjugation can have detrimental effects. It can lead to a decrease in the protein's immunoreactivity by sterically hindering the antigen-binding sites or by altering the protein's conformation.[1][2] Furthermore, a high degree of conjugation can increase the net negative charge of the protein, potentially leading to aggregation and faster clearance from circulation, which can decrease tumor uptake and increase nonspecific uptake in organs like the liver and spleen.[1][2]
Q3: What is the typical range of molar ratios to test for optimization?
A3: It is recommended to test a range of molar ratios to determine the optimal condition for your specific protein. Common starting points for the molar excess of activated DOTA to protein are 5:1, 10:1, 20:1, and sometimes up to 50:1.[2][3] The ideal ratio will depend on the protein's characteristics, including the number of available lysine residues, and the desired final DOTA-to-protein ratio.
Q4: How is the this compound activated for conjugation to a protein?
A4: The primary amine group of this compound is not directly reactive towards proteins. It needs to be converted into a more reactive functional group. A common method is to convert the amine to an isothiocyanate (-NCS) group using a reagent like thiophosgene or a related compound. This activated form, p-SCN-Bn-DOTA, can then readily react with the primary amines (e.g., on lysine residues) of the protein to form a stable thiourea bond.
Q5: What methods can be used to determine the final DOTA-to-protein ratio?
A5: Several methods can be used to determine the number of DOTA molecules conjugated to a protein. A popular and relatively simple technique is a colorimetric assay using a metal ion that forms a colored complex with DOTA, such as with Arsenazo III.[3] Mass spectrometry (MALDI-TOF or ESI-MS) can also provide a precise measurement of the mass increase of the protein after conjugation, from which the DOTA-to-protein ratio can be calculated.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low DOTA-to-Protein Ratio | Inefficient activation of this compound. | Ensure the activating reagent (e.g., thiophosgene) is fresh and the reaction conditions (e.g., anhydrous) are appropriate. Confirm the formation of the isothiocyanate intermediate if possible. |
| Suboptimal conjugation reaction pH. | The reaction of isothiocyanates with primary amines is most efficient at a slightly basic pH (typically 8.5-9.5). Ensure your reaction buffer is at the correct pH. | |
| Presence of competing primary amines in the buffer. | Avoid using buffers containing primary amines (e.g., Tris). Use buffers like carbonate, bicarbonate, or borate.[3] | |
| Low Immunoreactivity of the Conjugate | High DOTA-to-protein ratio. | Reduce the molar ratio of activated DOTA to protein in the conjugation reaction. Test a range of lower ratios to find the optimal balance.[1][2] |
| Harsh conjugation conditions. | Avoid prolonged incubation times or high temperatures during conjugation, which could denature the protein. | |
| Protein Aggregation | High degree of conjugation leading to increased hydrophobicity or charge alterations. | Optimize the molar ratio to achieve a lower DOTA-to-protein ratio. Analyze the conjugate by size-exclusion chromatography (SEC) to detect aggregates.[1] |
| Inappropriate buffer conditions during conjugation or storage. | Ensure the buffer has the appropriate pH and ionic strength to maintain protein stability. | |
| Inconsistent Results | Variability in the activation of this compound. | Standardize the activation protocol to ensure consistent generation of the reactive intermediate. |
| Inaccurate determination of protein or chelator concentration. | Use a reliable method to determine the initial concentrations of the protein and the activated chelator. |
Quantitative Data Summary
The following tables summarize the impact of the molar ratio of activated DOTA chelator to protein on the final number of conjugated DOTA molecules and the resulting immunoreactivity, based on published studies.
Table 1: Effect of Molar Ratio on DOTA-to-Antibody Ratio
| Antibody | DOTA Derivative | Molar Ratio (Chelator:Antibody) | Resulting DOTA per Antibody | Reference |
| Rituximab | p-SCN-Bz-DOTA | 1:5 | 4 | [4] |
| Rituximab | p-SCN-Bz-DOTA | 1:15 | 7 | [4] |
| Rituximab | p-SCN-Bz-DOTA | 1:25 | 9 | [4] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 5:1 | 1 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 10:1 | 2.5 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 20:1 | 3 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 30:1 | 6 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 40:1 | 8.5 | [2] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 50:1 | 11 | [2] |
Table 2: Effect of DOTA-to-Antibody Ratio on Immunoreactivity
| Antibody | Approximate DOTA per Antibody | Immunoreactivity (%) | Reference |
| Rituximab | 4 | 91.4 | [5] |
| Rituximab | 7 | 72.8 | [5] |
| Rituximab | 9 | 47.3 | [5] |
Experimental Protocols
Protocol 1: Activation of this compound to p-SCN-Bn-DOTA
Materials:
-
This compound
-
Thiophosgene
-
Anhydrous chloroform or dichloromethane
-
Anhydrous sodium carbonate or a non-nucleophilic base
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of a non-nucleophilic base, such as anhydrous sodium carbonate.
-
Slowly add a solution of thiophosgene in the same anhydrous solvent to the reaction mixture at 0°C. A typical molar ratio of thiophosgene to this compound is 1.1:1.
-
Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the base.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the p-SCN-Bn-DOTA product.
-
The product should be used immediately for the conjugation reaction or stored under anhydrous and inert conditions.
Protocol 2: Protein Conjugation with Activated p-SCN-Bn-DOTA
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., carbonate, borate, or phosphate buffer, pH 8.5-9.5)
-
Activated p-SCN-Bn-DOTA
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Quenching solution (optional, e.g., 1 M glycine)
Procedure:
-
Prepare a stock solution of the activated p-SCN-Bn-DOTA in anhydrous DMF or DMSO.
-
Exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Calculate the required amount of activated p-SCN-Bn-DOTA to achieve the desired molar excess.
-
Slowly add the calculated volume of the p-SCN-Bn-DOTA stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the DOTA-protein conjugate from the excess unreacted chelator and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Visualizations
References
Validation & Comparative
Quality Control of p-NH2-Bn-DOTA Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of radiolabeled antibodies is paramount for the accuracy of preclinical studies and the safety and efficacy of potential therapeutics. The bifunctional chelator p-NH2-Bn-DOTA (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) serves as a critical component in this process, enabling the stable attachment of radiometals to antibodies. This guide provides an objective comparison of the quality control aspects of antibodies labeled with this compound and its more commonly used derivative, p-SCN-Bn-DOTA, against other alternative chelating agents.
While this compound is a foundational chelator, its amine group is often converted to a more reactive isothiocyanate group (-NCS) to create p-SCN-Bn-DOTA. This derivative readily reacts with amine groups on lysine residues of antibodies, forming a stable thiourea bond.[1][2][3] The quality control data presented here largely pertains to p-SCN-Bn-DOTA, as it is more extensively documented in the literature for antibody conjugation. The core performance of the DOTA cage in chelating radiometals remains consistent between these two forms once conjugated to the antibody.
Key Quality Control Parameters
The successful development of a radioimmunoconjugate hinges on rigorous quality control to ensure its purity, stability, and biological activity. The primary quality control assays for this compound labeled antibodies and their alternatives include:
-
Radiochemical Purity: This determines the percentage of the radionuclide that is successfully chelated by the DOTA-antibody conjugate. It is a critical measure to ensure that unconjugated radionuclide, which can lead to off-target radiation, is minimal. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this assessment.[4][5]
-
Stability: The stability of the radiolabeled antibody is assessed in various biological media, such as human serum, to predict its behavior in vivo. Poor stability can result in the release of the radionuclide from the chelator, leading to non-specific accumulation in tissues like the bone and liver.[3][6]
-
Immunoreactivity: This assay measures the ability of the radiolabeled antibody to bind to its target antigen. The conjugation and radiolabeling processes can potentially damage the antibody's binding site, reducing its targeting efficacy. The Lindmo assay is a widely accepted method to determine the immunoreactive fraction.[7][8][9]
Comparative Performance of Chelators
The choice of chelator significantly impacts the radiolabeling efficiency, stability, and ultimately, the in vivo performance of the radioimmunoconjugate. The following tables provide a comparative summary of p-SCN-Bn-DOTA against other common bifunctional chelators.
| Chelator | Typical Radiolabeling Conditions | Radiochemical Purity (%) | Serum Stability (48h, 37°C) | Key Advantages | Key Disadvantages |
| p-SCN-Bn-DOTA | 37-40°C, 30-60 min | >95%[5][10] | >94%[3][6] | Versatile for various radiometals, well-established protocols.[11] | Requires heating for efficient labeling with some radiometals.[12] |
| p-SCN-Bn-NOTA | Room Temperature, 5-30 min | >95%[12] | >97%[3] | Rapid labeling at room temperature, high stability.[3][12] | Less versatile for larger radiometals compared to DOTA. |
| p-SCN-Bn-DTPA | Room Temperature, 30 min | Variable, often lower than macrocycles | <40%[3][6] | Acyclic, can be labeled at room temperature. | Poor in vivo stability, leading to radionuclide dissociation.[3][6] |
| p-SCN-Bn-PCTA | Room Temperature, <30 min | >95%[12] | >95%[13] | Rapid labeling at room temperature, high stability.[12][13] | Newer chelator, less extensive long-term data. |
| DOTAGA | 37°C, 60 min | ~99% | High (inferred) | Higher labeling efficiency than DOTA for some radiometals. | Limited comparative in vivo stability data. |
| Sar-CO₂H | Room Temperature, 20 min | >98%[6] | High[6] | Very rapid labeling at room temperature, high stability.[6] | Different conjugation chemistry (amide bond). |
Table 1: Comparison of Radiolabeling Efficiency and Stability of Different Bifunctional Chelators.
| Chelator Conjugated to Antibody | Antibody | Immunoreactive Fraction (%) | Comments |
| p-SCN-Bn-DOTA | Trastuzumab | High (comparable to Nodaga)[14] | DOTA conjugation generally preserves high immunoreactivity. |
| 1C1m-Fc | 85.1 ± 1.3 (for 1 DOTA/Ab)[8] | Immunoreactivity can decrease with an increasing number of chelators per antibody.[8] | |
| Nodaga-NHS | Trastuzumab | High[14] | Comparable immunoreactivity to DOTA-labeled antibodies. |
| Radioiodination | OC125 | Good | Non-chelator based method, immunoreactivity can be isotope-dependent.[14] |
Table 2: Comparison of Immunoreactivity for Antibodies Labeled with Different Methods.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible quality control of radiolabeled antibodies.
Protocol 1: Antibody Conjugation with p-SCN-Bn-DOTA
-
Antibody Preparation: Buffer exchange the antibody into a carbonate/bicarbonate buffer (pH 8.5-9.0) to ensure the availability of deprotonated primary amine groups on lysine residues.
-
Conjugation Reaction: Dissolve p-SCN-Bn-DOTA in a small volume of DMSO or water. Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 chelator to antibody).[8]
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.[8]
-
Purification: Remove unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 column) or ultrafiltration.[1]
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a radio-TLC-based assay after labeling with a tracer radionuclide.[2][5]
Protocol 2: Radiolabeling of DOTA-Antibody Conjugate with a Radiometal (e.g., ¹⁷⁷Lu)
-
Reaction Setup: In a sterile vial, combine the DOTA-antibody conjugate with the radiometal chloride (e.g., ¹⁷⁷LuCl₃) in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.[5]
-
Quenching: Add a small amount of DTPA or EDTA solution to complex any free radiometal.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or HPLC.[5][15]
Protocol 3: Immunoreactivity Assessment (Lindmo Assay)
-
Cell Preparation: Prepare serial dilutions of antigen-positive cells.
-
Binding Reaction: Add a constant, tracer amount of the radiolabeled antibody to each cell dilution. Include a control with a large excess of unlabeled antibody to determine non-specific binding.[8]
-
Incubation: Incubate the mixtures at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).[14]
-
Separation: Separate the cell-bound radioactivity from the free radioactivity by centrifugation.
-
Data Analysis: Plot the reciprocal of the bound fraction against the reciprocal of the cell concentration. The y-intercept of the linear regression line represents the reciprocal of the immunoreactive fraction.[7][9]
Visualizing the Workflow
To better illustrate the processes involved in the quality control of this compound labeled antibodies, the following diagrams outline the key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. brieflands.com [brieflands.com]
A Comparative Guide to p-NH2-Bn-DOTA and Other DOTA Derivatives in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The development of targeted radiopharmaceuticals is a rapidly advancing field, with the choice of chelator playing a pivotal role in the efficacy and safety of these agents. Among the plethora of chelating agents, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have become the gold standard for stably coordinating a wide range of diagnostic and therapeutic radiometals. This guide provides an objective comparison of p-NH2-Bn-DOTA, a key bifunctional chelator, with other commonly used DOTA derivatives, supported by experimental data to inform the selection of the optimal chelator for specific research and drug development applications.
Introduction to DOTA and its Derivatives
DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu).[1] The robust nature of the DOTA cage minimizes the in vivo release of the radiometal, which is crucial for reducing off-target toxicity and ensuring accurate imaging. Bifunctional DOTA derivatives are engineered with a reactive functional group that allows for covalent conjugation to a targeting biomolecule, such as a peptide or antibody, thereby directing the radiometal to the desired biological target.
This compound (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a versatile derivative featuring a primary amine group on a benzyl substituent. This amine group provides a convenient handle for conjugation to biomolecules through various coupling chemistries. This guide will compare the performance of this compound with other widely used DOTA derivatives, including:
-
p-SCN-Bn-DOTA: An isothiocyanate-functionalized derivative that readily reacts with primary amines.
-
DOTA-NHS ester: An N-hydroxysuccinimide ester-activated derivative for reaction with amines.
-
DOTAGA: A DOTA derivative with a glutaric acid linker, which can influence the overall charge and pharmacokinetics of the radiopharmaceutical.[2]
-
DOTA-TATE/TOC: DOTA conjugated to somatostatin analogues (octreotate or octreotide) for targeting neuroendocrine tumors.[3]
Performance Comparison of DOTA Derivatives
The selection of a DOTA derivative can significantly impact several key performance parameters of a radiopharmaceutical. The following sections and tables summarize the available experimental data comparing these chelators.
Radiolabeling Efficiency and Specific Activity
The efficiency of radiolabeling and the achievable specific activity are critical factors, particularly for therapeutic applications where a high concentration of radioactivity needs to be delivered to the target site.
| Chelator/Conjugate | Radiometal | Radiolabeling Conditions | Radiochemical Yield (%) | Specific Activity | Reference(s) |
| This compound-hu14.18K322A | ⁶⁴Cu | 37°C, 30 min | >95% | 127-370 MBq/mg | [4] |
| DOTA-Peptide | ¹⁷⁷Lu | 90°C, 30 min | 98.2 ± 0.7% | ~63 GBq/µmol | [5] |
| DOTA-BN[2-14]NH2 | ⁹⁰Y | Optimized | >98% | 67.3 GBq/µmol | [6][7] |
| DOTA-BN[2-14]NH2 | ¹⁷⁷Lu | Optimized | >98% | 33.6 GBq/µmol | [6][7] |
| AAZTA⁵-PSMA-617 | ⁶⁸Ga, ⁴⁴Sc, ¹⁷⁷Lu | Room Temperature, <5 min | >99% | Not Reported | [8][9] |
| DOTA-Peptide | ¹¹¹In | 100°C, 30 min | Not Reported | Not Reported | [10] |
In Vitro Stability
The stability of the radiometal-chelator complex is paramount to prevent the release of the free radiometal in vivo, which can lead to non-specific uptake in non-target tissues and potential toxicity.
| Radioconjugate | Stability Conditions | Stability (%) | Reference(s) |
| ¹⁷⁷Lu-DOTA-BN[2-14]NH2 | Human Serum, 24 h | Stable | [6][7] |
| ⁹⁰Y-DOTA-BN[2-14]NH2 | Human Serum, 24 h | Stable | [6][7] |
| ⁶⁴Cu-p-NH2-Bn-NOTA | Human Serum, 48 h | >90% | [11] |
| ⁶⁴Cu-p-NH2-Bn-DOTA | Human Serum, 48 h | ~80% | [11] |
| [¹⁷⁷Lu]Lu-AAZTA⁵-PSMA-617 | Human Serum, 24 h | >81% | [9] |
| [⁴⁴Sc]Sc-AAZTA⁵-PSMA-617 | Human Serum, 24 h | >95% | [9] |
In Vitro Binding Affinity
The binding affinity of the final radiolabeled bioconjugate to its target is a crucial determinant of its efficacy. The choice of chelator and the conjugation chemistry should not significantly impair the binding of the targeting moiety.
| Radioconjugate | Cell Line | Binding Affinity (IC₅₀ or Kᵢ) | Reference(s) |
| DOTA-Peptides (CCK2R targeting) | A431-CCK2R | 0.2 - 3.4 nM (IC₅₀) | [5] |
| [¹¹¹In]DOTA-tetrapeptides (µ opioid receptor) | Not Specified | Subnanomolar (Kᵢ) | [6] |
| [⁶⁸Ga]Ga-DOTA-Ahx-peptide (VEGFR) | 4T1 | ~867 nM (IC₅₀) | [7] |
| natLu-DOTA-BN[2-14]NH2 (GRP receptor) | PC-3 | 1.34 nM (IC₅₀) | [6][7] |
| [natGa]Ga-AAZTA⁵-PSMA-617 (PSMA) | LNCaP | Not Reported | [8][9] |
In Vivo Biodistribution
The biodistribution profile of a radiopharmaceutical determines its efficacy and safety. A desirable profile includes high uptake in the target tissue (e.g., tumor) and low accumulation in non-target organs.
Biodistribution of ¹⁷⁷Lu-labeled DOTA-RGD₂ in U87MG tumor-bearing mice (%ID/g ± SD)
| Organ | 2 h | 8 h | 24 h | 72 h |
| Blood | 1.48 ± 0.33 | 0.51 ± 0.11 | 0.15 ± 0.04 | 0.02 ± 0.01 |
| Tumor | 3.55 ± 0.54 | 2.89 ± 0.47 | 2.11 ± 0.38 | 1.51 ± 0.32 |
| Kidney | 15.31 ± 2.17 | 10.23 ± 1.88 | 5.67 ± 1.02 | 1.89 ± 0.45 |
| Liver | 0.89 ± 0.15 | 0.67 ± 0.12 | 0.45 ± 0.09 | 0.21 ± 0.05 |
Biodistribution of ⁶⁴Cu-labeled chelators in SCID mice at 24 h (%ID/g ± SD) [11]
| Organ | This compound | p-NH2-Bn-NOTA |
| Blood | 0.47 ± 0.17 | 0.05 ± 0.01 |
| Liver | 4.31 ± 0.88 | 0.22 ± 0.04 |
| Kidneys | 1.03 ± 0.19 | 0.11 ± 0.01 |
Comparative Tumor Uptake of ¹⁷⁷Lu-DOTATATE vs. ¹⁷⁷Lu-DOTATOC [3]
A study comparing ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC in the same patients found that ¹⁷⁷Lu-DOTATATE had a longer residence time in tumors, with a mean residence time ratio of 2.1.[3] This suggests that even subtle changes in the peptide structure can significantly impact in vivo performance.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development of radiopharmaceuticals. Below are representative protocols for radiolabeling DOTA-conjugated peptides with ¹⁷⁷Lu and ⁶⁴Cu.
Protocol for ¹⁷⁷Lu Labeling of a DOTA-Conjugated Peptide
This protocol is adapted from a method for labeling a DOTA-RGD peptide dimer.[5]
-
Preparation of Reagents:
-
DOTA-Peptide: Prepare a stock solution of the this compound conjugated peptide in sterile water or a suitable buffer.
-
¹⁷⁷LuCl₃: Obtain a solution of ¹⁷⁷LuCl₃ in dilute HCl (e.g., 0.04 M).
-
Reaction Buffer: Prepare a 0.1 M ammonium acetate buffer and adjust the pH to 4.5-5.0.
-
Quenching Solution: Prepare a solution of DTPA (e.g., 50 mM).
-
Radioprotectant (Optional): A solution of gentisic acid or ascorbic acid can be added to reduce radiolysis.
-
-
Radiolabeling Procedure:
-
In a sterile, pyrogen-free reaction vial, combine the DOTA-peptide solution and the reaction buffer.
-
Add the ¹⁷⁷LuCl₃ solution to the vial. The final pH of the reaction mixture should be between 4.5 and 5.0.
-
If using a radioprotectant, add it to the reaction mixture.
-
Incubate the reaction vial at 90-95°C for 20-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Quench the reaction by adding the DTPA solution to chelate any unreacted ¹⁷⁷Lu.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC or radio-TLC. A common mobile phase for radio-TLC is a mixture of 1 M ammonium acetate and methanol (1:1 v/v).
-
Protocol for ⁶⁴Cu Labeling of a this compound-Antibody Conjugate
This protocol is based on the labeling of a hu14.18K322A antibody.[4]
-
Preparation of Reagents:
-
This compound-Antibody Conjugate: The antibody is first conjugated with this compound.
-
⁶⁴CuCl₂: Obtain a solution of ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
-
Radiolabeling Procedure:
-
In a sterile reaction vial, dissolve the this compound-antibody conjugate in a suitable buffer.
-
Add the ⁶⁴CuCl₂ solution to the conjugate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Purification and Quality Control:
-
Purify the ⁶⁴Cu-labeled antibody using a size-exclusion chromatography column (e.g., PD-10) to remove unchelated ⁶⁴Cu.
-
Determine the radiochemical purity and specific activity using appropriate analytical methods such as radio-HPLC.
-
Visualizing the Radiopharmaceutical Development Workflow
The development of a targeted radiopharmaceutical is a multi-step process that begins with the design of the targeting molecule and culminates in preclinical and clinical evaluation. The following diagrams, generated using the DOT language, illustrate key workflows in this process.
Caption: Preclinical development workflow for a targeted radiopharmaceutical.
Caption: A typical radiolabeling and quality control workflow.
Conclusion
The choice of a bifunctional chelator is a critical decision in the design of targeted radiopharmaceuticals. While this compound offers a versatile platform for conjugation, its performance relative to other DOTA derivatives is dependent on the specific radiometal and the targeting biomolecule. For ⁶⁴Cu, NOTA-based chelators may offer superior in vivo stability compared to DOTA derivatives.[11] For therapeutic radiometals like ¹⁷⁷Lu, subtle modifications to the DOTA scaffold or the conjugated peptide can significantly influence tumor uptake and residence time.[3] Newer chelators like AAZTA⁵ show promise for room temperature labeling with a variety of radiometals.[8][9]
This guide provides a summary of the available data to aid researchers in making an informed decision. It is crucial to empirically evaluate different chelator-biomolecule combinations to identify the optimal construct for a given application, balancing radiolabeling efficiency, stability, and in vivo performance.
References
- 1. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study on DOTA-derivatized bombesin analog labeled with 90Y and 177Lu: in vitro and in vivo evaluation [inis.iaea.org]
- 6. Comparative study on DOTA-derivatized bombesin analog labeled with 90Y and 177Lu: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 68Ga, 44Sc and 177Lu-labeled AAZTA5-PSMA-617: synthesis, radiolabeling, stability and cell binding compared to DOTA-PSMA-617 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential therapeutic radiotracers: preparation, biodistribution and metabolic characteristics of 177Lu-labeled cyclic RGDfK dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of p-NH2-Bn-DOTA Conjugate Purity
For researchers and professionals in drug development, ensuring the purity of bifunctional chelator conjugates like p-NH2-Bn-DOTA is paramount for the efficacy and safety of targeted radiopharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this validation. This guide provides a detailed comparison of HPLC with alternative methods, supported by experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of this compound conjugates. It separates the conjugate from unconjugated starting materials, byproducts, and other impurities based on hydrophobicity.
Performance Characteristics of HPLC
| Parameter | Typical Performance |
| Purity Determination | ≥ 95% for non-radiolabeled conjugates.[1] |
| Radiochemical Purity | Often exceeds 95% to 99% for radiolabeled conjugates.[2][3][4] |
| Resolution | High resolution to separate closely related species. |
| Quantification | Accurate quantification of impurities and the main product. |
| Analysis Time | Typically 15-30 minutes per sample.[5] |
Detailed Experimental Protocol for HPLC Validation
This protocol outlines a typical RP-HPLC method for the analysis of a this compound conjugate.
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV detector and, if applicable, a radioactivity detector.
-
A reversed-phase C18 column (e.g., 3 µm particle size, 3.0 mm x 150 mm) is commonly used.[5]
2. Mobile Phase Preparation:
3. Chromatographic Conditions:
-
Column Temperature: 30 °C.[2]
-
UV Detection Wavelength: 220 nm or 280 nm (depending on the conjugated biomolecule).[5]
-
Gradient Elution:
-
A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%), increasing linearly to a high percentage (e.g., 95%) over 10-20 minutes to elute the more hydrophobic conjugated species.
-
4. Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent, often the initial mobile phase conditions, to an appropriate concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
The purity is calculated by integrating the peak area of the main conjugate and expressing it as a percentage of the total peak area.
Experimental Workflow for HPLC Purity Validation
Comparison with Alternative Purity Validation Methods
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable for specific applications.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on hydrophobicity. | High resolution, quantitative, well-established. | May require method development, can be time-consuming. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Good for detecting aggregation or fragmentation.[6] | Lower resolution for species of similar size. |
| Thin-Layer Chromatography (TLC) | Separation on a solid phase with a liquid mobile phase. | Rapid, simple, low cost. | Lower resolution and sensitivity, less quantitative. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Provides molecular weight confirmation, can identify conjugation sites.[6] | Can be complex, may not be quantitative without standards. |
| Metal Ion Titration / UPLC | Titration with a metal ion to determine the concentration of active chelating agent.[7] | Provides information on the functional purity of the chelator.[7] | Does not provide information on other impurities. |
Detailed Protocols for Alternative Methods
1. Size-Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on their size in solution. Larger molecules elute earlier. It is particularly useful for antibody conjugates to assess aggregation.[6]
-
Typical Protocol:
-
Column: A column suitable for the molecular weight range of the conjugate (e.g., BioSep-SEC-S3000).[4]
-
Mobile Phase: A physiological buffer such as 0.1 M phosphate buffer (pH ~6-7).[4]
-
Flow Rate: Typically 0.5-1.0 mL/min.[4]
-
Detection: UV at 280 nm.
-
Analysis: The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) is assessed.
-
2. Radio-Thin-Layer Chromatography (Radio-TLC)
-
Principle: A form of planar chromatography used to determine the radiochemical purity by separating the labeled conjugate from free radiometal.
-
Typical Protocol:
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A solvent system that mobilizes the free radiometal but not the labeled conjugate (e.g., methanol/0.4 M ammonium acetate).[4]
-
Analysis: The strip is scanned using a radio-TLC scanner to determine the distribution of radioactivity. The radiochemical purity is the percentage of radioactivity at the origin (representing the conjugate).
-
3. Mass Spectrometry (MS)
-
Principle: Measures the mass-to-charge ratio of ions to identify and characterize molecules. For DOTA conjugates, it can confirm the correct mass of the conjugate and determine the number of DOTA molecules attached to a larger biomolecule.
-
Typical Protocol:
-
Instrumentation: Often coupled with HPLC (LC-MS). Electrospray ionization (ESI) is a common ionization source.
-
Analysis: The mass spectrum of the purified conjugate is acquired. The observed molecular weight is compared to the theoretical molecular weight. For macromolecules like antibodies, deconvolution of the multiply charged peaks is performed to determine the intact mass.
-
Logical Relationship of Purity Assessment Techniques
The following diagram illustrates how different techniques can be integrated into a comprehensive validation workflow.
Conclusion
The validation of this compound conjugate purity is a critical step in the development of targeted radiopharmaceuticals. While RP-HPLC is the primary method for determining chemical purity due to its high resolution and quantitative power, a multi-faceted approach employing complementary techniques such as SEC, MS, and Radio-TLC provides a more complete picture of the conjugate's quality. The choice of methods should be tailored to the specific conjugate and its intended application, ensuring a final product that is both pure and effective.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC: an alternative method to … [ouci.dntb.gov.ua]
Assessing the Binding Affinity of p-NH2-Bn-DOTA Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical decision in the development of targeted radiopharmaceuticals. The chelator must form a stable complex with the radionuclide while preserving the binding affinity of the targeting biomolecule. This guide provides a comparative assessment of p-NH2-Bn-DOTA and other DOTA derivatives, with a focus on their impact on the binding affinity of the resulting conjugates. The information presented is based on a compilation of data from various experimental studies.
Comparison of Binding Affinity
The binding affinity of a radiolabeled conjugate is a crucial parameter for its efficacy. The choice of the bifunctional chelator can influence the affinity of the targeting molecule for its receptor. The following table summarizes the binding affinities (IC50 or Ki values) of various DOTA-conjugated peptides and antibodies from different studies. It is important to note that these values are highly dependent on the specific biomolecule, the cell line used, and the experimental conditions.
| Targeting Biomolecule | Chelator | Radiolabel | Binding Affinity (IC50/Ki, nM) | Reference Study |
| Trastuzumab | p-SCN-Bn-DOTA | 177Lu | Not explicitly stated, but immunoreactivity was 98% | [1] |
| Trastuzumab | p-SCN-Bn-DTPA | 111In | Not explicitly stated, but immunoreactivity was 97% | [1] |
| Tyr3-octreotate (TATE) | DOTA | 68Ga | Not explicitly stated, but logD(7.4) was -4.09 | [2] |
| Tyr3-octreotate (TATE) | DOTA-GA | 68Ga | Not explicitly stated, but logD(7.4) was -4.11 | [2] |
| Tyr3-octreotate (TATE) | NODA-GA | 68Ga | Not explicitly stated, but logD(7.4) was -3.72 | [2] |
| Tyr3-octreotate (TATE) | CB-DO2A-GA | 68Ga | Not explicitly stated, but logD(7.4) was -3.02 | [2] |
| MORAb-009 | CHX-A''-DTPA | 111In | Immunoreactivity of 88% with 2.4 chelators/Ab | [3] |
| MORAb-009 | CHX-A''-DTPA | 111In | Immunoreactivity of 81% with 5.5 chelators/Ab | [3] |
| c(RGDfK) | DFO | 89Zr | Not explicitly stated, focus on complex stability | [4] |
| c(RGDfK) | DOTA-GA | 89Zr | Labeling was not successful | [4] |
| C595 Antibody | p-SCN-Bn-DOTA | - | Similar to unmodified antibody by ELISA | [5] |
Note: A direct quantitative comparison of binding affinity for the same biomolecule conjugated with this compound versus other chelators was not found in a single head-to-head study. The data presented is a compilation from different sources to provide a comparative overview. The immunoreactivity of antibodies is often used as a surrogate for retained binding capability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for key experiments involved in assessing the binding affinity of DOTA-conjugated biomolecules.
Conjugation of this compound to Peptides/Proteins
This protocol describes a typical method for conjugating an amine-reactive DOTA derivative to a biomolecule.
Methodology:
-
Biomolecule Preparation: Dissolve the peptide or antibody in a suitable coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0). The concentration will depend on the specific biomolecule.
-
Chelator Preparation: Dissolve this compound in an appropriate solvent such as DMSO or water.
-
Conjugation: Add the DOTA solution to the biomolecule solution. The molar ratio of DOTA to the biomolecule is a critical parameter and should be optimized (e.g., 5:1, 10:1, 20:1 molar excess of DOTA).
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1 to 24 hours) with gentle mixing.
-
Purification: Remove the unreacted DOTA and by-products by a suitable method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Determine the number of DOTA molecules conjugated per biomolecule (chelator-to-antibody/peptide ratio) using techniques like MALDI-TOF mass spectrometry.
Radiolabeling of DOTA-Conjugates
This protocol outlines the general procedure for radiolabeling the DOTA-conjugate with a metallic radionuclide.
Methodology:
-
Reaction Setup: In a reaction vial, combine the DOTA-conjugated biomolecule, the radionuclide (e.g., 177LuCl3, 68GaCl3), and a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Incubation: Heat the reaction mixture at an optimized temperature (typically 80-95°C) for a specific duration (e.g., 15-30 minutes).
-
Purification: After cooling, the radiolabeled conjugate can be purified to remove any free radionuclide. This is often done using a C18 Sep-Pak cartridge.
-
Quality Control: Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (iTLC) or radio-HPLC.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (IC50 and Ki) of the non-radiolabeled DOTA-conjugate by competing against a known radioligand for binding to a receptor on cells or cell membranes.
Methodology:
-
Cell/Membrane Preparation: Prepare cells or cell membranes that express the target receptor.
-
Reagent Preparation:
-
Prepare serial dilutions of the non-radiolabeled DOTA-conjugated biomolecule (the competitor).
-
Prepare a solution with a fixed, known concentration of a suitable radioligand that also binds to the target receptor.
-
-
Incubation: In a multi-well plate, incubate the cells/membranes with the fixed concentration of the radioligand and the varying concentrations of the non-labeled DOTA-conjugate. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a large excess of a known unlabeled ligand).
-
Separation: After incubation to reach equilibrium, separate the bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Measurement: Quantify the radioactivity on the filters using a gamma or beta counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The selection of a bifunctional chelator is a critical step that can impact the biological properties of a targeting molecule. While this compound is a widely used and effective chelator for conjugating to primary amines, the data suggests that modifications to the DOTA macrocycle and the choice of the functional group can influence the overall characteristics of the resulting radiopharmaceutical. The number of chelators conjugated to a biomolecule also plays a significant role in its immunoreactivity and pharmacokinetics.[3][6][7] Therefore, it is essential to empirically determine the optimal chelator and conjugation ratio for each specific application to ensure the preservation of high binding affinity and favorable in vivo performance. The experimental protocols provided in this guide offer a framework for conducting these critical assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the extent of chelate substitution on the immunoreactivity and biodistribution of 2IT-BAT-Lym-1 immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative In Vivo Performance Analysis of DOTA Chelators for Radiolabeling
For researchers, scientists, and drug development professionals, the selection of an optimal chelator is a critical determinant in the efficacy and safety of radiopharmaceuticals. The most subtle of structural modifications to the chelator can profoundly influence the in vivo stability, biodistribution, and pharmacokinetic profile of a radiolabeled conjugate. This guide presents an objective comparison of the in vivo performance of the widely-used DOTA chelator and its derivatives, supported by experimental data, to facilitate informed decisions in radiopharmaceutical design.
Executive Summary
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a foundational chelator in nuclear medicine, prized for its ability to form stable complexes with a variety of radiometals for both diagnostic imaging and therapeutic applications. However, the landscape of chelation chemistry is evolving, with derivatives of DOTA and alternative chelators emerging to address some of its limitations, such as the need for heating during radiolabeling.[1] This guide delves into a comparative analysis of DOTA and its analogues, focusing on key performance indicators including radiolabeling efficiency, in vivo stability, and biodistribution.
Data Presentation
Table 1: Comparative Radiolabeling Efficiency of DOTA and Alternative Chelators
| Chelator | Biomolecule | Radionuclide | Labeling Conditions | Radiolabeling Efficiency (%) | Reference |
| p-SCN-Bn-DOTA | Rituximab | 64Cu | 4-8°C, 25°C, or 37°C | 98.9 | [2] |
| p-SCN-NOTA | Rituximab | 64Cu | Dilute conditions (31 nM) | 95 | [2][3] |
| sar-CO2H | Rituximab | 64Cu | 250 nM antibody concentration | 98 | [2][3] |
| DOTA | Trastuzumab | 64Cu | 37°C for 60 min | 94 | [4] |
| NODAGA | Trastuzumab | 64Cu | 25°C for 15 min | 65 | [4] |
| DOTA | OTSA101 | 225Ac | - | - | [5] |
| DOTAGA | OTSA101 | 225Ac | - | 1.8-fold higher than DOTA | [5] |
| DO3A | OTSA101 | 225Ac | - | 1.8-fold higher than DOTA | [5] |
| DOTA | c(RGDfK) | 89Zr | Not successful | - | [6][7] |
| DOTA-GA | c(RGDfK) | 89Zr | Not successful | - | [6][7] |
Table 2: Comparative In Vivo Biodistribution of 68Ga-labeled Somatostatin Analogues (%ID/g)
| Organ | 68Ga-DOTATOC | 68Ga-DOTATATE | Time Post-Injection | Reference |
| Spleen | High Uptake | High Uptake | 1, 2, and 3 h | [8] |
| Kidneys | High Uptake | High Uptake | 1, 2, and 3 h | [8] |
| Liver | Moderate Uptake | Slightly higher than DOTATOC | 1, 2, and 3 h | [8] |
Table 3: Comparative In Vivo Biodistribution of 64Cu-labeled mAb7 Immunoconjugates in PC3-DsRed Xenograft Mice (%ID/g at 24h)
| Organ | 64Cu-DOTA-mAb7 | 64Cu-NODAGA-mAb7 | Reference |
| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 | [9] |
| Liver | Higher accumulation | Less accumulation | [9] |
| Blood | Lower activity | Higher activity | [9] |
Experimental Protocols
A generalized experimental workflow for the comparative in vivo performance evaluation of DOTA chelators is outlined below. Specific parameters may vary between studies.
Radiolabeling
The targeting biomolecule (e.g., peptide, antibody) conjugated with the chelator is incubated with the radioisotope in a suitable buffer. For many DOTA conjugates, this step requires heating, whereas some alternative chelators can be efficiently labeled at room temperature.[1][4] The radiochemical purity and specific activity of the resulting radiolabeled conjugate are determined using techniques like radio-TLC or radio-HPLC.
In Vitro Stability
The stability of the radiolabeled conjugate is assessed in vitro by incubation in human or mouse serum at 37°C for various time points.[2][3] The percentage of intact radiolabeled conjugate is determined by radio-TLC or radio-HPLC to evaluate the dissociation of the radiometal from the chelator.
In Vivo Biodistribution
The radiolabeled conjugate is administered to tumor-bearing animal models (e.g., mice with xenografts). At selected time points post-injection, the animals are euthanized, and various organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle) are collected and weighed. The radioactivity in each sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9][10]
Mandatory Visualization
Caption: A generalized experimental workflow for the comparative in vivo performance evaluation of DOTA chelators.
Caption: Simplified signaling pathway of somatostatin receptors, a common target for DOTA-conjugated peptides.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Understanding the versatile roles and applications of EpCAM in cancers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biolabs.com [creative-biolabs.com]
A Comparative Guide to Analytical Methods for p-NH2-Bn-DOTA Characterization
For Researchers, Scientists, and Drug Development Professionals
The bifunctional chelator p-NH2-Bn-DOTA (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a cornerstone in the development of targeted radiopharmaceuticals. Its structure allows for the stable chelation of a wide array of diagnostic and therapeutic radionuclides, while the aminobenzyl group provides a versatile handle for conjugation to biomolecules such as peptides and antibodies. Rigorous analytical characterization is paramount to ensure the purity, identity, and stability of this compound and its conjugates, ultimately guaranteeing the safety and efficacy of the resulting radiopharmaceutical.
This guide provides a comparative overview of the essential analytical methods for the characterization of this compound, offering detailed experimental protocols and performance data in comparison to alternative chelating agents.
From Precursor to Final Product: Monitoring the Synthesis of this compound
The most common synthetic route to this compound involves the reduction of its nitro precursor, p-NO2-Bn-DOTA. Careful monitoring of this reduction is crucial to ensure complete conversion and to characterize the final amine product.
Experimental Protocol: Reduction of p-NO2-Bn-DOTA
A prevalent method for the reduction of the aromatic nitro group is catalytic hydrogenation.
Materials:
-
p-NO2-Bn-DOTA
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or other suitable solvent
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve p-NO2-Bn-DOTA in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
An alternative method involves the use of tin(II) chloride (SnCl₂).[1][2]
Procedure using SnCl₂:
-
Dissolve p-NO2-Bn-DOTA in a suitable solvent such as ethanol.
-
Add an excess of SnCl₂·2H₂O.
-
Heat the reaction mixture or expose it to ultrasonic irradiation to facilitate the reduction.[3]
-
Monitor the reaction by TLC or HPLC.
-
After completion, neutralize the reaction mixture and extract the product.
The following diagram illustrates the workflow for the synthesis and its monitoring.
Core Analytical Techniques for Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and its conjugates, as well as for monitoring reaction progress.
Experimental Protocol: Purity Analysis by RP-HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 3 µm, 120 Å, 3.0 mm × 150 mm).[4][5]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[4][5]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[4][5]
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 10-20 minutes.
-
Detection: UV at 220 nm and 254 nm.[4]
-
Expected Purity: Commercial batches of this compound typically exhibit a purity of ≥ 95%.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the identity and molecular weight of this compound and its metal complexes.
Experimental Protocol: ESI-MS Analysis
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: The sample is dissolved in a suitable solvent like water or methanol.
-
Expected m/z: For this compound, the expected protonated molecular ion [M+H]⁺ would be observed. The high stability of DOTA complexes allows for the analysis of metal-chelate complexes without dissociation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the aminobenzyl group and the integrity of the DOTA macrocycle.
Experimental Protocol: ¹H NMR Analysis
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Key Signals: The aromatic protons of the p-aminobenzyl group are characteristic. The protons ortho to the amino group typically appear as a doublet around 6.52-6.65 ppm, while the meta protons resonate as a doublet around 6.95-7.15 ppm.[6] The complex multiplet signals from the DOTA macrocycle protons are also observed.
The following diagram illustrates the general analytical workflow for the characterization of a bifunctional chelator.
Performance Comparison: this compound vs. Alternatives
The choice of a chelator is critical and depends on the specific radionuclide and the desired properties of the final radiopharmaceutical. Here, we compare this compound with other commonly used bifunctional chelators.
Quantitative Comparison of Radiolabeling Performance
The efficiency of radiolabeling is a key performance indicator for a bifunctional chelator. The following table summarizes typical radiolabeling conditions and outcomes for DOTA and a common alternative, NOTA.
| Chelator | Radionuclide | Precursor Concentration | Temperature | Time | pH | Radiochemical Purity (RCP) | Reference |
| DOTA | ⁶⁸Ga | 100 µg/mL | 60 °C | 15 min | 3 | > 95% | [7] |
| NOTA | ⁶⁸Ga | 100 µg/mL | Room Temp. | 5 min | 4 | > 98% | [7] |
| DOTA | ⁶⁴Cu | Not specified | 37 °C | 20 min | Not specified | > 99% | [2] |
| NOTA | ⁶⁴Cu | 125 nM | Room Temp. | 20 min | Not specified | > 90% | [2] |
| DOTA | ¹⁷⁷Lu | Not specified | Not specified | Not specified | Not specified | 98-100% | [8] |
Comparison of Metal Complex Stability
The stability of the metal-chelator complex is crucial to prevent the release of free radionuclide in vivo. Stability constants (log K) are a measure of the thermodynamic stability of the complex.
| Chelator | Metal Ion | log K | Reference |
| DOTA | Ga³⁺ | ~21-23 | [9] |
| NOTA | Ga³⁺ | > 30 | [9] |
| DOTA | Lu³⁺ | ~22 | [1] |
| NOTA | Lu³⁺ | ~21 | [1] |
| DTPA | Lu³⁺ | < 20 | [1] |
The following diagram illustrates the decision-making process for selecting a bifunctional chelator.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of a para-carboxylated benzyl-DOTA for labeling peptides and polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macrocyclics.com [macrocyclics.com]
- 9. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
Stability of Radiometal-DOTA Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. Its ability to form stable complexes with a variety of radiometals is paramount to ensure the safe and effective delivery of radiation to the target tissues while minimizing off-target effects. This guide provides a comparative overview of the stability of DOTA complexes with four commonly used radiometals: Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Copper-64 (⁶⁴Cu), supported by experimental data and detailed methodologies.
Data Presentation: Comparative Stability of Radiometal-DOTA Complexes
The stability of a radiometal-DOTA complex is influenced by both thermodynamic and kinetic factors. Thermodynamic stability, often expressed as the logarithm of the stability constant (log K), indicates the strength of the metal-ligand bond at equilibrium. Kinetic inertness, on the other hand, refers to the rate at which the complex dissociates, a critical factor for in vivo stability where transchelation to other biological molecules can occur.
| Radiometal | Ionic Radius (Å) | Thermodynamic Stability (log K) | In Vitro Serum Stability | In Vivo Stability & Key Observations |
| Gallium-68 (⁶⁸Ga) | 0.62 | ~21-26[1][2] | High (>95% stable over several hours)[3][4][5] | Generally high stability. Some studies suggest the potential for release of ⁶⁸Ga in vivo, which can be influenced by the specific peptide conjugate.[6] |
| Lutetium-177 (¹⁷⁷Lu) | 0.86 | ~22-25 | Very High (>97% stable over 24 hours)[7] | High stability is generally observed.[7][8] However, some studies have reported in vivo metabolism of ¹⁷⁷Lu-DOTATATE, with a decrease in the intact radiopharmaceutical in plasma over time.[9][10] |
| Yttrium-90 (⁹⁰Y) | 0.90 | ~24-25 | High | Good in vivo stability, crucial for therapeutic applications to minimize bone uptake of free ⁹⁰Y.[11] The stability can be affected by radiolysis, especially at high activities, which can be mitigated by stabilizers.[12] |
| Copper-64 (⁶⁴Cu) | 0.73 | ~20-22 | Moderate to High | Prone to in vivo transchelation, particularly to liver proteins like superoxide dismutase.[13][14][15] This can lead to significant non-specific uptake of ⁶⁴Cu in the liver.[13][16] |
Mandatory Visualization
Caption: General pathways of radiometal-DOTA complex formation and dissociation.
Experimental Protocols
The assessment of the stability of radiometal-DOTA complexes is crucial and is typically performed using a combination of in vitro and in vivo methods.
In Vitro Serum Stability Assay
Objective: To evaluate the stability of the radiolabeled complex in the presence of serum proteins over time.
Methodology:
-
The radiometal-DOTA complex is incubated in human or animal serum (e.g., 50% v/v) at 37°C.
-
Aliquots are taken at various time points (e.g., 1, 4, 24, and 48 hours).
-
Proteins in the aliquots are precipitated using a suitable agent like ethanol or acetonitrile.
-
The mixture is centrifuged to separate the precipitated proteins from the supernatant.
-
The supernatant, containing the intact complex and any dissociated radiometal, is analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to determine the percentage of intact radiopharmaceutical.[17][18][19]
Apo-transferrin Challenge Assay
Objective: To assess the resistance of the radiolabeled complex to transchelation by a specific, high-affinity metal-binding protein. This is particularly relevant for radiometals like ⁶⁸Ga.
Methodology:
-
The radiolabeled DOTA complex is incubated in a solution containing a molar excess of apo-transferrin at physiological pH (7.4) and 37°C.[6]
-
Samples are collected at different time intervals.
-
The amount of radiometal that has been transchelated to transferrin is quantified. This can be done by size exclusion chromatography or other chromatographic techniques that can separate the larger protein-bound radiometal from the smaller intact complex.[6][20]
Determination of Thermodynamic Stability Constant (log K)
Objective: To quantify the thermodynamic stability of the metal-DOTA complex.
Methodology:
-
Potentiometric Titration: This is a classic method for determining stability constants.[21]
-
A solution of the DOTA ligand is titrated with a standardized solution of the non-radioactive metal ion of interest.
-
The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
The stability constant is calculated from the titration curve by analyzing the change in pH as a function of the added metal ion concentration.[22][23]
-
-
Competitive Titrations: For very stable complexes, direct titration may not be feasible. In such cases, a competitive method is used where the metal-DOTA complex is allowed to equilibrate with another ligand of known stability constant. The distribution of the metal ion between the two ligands is then measured, often using spectrophotometry or NMR, to calculate the stability constant of the metal-DOTA complex.[24]
In Vivo Stability and Biodistribution Studies
Objective: To evaluate the stability and behavior of the radiolabeled complex in a living organism.
Methodology:
-
The radiopharmaceutical is administered to a suitable animal model (e.g., mice or rats).
-
At various time points post-injection, blood samples are collected, and major organs and tissues are harvested.
-
The radioactivity in the blood and tissues is measured to determine the biodistribution profile. High uptake in non-target organs like the liver or bone can indicate in vivo instability and release of the radiometal.[11][13][15][16]
-
Blood and urine samples can be analyzed by radio-HPLC to identify and quantify the intact radiopharmaceutical and any radiolabeled metabolites.[9][10]
Conclusion
The choice of radiometal for a DOTA-based radiopharmaceutical must be carefully considered based on the desired application (diagnosis or therapy) and the inherent stability of the resulting complex. While ⁹⁰Y-DOTA and ¹⁷⁷Lu-DOTA complexes generally exhibit high in vivo stability, making them suitable for therapeutic applications, ⁶⁸Ga-DOTA complexes, though generally stable, require careful evaluation for specific conjugates. The in vivo instability of ⁶⁴Cu-DOTA, leading to liver uptake, has prompted the development of alternative chelators for this valuable radionuclide. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the stability of novel radiometal-DOTA complexes, a critical step in the development of safe and effective radiopharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 90Yttrium-labeled complementarity-determining-region-grafted monoclonal antibodies for radioimmunotherapy: radiolabeling and animal biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www-pub.iaea.org [www-pub.iaea.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. cost-nectar.eu [cost-nectar.eu]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cross-Reactivity Testing of p-NH2-Bn-DOTA Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted radiopharmaceuticals and molecular imaging, the specificity of a probe is paramount. The choice of the chelating agent, which securely holds the radionuclide, can significantly influence the in vivo behavior of the probe, including its potential for non-specific binding and off-target accumulation. This guide provides an objective comparison of p-NH2-Bn-DOTA labeled probes with alternatives, focusing on cross-reactivity, interpreted here as non-specific tissue uptake and off-target binding.
Executive Summary
The bifunctional chelator p-aminobenzyl-DOTA (this compound) is a derivative of the widely used macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It allows for stable chelation of a variety of radiometals and provides a reactive amine group for covalent attachment to biomolecules such as peptides and antibodies. While DOTA-based probes are considered a gold standard for their stability with a range of trivalent radiometals, their in vivo performance, particularly concerning non-specific uptake in organs like the kidneys and liver, warrants careful consideration.[1][2] This guide compares this compound with other popular chelators—NOTA, TETA, and DTPA derivatives—providing experimental data to inform the selection of the most appropriate chelator for specific research and clinical applications.
Comparison of Chelator Performance
The choice of chelator can impact radiolabeling efficiency, in vivo stability, and the pharmacokinetic profile of the resulting radiopharmaceutical. The following tables summarize quantitative data from comparative studies, focusing on non-specific uptake in key organs.
| Chelator | Targeting Moiety | Radiometal | Key Finding on Non-Specific Uptake | Reference |
| DOTA | Anti-mesothelin sdAb | 68Ga | Exhibited significantly lower kidney uptake compared to the NOTA-conjugated sdAb. | [1] |
| NOTA | Anti-mesothelin sdAb | 68Ga | Showed higher renal uptake compared to the DOTA-conjugate. | [1] |
| DOTA | Somatostatin analog (TATE) | 68Ga | Higher plasma protein binding rate (30.6%) and higher uptake in the liver compared to NOTA-TATE. | [2][3] |
| NOTA | Somatostatin analog (TATE) | 68Ga | Lower plasma protein binding rate (12.12%) and may have reduced background uptake in the liver. | [2][3] |
| DOTA | PSMA-targeting ligand | 64Cu | Higher liver uptake compared to the NOTA derivative. | [4] |
| NOTA | PSMA-targeting ligand | 64Cu | Demonstrated lower liver uptake than the DOTA derivative. | [4] |
| DOTA | Somatostatin receptor antagonist (LM3) | 68Ga | Showed lower background uptake in normal organs compared to NODAGA-LM3. | [5] |
| NODAGA | Somatostatin receptor antagonist (LM3) | 68Ga | Markedly higher uptake in SSTR2-positive normal organs like the pituitary, spleen, and adrenal glands compared to DOTA-LM3. | [5] |
Experimental Protocols
Accurate assessment of cross-reactivity and non-specific binding is crucial. Below are detailed methodologies for key experiments.
Protocol 1: In Vivo Biodistribution Study
This protocol is essential for evaluating the whole-body distribution of a radiolabeled probe and identifying organs with high non-specific uptake.
1. Animal Model:
-
Use relevant tumor-bearing xenograft models (e.g., mice with subcutaneous tumors expressing the target receptor) and a control group with non-target-expressing tumors.
2. Radiopharmaceutical Administration:
-
Administer a defined activity of the radiolabeled probe (e.g., 68Ga-DOTA-peptide) intravenously to each animal.
3. Time Points for Analysis:
-
Select multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the pharmacokinetics.
4. Tissue Harvesting and Measurement:
-
At each time point, euthanize a cohort of animals.
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
5. Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g values between probes labeled with different chelators to assess differences in non-specific tissue accumulation.
Protocol 2: In Vitro Competitive Binding Assay
This assay determines the binding affinity of the probe to its target and can be adapted to assess non-specific binding.
1. Cell Culture:
-
Use a cell line that overexpresses the target receptor and a control cell line that does not.
2. Radioligand Incubation:
-
Incubate a fixed concentration of the radiolabeled probe with increasing concentrations of the corresponding non-radiolabeled ("cold") ligand in the presence of the target-expressing cells.
3. Determination of Total and Non-Specific Binding:
-
Total Binding: Measure the radioactivity in wells containing only the radiolabeled probe and cells.
-
Non-Specific Binding: Measure the radioactivity in wells containing the radiolabeled probe, cells, and a high concentration of the cold ligand to saturate the specific binding sites.[6]
4. Calculation of Specific Binding:
-
Specific Binding = Total Binding - Non-Specific Binding.
5. Data Analysis:
-
Plot the specific binding as a function of the cold ligand concentration.
-
Determine the IC50 (the concentration of cold ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kd) to quantify the binding affinity.[7]
-
Compare the level of non-specific binding between probes labeled with different chelators on both target-expressing and control cells.
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for comparing the in vivo biodistribution of radiolabeled probes.
Caption: Factors influencing the choice of chelator for radiolabeled probes.
Conclusion
The selection of a chelator for a radiolabeled probe is a critical decision that extends beyond mere radiometal compatibility. As demonstrated by the compiled data, the choice between this compound and its alternatives like NOTA can significantly alter the non-specific uptake profile of the resulting probe. While DOTA remains a versatile and reliable chelator for a broad range of radionuclides, alternatives may offer advantages in specific contexts, such as reduced liver uptake with NOTA-based probes or milder radiolabeling conditions. A thorough evaluation of biodistribution and non-specific binding through rigorous experimental protocols is essential for the development of highly specific and effective targeted radiopharmaceuticals.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mednexus.org [mednexus.org]
- 6. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of p-NH2-Bn-DOTA: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of p-NH2-Bn-DOTA (S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid), a bifunctional chelator integral to bioconjugation and radiolabeling. By adhering to these protocols, laboratories can ensure a safe environment and compliance with standard regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₂₃H₃₅N₅O₈·4HCl[1] |
| Molecular Weight | 655.4 g/mol [1] |
| CAS Number | 181065-46-3 |
| Purity | 90%-97% |
| Boiling Point | Not determined |
| Flash Point | Not determined |
| Solubility | Not determined |
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to follow correct handling procedures to minimize risk. A Material Safety Data Sheet (MSDS) for this compound indicates that it is not classified as a hazardous material. However, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE):
-
Wear appropriate safety apparel, including laboratory coats, gloves, and safety glasses.
Handling:
-
Avoid contact with eyes and skin.
-
Do not inhale vapors or gas.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Wash hands thoroughly after handling the compound.
First Aid Measures:
-
If swallowed: Rinse mouth with water.
-
Skin contact: Wash the affected area with plenty of soap and water.
-
Eye contact: Flush eyes with copious amounts of water for several minutes.
-
Inhalation: Move the individual to an area with fresh air.
-
In case of any adverse symptoms, seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound, as a non-hazardous substance, follows a streamlined yet meticulous protocol. The following workflow ensures that the disposal process is conducted safely and in accordance with general laboratory waste guidelines.
Experimental Protocol for Disposal:
-
Decontamination Check: Before initiating disposal, verify that the this compound has not been in contact with or mixed with any hazardous substances. If it has been contaminated, it must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines for hazardous materials.
-
Waste Collection for Spills:
-
Solid Form: If the this compound is in solid form, gently sweep the material into a suitable, clearly labeled container for disposal.
-
Liquid Spills: For spills, the material can be collected by wiping with a wet cloth. Place the cloth in a sealed, labeled container.
-
-
Containment: The collected waste should be placed in a durable, sealed container. The container must be clearly labeled as "Non-Hazardous Waste: this compound" to avoid any confusion.
-
Final Disposal:
-
Consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.[2][3][4]
-
In many cases, small quantities of non-hazardous solid chemical waste can be disposed of in the regular trash, provided it is securely contained.[3]
-
Some institutions may permit the disposal of water-soluble, non-hazardous liquid waste down the sanitary sewer, followed by flushing with a large volume of water. However, always confirm this is acceptable under your local regulations and institutional policies.[4]
-
By adhering to these detailed procedures, laboratories can maintain a high standard of safety and environmental responsibility in the management of chemical waste, reinforcing the trust of researchers and drug development professionals.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling p-NH2-Bn-DOTA
For researchers, scientists, and drug development professionals working with p-NH2-Bn-DOTA, a bifunctional chelator primarily used in the development of radiopharmaceuticals, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) and Handling
When handling this compound, which is often used with radioactive materials, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement. Double gloving is recommended, especially when handling stock solutions. Gloves must be inspected before use and disposed of after contamination in accordance with laboratory and radiation safety protocols.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles | Must conform to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[1] |
| Skin and Body Protection | Laboratory coat | A standard lab coat is the minimum requirement. When working with radiolabeled this compound, a certified radiation protection lab coat may be necessary, depending on the radionuclide and activity level. |
| Respiratory Protection | Not generally required for non-volatile solids | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[1] If significant aerosolization is possible, a risk assessment should be performed to determine if respiratory protection is needed. |
Hazard Identification and First Aid
Based on data for similar DOTA-derived chelators, this compound may cause skin and eye irritation. The primary health risks will be associated with the radionuclide it is chelated with.
| Hazard | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, consult a specialist.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[1] |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the key steps for the safe handling of this compound during a typical experimental workflow, such as conjugation to a biomolecule and subsequent radiolabeling.
1. Preparation and Weighing:
- Conduct all work with solid this compound in a chemical fume hood to minimize inhalation of dust.
- Use appropriate PPE as detailed in the table above.
- Use an analytical balance with a draft shield to weigh the required amount of the compound.
- Clean the spatula and weighing vessel thoroughly after use.
2. Dissolution:
- Add the solvent to the solid this compound slowly to avoid splashing.
- If necessary, sonicate or vortex to ensure complete dissolution.
- Keep the container tightly closed when not in use.
3. Conjugation Reaction:
- Carry out the conjugation reaction in a well-ventilated fume hood.
- Monitor the reaction as required. Avoid direct contact with the reaction mixture.
4. Radiolabeling:
- All radiolabeling procedures must be performed in a designated and appropriately shielded hot cell or fume hood, following all institutional radiation safety protocols.
- Use remote handling tools whenever possible to minimize radiation exposure.
- Constantly monitor the work area for radioactive contamination.
5. Purification:
- Purify the radiolabeled conjugate using appropriate chromatography techniques (e.g., HPLC, size-exclusion chromatography).
- Ensure that the chromatography system is contained to prevent the release of radioactive material.
6. Waste Disposal:
- Dispose of all waste, both radioactive and non-radioactive, in clearly labeled and appropriate waste containers.
- Follow all institutional and national regulations for chemical and radioactive waste disposal.[1]
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Protect from light and moisture.
-
Recommended storage temperature is typically -20°C for long-term stability.
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, carefully sweep up the material without creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
If radioactive material is involved, follow the institution's radiation spill cleanup protocol.
Disposal:
-
Non-radioactive this compound waste should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Radioactive waste containing this compound must be disposed of following all applicable radiation safety guidelines. This includes segregation of waste based on the radionuclide and its half-life.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and processing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
